molecular formula C30H46KO16S2 B1665827 Atractyloside CAS No. 17754-44-8

Atractyloside

Cat. No.: B1665827
CAS No.: 17754-44-8
M. Wt: 765.9 g/mol
InChI Key: DMODBUNAAVVOKD-FLPKXFLTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Atractyloside is an organic molecular entity.
A glycoside of a kaurene type diterpene that is found in some plants including Atractylis gummifera (ATRACTYLIS);  COFFEE;  XANTHIUM, and CALLILEPIS. Toxicity is due to inhibition of ADENINE NUCLEOTIDE TRANSLOCASE.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

17754-44-8

Molecular Formula

C30H46KO16S2

Molecular Weight

765.9 g/mol

IUPAC Name

dipotassium;[(2R,3R,4R,5R,6R)-2-[[(1R,4R,5R,7R,9R,10S,13R,15S)-5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate

InChI

InChI=1S/C30H46O16S2.K/c1-14(2)9-22(32)44-25-24(46-48(39,40)41)23(45-47(36,37)38)20(13-31)43-28(25)42-17-10-18(27(34)35)19-7-8-30-11-16(15(3)26(30)33)5-6-21(30)29(19,4)12-17;/h14,16-21,23-26,28,31,33H,3,5-13H2,1-2,4H3,(H,34,35)(H,36,37,38)(H,39,40,41);/t16-,17-,18-,19-,20-,21+,23-,24+,25-,26+,28-,29-,30-;/m1./s1

InChI Key

DMODBUNAAVVOKD-FLPKXFLTSA-N

SMILES

CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+]

Isomeric SMILES

CC(C)CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2C[C@H]([C@H]3CC[C@@]45C[C@@H](CC[C@H]4[C@@]3(C2)C)C(=C)[C@@H]5O)C(=O)O)CO)OS(=O)(=O)O)OS(=O)(=O)O.[K]

Canonical SMILES

CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)CO)OS(=O)(=O)O)OS(=O)(=O)O.[K]

Appearance

Solid powder

Other CAS No.

17754-44-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Acid, Atractylic
Atractylate
Atractylic Acid
Atractyloside

Origin of Product

United States

Foundational & Exploratory

The Thorn of Antiquity: A Technical Guide to the Historical Discovery and Isolation of Atractyloside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical discovery and isolation of Atractyloside from its primary botanical source, Atractylis gummifera. Known since antiquity for its potent toxicity, the journey to identify and characterize its active principle represents a significant chapter in the annals of natural product chemistry. This document details the early scientific endeavors, reconstructs the likely experimental protocols of the 19th century, presents relevant quantitative data, and visualizes the compound's mechanism of action.

A History Steeped in Poison: The Discovery of this compound

The toxicity of Atractylis gummifera, a thistle native to the Mediterranean region, has been documented for centuries, with accounts of accidental poisonings of both humans and livestock.[1] The plant's rhizome, in particular, was known to be the primary source of its lethal effects. However, it was not until the mid-19th century that scientific inquiry began to unravel the chemical nature of this potent toxin.

The pivotal moment in the history of this compound came in 1868, when the French chemist M. Lefranc undertook the first successful isolation and characterization of the toxic principle from Atractylis gummifera.[2] In his seminal work published in the Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences, Lefranc named the isolated substance "atractylic acid," which would later become known as this compound.[2] His work laid the foundation for all subsequent research into this toxic glycoside. Renewed interest in the compound surged in the mid-20th century following high-profile cases of accidental poisoning, which spurred further investigation into its structure and mechanism of action.

A closely related and even more potent toxic glycoside, carboxythis compound, was later isolated from the same plant.[3][4] Initially named "gummiferin," its structure was later identified as the 4-carboxylated precursor to this compound.[3]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and Atractylis gummifera. It is important to note that precise quantitative methods for natural products were not available in the 19th century. Therefore, the data presented here are from more recent studies and are provided for a comprehensive understanding.

Table 1: this compound and Carboxythis compound Content in Atractylis gummifera

CompoundPlant PartConcentration (mg/g)Method of Analysis
This compoundRoots3.7HPLC-HRMS/MS
Carboxythis compoundRoots5.4HPLC-HRMS/MS

Source: A validated method for quantifying this compound and carboxythis compound in blood by HPLC-HRMS/MS, a non-fatal case of intoxication with Atractylis gummifera L. (2014).[5]

Table 2: Acute Toxicity of this compound

OrganismRoute of AdministrationLD50 (mg/kg)
RatIntramuscular431

Source: M. Lefranc, Compt. Rend. 67, 954 (1868) as cited in The Merck Index.[2]

Table 3: Phytochemical Composition of Atractylis gummifera Rhizome Extracts

Extract TypeTotal Polyphenols (mg GAE/g DM)Flavonoids (mg QE/g DM)Tannins (mg CE/g DM)
Methanolic27.14 ± 0.0117.73 ± 0.049.71 ± 0.01
Aqueous20.60 ± 0.014.46 ± 0.4611.12 ± 0.02

Source: Phytochemical profile of Atractylis gummifera rhizome, acute toxicity to Wistar rat and rat poisoning effect in the field (2020).[6]

Reconstructing the Past: 19th-Century Experimental Protocols

Objective: To isolate the toxic principle from the rhizomes of Atractylis gummifera.

Materials and Equipment:

  • Dried and powdered rhizomes of Atractylis gummifera

  • Ethanol (70-90%)

  • Water (distilled)

  • Lead acetate solution

  • Hydrogen sulfide gas

  • Activated charcoal

  • Filtration apparatus (e.g., filter paper, funnels)

  • Evaporation apparatus (e.g., water bath, distillation flask)

  • Crystallization dishes

  • Microscope

Methodology:

  • Extraction:

    • The dried and powdered rhizomes of Atractylis gummifera were subjected to exhaustive extraction with a hydroalcoholic solvent, likely 70-90% ethanol, through maceration or percolation. This process would dissolve the glycosides and other soluble components from the plant material.

  • Clarification and Precipitation of Impurities:

    • The resulting crude extract would be concentrated by evaporation of the ethanol.

    • To remove tannins, proteins, and other impurities, a solution of lead acetate was likely added to the aqueous extract. This would form insoluble precipitates with the impurities.

    • The precipitate was then removed by filtration.

  • Removal of Excess Lead:

    • To remove the excess lead ions from the filtrate, a stream of hydrogen sulfide gas was bubbled through the solution. This would precipitate the lead as insoluble lead sulfide.

    • The lead sulfide precipitate was subsequently removed by filtration.

  • Decolorization:

    • The clarified and deleaded extract, which may still have been colored, was likely treated with activated charcoal to adsorb pigments and other coloring matter.

    • The mixture was then filtered to obtain a clear, colorless, or pale-yellow solution.

  • Crystallization:

    • The purified solution was concentrated by slow evaporation, likely over a water bath, to induce crystallization of the this compound.

    • The resulting crystals were collected by filtration and washed with a small amount of cold solvent to remove any remaining soluble impurities.

    • The crystals may have been further purified by recrystallization from a suitable solvent.

  • Characterization:

    • The isolated crystals would have been examined for their physical properties, such as crystalline form (observed under a microscope), melting point, and solubility in various solvents.

    • Elementary analysis would have been performed to determine the elemental composition (carbon, hydrogen, oxygen, sulfur).

Visualizing the Process and Mechanism

The following diagrams illustrate the likely historical workflow for the isolation of this compound and its molecular mechanism of action.

Experimental_Workflow cluster_extraction 1. Extraction cluster_purification 2. Purification cluster_isolation 3. Isolation plant Dried & Powdered Atractylis gummifera Rhizomes extract Crude Alcoholic Extract plant->extract Maceration/ Percolation solvent Ethanol solvent->extract conc_extract Concentrated Aqueous Extract extract->conc_extract Evaporation filtered_extract1 Filtered Extract conc_extract->filtered_extract1 Precipitation lead_acetate Lead Acetate lead_acetate->filtered_extract1 precipitate Precipitate of Impurities (Tannins, Proteins, etc.) filtered_extract1->precipitate filtered_extract2 Deleaded Extract filtered_extract1->filtered_extract2 Removal of Excess Lead h2s Hydrogen Sulfide h2s->filtered_extract2 lead_sulfide Lead Sulfide Precipitate filtered_extract2->lead_sulfide purified_extract Purified & Decolorized Extract filtered_extract2->purified_extract Decolorization charcoal Activated Charcoal charcoal->purified_extract crystals Crystals of this compound purified_extract->crystals Evaporation & Crystallization

Caption: A plausible experimental workflow for the 19th-century isolation of this compound.

Signaling_Pathway cluster_membrane Inner Mitochondrial Membrane ANT Adenine Nucleotide Translocase (ANT) ADP_matrix Mitochondrial ADP ANT->ADP_matrix Transport ATP_cyto Cytosolic ATP ANT->ATP_cyto Transport Energy_Deficit Cellular Energy Deficit ANT->Energy_Deficit Disruption of ADP/ATP Exchange This compound This compound This compound->ANT Competitively Inhibits ADP_cyto Cytosolic ADP ADP_cyto->ANT Transport ATP_matrix Mitochondrial ATP ATP_matrix->ANT Transport Cell_Death Cell Death Energy_Deficit->Cell_Death

Caption: Mechanism of action of this compound via inhibition of the mitochondrial ADP/ATP translocase.

References

An In-depth Technical Guide to the Natural Plant Sources of Atractyloside and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atractyloside (ATR) and its analogues, such as carboxythis compound (CATR), are potent toxic diterpenoid glycosides found in a variety of plant species, predominantly within the Asteraceae family.[1] These compounds are of significant interest to the scientific community due to their specific and potent inhibition of the mitochondrial adenine nucleotide translocator (ANT), a critical component of cellular energy metabolism.[2] This inhibitory action disrupts the exchange of ADP and ATP across the inner mitochondrial membrane, leading to a rapid depletion of cellular energy and subsequent cell death.[2] This technical guide provides a comprehensive overview of the primary natural plant sources of this compound and its analogues, quantitative data on their occurrence, detailed experimental protocols for their extraction and analysis, and an exploration of the key signaling pathways they modulate.

Natural Plant Sources

This compound and its derivatives have been identified in several plant species, often associated with incidents of poisoning in livestock and humans. The primary plant sources belong to the Asteraceae family and are distributed across various geographical regions.

Key Plant Sources:

  • Atractylis gummifera (Pine Thistle): Native to the Mediterranean region, the rhizomes of this plant are a well-documented source of both this compound and carboxythis compound.[3][4]

  • Xanthium strumarium (Cocklebur): This globally distributed weed contains significant concentrations of this compound and carboxythis compound, particularly in its seeds and seedlings.[5]

  • Callilepis laureola (Ox-eye Daisy): Found in Southern Africa, the tubers of this plant are known to contain this compound and have been implicated in traditional medicine poisonings.[6][7]

  • Iphiona aucheri : This plant, found in the Middle East, has also been identified as a source of this compound and carboxythis compound.

Other reported plant sources include Pascalia glauca and Wedelia glauca.

Data Presentation: Quantitative Analysis of this compound and its Analogues

The concentration of this compound and its analogues can vary significantly depending on the plant species, the specific plant part, the geographical location, and the time of harvest. The following tables summarize the available quantitative data from various studies.

Plant SpeciesPlant PartCompoundConcentration (mg/g of dry weight)Reference
Atractylis gummiferaRootsThis compound3.7[8]
RootsCarboxythis compound5.4[8]
Xanthium strumariumSeeds (August)This compound3.043[5]
Seeds (September)This compound3.502[5]
Seeds (October)This compound3.800[5]
BursCarboxythis compound0.17
Callilepis laureolaTubersThis compoundNot specified[6]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of this compound and its analogues from plant materials.

Extraction and Isolation

a) Soxhlet Extraction (for Xanthium strumarium seeds):

This method is suitable for the exhaustive extraction of moderately polar compounds.

  • Sample Preparation: Dry the Xanthium strumarium seeds at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried seeds into a fine powder using a mechanical grinder.

  • Apparatus: Assemble a Soxhlet extraction apparatus, including a round-bottom flask, a Soxhlet extractor, a condenser, and a heating mantle.

  • Procedure:

    • Place a known quantity of the powdered plant material (e.g., 20-30 g) into a cellulose thimble.

    • Place the thimble inside the Soxhlet extractor.

    • Fill the round-bottom flask to approximately two-thirds of its volume with a suitable solvent (e.g., methanol or ethanol).[9]

    • Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will cool and drip back onto the plant material in the thimble.

    • The solvent will slowly fill the extractor, and once it reaches the top of the siphon tube, the entire volume of the solvent containing the extracted compounds will be siphoned back into the round-bottom flask.

    • This cycle is repeated for a prolonged period (e.g., 6-8 hours) to ensure complete extraction.

    • After extraction, the solvent is evaporated under reduced pressure using a rotary evaporator to obtain the crude extract.

b) Solid-Phase Extraction (SPE) for Purification:

SPE is a valuable technique for purifying and concentrating the target compounds from the crude extract.

  • Materials: C18 SPE cartridges, methanol, water, and a vacuum manifold.

  • Procedure:

    • Conditioning: Condition the C18 SPE cartridge by passing methanol followed by deionized water through it.[10]

    • Sample Loading: Dissolve the crude extract in a minimal amount of the appropriate solvent (e.g., methanol-water mixture) and load it onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove highly polar impurities.

    • Elution: Elute the atractylosides from the cartridge using a stronger solvent, such as a higher concentration of methanol or a mixture of methanol and acetonitrile.[6] The elution can be performed in a stepwise manner with increasing solvent strength to fractionate the extract.

    • Collection: Collect the eluate containing the purified atractylosides. The solvent can then be evaporated to yield the purified fraction.

Quantification

a) High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):

This is a highly sensitive and specific method for the quantification of this compound and carboxythis compound.

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions (Example):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Negative ESI.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Monitor the transition of the precursor ion (e.g., m/z 725.2) to a specific product ion.

      • Carboxythis compound: Monitor the transition of the precursor ion (e.g., m/z 769.2) to a specific product ion.

  • Quantification: Generate a calibration curve using certified reference standards of this compound and carboxythis compound. The concentration of the analytes in the samples is determined by comparing their peak areas to the calibration curve.

b) Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS can also be used for the analysis of atractylosides, typically after a derivatization step to increase their volatility.

  • Derivatization: The hydroxyl and carboxyl groups of the atractylosides are often derivatized with a silylating agent (e.g., BSTFA with 1% TMCS) to form trimethylsilyl (TMS) ethers and esters.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions (Example):

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient starting from a lower temperature (e.g., 150°C) and ramping up to a higher temperature (e.g., 300°C).

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI).

    • Scan Range: m/z 50-800.

  • Quantification: Similar to HPLC-MS/MS, quantification is achieved by creating a calibration curve with derivatized standards.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Signaling Pathways

This compound and its analogues exert their toxic effects by modulating several key cellular signaling pathways, primarily centered around mitochondrial function.

1. Inhibition of Adenine Nucleotide Translocator (ANT):

The primary mechanism of action of this compound is the direct and competitive inhibition of the adenine nucleotide translocator (ANT) on the inner mitochondrial membrane.[2] Carboxythis compound is an even more potent, non-competitive inhibitor. This blockage prevents the transport of ADP into the mitochondrial matrix and ATP out into the cytoplasm, leading to a rapid decline in cellular ATP levels and an increase in the ADP/ATP ratio.

cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm Matrix Matrix IMS IMS ANT Adenine Nucleotide Translocator (ANT) ADP_Cyto ADP ANT->ADP_Cyto Translocates In ATP_Synthase ATP Synthase ATP_Matrix ATP ATP_Synthase->ATP_Matrix H+ ADP_Matrix ADP ADP_Matrix->ATP_Synthase Pi ATP_Matrix->ANT Translocates Out Cellular\nProcesses Cellular Processes ADP_Cyto->Cellular\nProcesses Used in ATP_Cyto ATP This compound This compound This compound->ANT Inhibits Cellular\nProcesses->ATP_Cyto Generates

Caption: this compound inhibits the Adenine Nucleotide Translocator (ANT).

2. Induction of Mitochondrial Permeability Transition Pore (mPTP) Opening:

This compound can induce the opening of the mitochondrial permeability transition pore (mPTP), a non-selective channel in the inner mitochondrial membrane.[11] The opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, swelling of the mitochondria, and the release of pro-apoptotic factors like cytochrome c into the cytoplasm, ultimately triggering apoptosis or necrosis. The adenine nucleotide translocator (ANT) and cyclophilin D (CypD) are considered key components in the regulation of the mPTP.[7][11]

cluster_Mitochondrion Mitochondrion mPTP Mitochondrial Permeability Transition Pore (mPTP) Cytochrome_c Cytochrome c mPTP->Cytochrome_c Release ANT ANT ANT->mPTP CypD Cyclophilin D CypD->mPTP Apoptosis Apoptosis Cytochrome_c->Apoptosis Initiates This compound This compound This compound->mPTP Induces Opening Ca2+ Ca2+ Ca2+->mPTP Induces Opening ROS ROS ROS->mPTP Induces Opening

Caption: this compound induces the opening of the mitochondrial permeability transition pore (mPTP).

3. Activation of the AMPK-mTORC1 Signaling Pathway:

The increased ADP/ATP ratio resulting from ANT inhibition leads to the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[12][13] Activated AMPK, in turn, inhibits the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[14] This inhibition of mTORC1 promotes catabolic processes such as autophagy, a cellular recycling mechanism that can be either pro-survival or pro-death depending on the context.[12]

This compound This compound ANT ANT Inhibition This compound->ANT ADP_ATP_Ratio Increased ADP/ATP Ratio ANT->ADP_ATP_Ratio AMPK AMPK Activation ADP_ATP_Ratio->AMPK mTORC1 mTORC1 Inhibition AMPK->mTORC1 Inhibits Autophagy Autophagy AMPK->Autophagy Promotes mTORC1->Autophagy Inhibits

Caption: this compound activates the AMPK-mTORC1 signaling pathway, leading to autophagy.

Experimental Workflows

Workflow for Extraction, Purification, and Quantification of Atractylosides:

The following diagram illustrates a general workflow for the analysis of atractylosides from plant material.

Plant_Material Plant Material (e.g., Seeds, Roots) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Extraction (e.g., Soxhlet with Methanol) Drying_Grinding->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Purification (e.g., Solid-Phase Extraction) Crude_Extract->Purification Purified_Fraction Purified Fraction Purification->Purified_Fraction Quantification Quantification (HPLC-MS/MS or GC-MS) Purified_Fraction->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

Caption: Workflow for the analysis of atractylosides from plant sources.

Conclusion

This compound and its analogues represent a fascinating and potent class of natural compounds with a well-defined molecular target. Their presence in various plant species poses a toxicological risk but also offers a valuable tool for researchers studying mitochondrial function and cellular bioenergetics. The information and protocols provided in this technical guide are intended to support researchers, scientists, and drug development professionals in their efforts to understand, isolate, and analyze these important molecules. Further research into the downstream signaling effects and potential therapeutic applications of modulating these pathways is a promising area for future investigation.

References

Atractyloside: A Specific Inhibitor of the Mitochondrial ADP/ATP Translocase - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atractyloside (ATR) is a potent and specific inhibitor of the mitochondrial Adenine Nucleotide Translocase (ANT), also known as the ADP/ATP carrier. By competitively binding to the translocase, this compound effectively halts the exchange of cytosolic ADP for mitochondrial ATP, leading to a rapid depletion of cellular energy reserves and the induction of cell death pathways. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on mitochondrial function, detailed experimental protocols for its study, and a summary of the key signaling pathways it modulates.

Mechanism of Action

The Adenine Nucleotide Translocase is an integral protein of the inner mitochondrial membrane responsible for the vital exchange of ADP and ATP, coupling mitochondrial ATP synthesis with cytosolic energy-requiring processes. The translocase operates via a single binding site that alternately faces the mitochondrial matrix (m-state) and the intermembrane space (c-state).

This compound exerts its inhibitory effect by binding with high affinity to the ANT when it is in the c-state, accessible from the intermembrane space (cytosolic side). This binding event locks the translocase in this outward-facing conformation, physically obstructing the binding of ADP and preventing its translocation into the mitochondrial matrix. Consequently, the export of newly synthesized ATP to the cytosol is also blocked. This leads to a cascade of events including the collapse of the mitochondrial membrane potential, increased production of reactive oxygen species (ROS), and the opening of the mitochondrial permeability transition pore (mPTP), a critical event in the initiation of apoptosis.

cluster_IMM Inner Mitochondrial Membrane ANT_c ANT (c-state) ANT_m ANT (m-state) ANT_c->ANT_m ADP binding (from Cytosol) ANT_m->ANT_c ATP binding (from Matrix) Matrix_ATP Matrix ATP ANT_m->Matrix_ATP Releases ATP to Cytosol ATR This compound ATR->ANT_c Binds & Locks Cytosol_ADP Cytosolic ADP Cytosol_ADP->ANT_c Start Harvest & Pellet Cells (600 x g, 5 min) Resuspend Resuspend in Isolation Buffer Start->Resuspend Homogenize Dounce Homogenize (20-30 strokes on ice) Resuspend->Homogenize Centrifuge1 Low-Speed Centrifugation (700 x g, 10 min) Homogenize->Centrifuge1 Supernatant1 Collect Supernatant (contains mitochondria) Centrifuge1->Supernatant1 Pellet1 Discard Pellet (nuclei, debris) Centrifuge1->Pellet1 Centrifuge2 High-Speed Centrifugation (10,000 x g, 15 min) Supernatant1->Centrifuge2 Supernatant2 Discard Supernatant (cytosol) Centrifuge2->Supernatant2 Pellet2 Mitochondrial Pellet Centrifuge2->Pellet2 Wash Wash Pellet in Isolation Buffer Pellet2->Wash Centrifuge3 Final Centrifugation (10,000 x g, 5 min) Wash->Centrifuge3 FinalPellet Isolated Mitochondria Centrifuge3->FinalPellet ATR This compound ANT ADP/ATP Translocase (ANT) ATR->ANT Inhibits ADPATP_Ratio Increased ADP:ATP Ratio ANT->ADPATP_Ratio Leads to AMPK AMPK Activation ADPATP_Ratio->AMPK mTOR mTORC1 Inhibition AMPK->mTOR Inhibits Autophagy Autophagy Induction mTOR->Autophagy Leads to ATR This compound ANT ANT Inhibition ATR->ANT mPTP mPTP Opening ANT->mPTP MMP_Loss ΔΨm Collapse mPTP->MMP_Loss CytoC Cytochrome c Release mPTP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cyto c) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Atractyloside's Role in Triggering Apoptosis at Low Concentrations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atractyloside (ATR), a potent toxic glycoside, has been extensively studied for its ability to induce cell death. While high concentrations of ATR are known to cause rapid necrosis through catastrophic energy depletion, emerging evidence indicates that at lower, sub-lethal concentrations, ATR can selectively trigger the intrinsic pathway of apoptosis. This technical guide provides an in-depth analysis of the mechanisms by which low-concentration this compound initiates programmed cell death. We will explore its interaction with the mitochondrial permeability transition pore (mPTP), the subsequent modulation of Bcl-2 family proteins, the release of cytochrome c, and the activation of the caspase cascade. This document synthesizes quantitative data from various studies, details relevant experimental protocols, and provides visual representations of the key signaling pathways to offer a comprehensive resource for researchers in apoptosis and drug development.

Introduction

This compound is a natural diterpenoid glycoside found in plants of the Asteraceae family.[1] Its primary molecular target is the adenine nucleotide translocator (ANT), an integral protein of the inner mitochondrial membrane responsible for the exchange of adenosine diphosphate (ADP) and adenosine triphosphate (ATP) between the mitochondrial matrix and the cytoplasm.[2] By competitively inhibiting ANT, this compound disrupts cellular energy homeostasis, which at high doses leads to necrotic cell death.[1] However, at lower concentrations, the cellular response shifts towards a more controlled, programmed form of cell death known as apoptosis.[1] Understanding this concentration-dependent switch is crucial for elucidating the nuanced roles of mitochondrial bioenergetics in cell fate decisions and for exploring the potential therapeutic applications of modulating this pathway.

Quantitative Data on this compound-Induced Apoptosis

The pro-apoptotic effects of this compound at low concentrations are quantifiable through various cellular and molecular assays. The following tables summarize key findings on the dose-dependent impact of ATR on mitochondrial function and apoptotic markers.

Table 1: Effect of this compound on Cellular ATP Content

This compound Concentration (µM)Treatment Time (min)Cell TypeRelative ATP Content (% of Control)Reference
7.510Arteriolar Smooth Muscle Cells52%[3]
1010Arteriolar Smooth Muscle Cells37%[3]
1510Arteriolar Smooth Muscle Cells34%[3]

Table 2: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)

This compound Concentration (µM)Cell TypeObservationReference
2.5, 5, 7.5, 10HepG2 CellsDecreased ΔΨm[4][5]

Table 3: Modulation of Apoptosis-Related Proteins by this compound Analogs

Data for Atractylenolide I (ATR-1), a structurally related compound, is presented here to illustrate the typical effects on Bcl-2 family proteins and caspases, as direct quantitative tables for this compound were not available in the immediate literature.

TreatmentProteinChange in Expression/ActivityCell TypeReference
ATR-1Bcl-2DecreasedBladder Cancer Cells[6]
ATR-1BaxIncreasedBladder Cancer Cells[6]
ATR-1Cleaved Caspase-3IncreasedBladder Cancer Cells[6]

Core Signaling Pathway of this compound-Induced Apoptosis

At low concentrations, this compound initiates a signaling cascade that culminates in apoptosis, primarily through the intrinsic, or mitochondrial, pathway.

Inhibition of Adenine Nucleotide Translocator (ANT)

The initial event is the binding of this compound to the adenine nucleotide translocator on the inner mitochondrial membrane.[2] This binding inhibits the exchange of mitochondrial ATP for cytosolic ADP, leading to a gradual decrease in cellular ATP levels and an increase in the ADP/ATP ratio.[4][5]

Induction of the Mitochondrial Permeability Transition Pore (mPTP)

The inhibition of ANT and the resulting changes in the mitochondrial matrix environment are thought to be key triggers for the opening of the mitochondrial permeability transition pore (mPTP).[3] The mPTP is a high-conductance channel that, when opened, allows for the non-selective passage of ions and small molecules across the inner mitochondrial membrane.[7] This leads to the dissipation of the mitochondrial membrane potential (ΔΨm) and swelling of the mitochondrial matrix.[3][4][5]

Release of Pro-Apoptotic Factors

The sustained opening of the mPTP results in the rupture of the outer mitochondrial membrane and the release of pro-apoptotic factors from the intermembrane space into the cytosol.[8] A critical factor released is cytochrome c .

Apoptosome Formation and Caspase Activation

Once in the cytosol, cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), triggering its oligomerization and the formation of a large protein complex known as the apoptosome . The apoptosome then recruits and activates an initiator caspase, caspase-9 .[9][10] Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 , which are responsible for the execution phase of apoptosis.[11][12]

Role of Bcl-2 Family Proteins

The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway, acting primarily at the level of the mitochondria. This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). The balance between these opposing factions determines the cell's susceptibility to apoptotic stimuli. While direct quantitative data for this compound is limited, studies with related compounds suggest that treatment leads to a decrease in the expression of anti-apoptotic Bcl-2 and an increase in the expression of pro-apoptotic Bax, thereby lowering the threshold for mPTP opening and cytochrome c release.[6][11]

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate this compound-induced apoptosis.

Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15]

  • Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

  • Procedure:

    • Induce apoptosis in cultured cells by treating with various low concentrations of this compound for a specified time. Include both untreated and positive controls.

    • Harvest the cells, including any floating cells from the supernatant, by centrifugation.

    • Wash the cells with cold 1X PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer.

    • Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15-20 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Western Blot for Cytochrome c Release

This assay is used to detect the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of the intrinsic apoptotic pathway.[16][17]

  • Principle: Cells are fractionated to separate the cytosolic and mitochondrial components. The presence of cytochrome c in each fraction is then detected by western blotting.

  • Procedure:

    • Treat cells with this compound as described previously.

    • Harvest the cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in a cytosol extraction buffer and incubate on ice.

    • Homogenize the cells using a Dounce homogenizer.

    • Centrifuge the homogenate at a low speed to pellet nuclei and intact cells.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed to pellet the mitochondria.

    • The resulting supernatant is the cytosolic fraction. The pellet contains the mitochondrial fraction.

    • Lyse the mitochondrial pellet using a mitochondrial extraction buffer.

    • Determine the protein concentration of both the cytosolic and mitochondrial fractions.

    • Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for cytochrome c. Also, probe for a cytosolic marker (e.g., β-actin) and a mitochondrial marker (e.g., COX IV) to verify the purity of the fractions.

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Caspase-3 Activity Assay

This assay measures the activity of the key executioner caspase, caspase-3.[18][19][20][21]

  • Principle: A specific peptide substrate for caspase-3 is labeled with a colorimetric or fluorometric reporter molecule. When cleaved by active caspase-3 in a cell lysate, the reporter is released and can be quantified.

  • Procedure:

    • Plate cells in a 96-well plate and treat with this compound.

    • Lyse the cells using a supplied lysis buffer.

    • Add the caspase-3 substrate to the cell lysate.

    • Incubate at 37°C for 1-2 hours.

    • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

    • The fold-increase in caspase-3 activity can be determined by comparing the results from treated samples to untreated controls.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Atractyloside_Apoptosis_Pathway cluster_mito Mitochondrial Events ATR This compound (Low Concentration) ANT Adenine Nucleotide Translocator (ANT) ATR->ANT Inhibits mPTP Mitochondrial Permeability Transition Pore (mPTP) ANT->mPTP Induces Opening DeltaPsi ΔΨm Dissipation mPTP->DeltaPsi CytC_release Cytochrome c Release mPTP->CytC_release Mito Mitochondrion Apaf1 Apaf-1 CytC_release->Apaf1 Binds to Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->mPTP Inhibits Bax Bax (Pro-apoptotic) Bax->mPTP Promotes Apoptosome Apoptosome Formation Apaf1->Apoptosome aCasp9 Active Caspase-9 Apoptosome->aCasp9 Activates Casp9 Pro-Caspase-9 Casp9->Apoptosome Recruited to aCasp3 Active Caspase-3 aCasp9->aCasp3 Activates Casp3 Pro-Caspase-3 Casp3->aCasp3 Apoptosis Apoptosis aCasp3->Apoptosis Executes

Caption: Signaling pathway of low-concentration this compound-induced apoptosis.

Experimental Workflow for Assessing this compound-Induced Apoptosis

Experimental_Workflow cluster_assays Apoptosis Assays start Cell Culture treatment Treat with this compound (Low Concentrations) start->treatment harvest Harvest Cells treatment->harvest flow Flow Cytometry (Annexin V/PI Staining) harvest->flow western Cell Fractionation & Western Blot (Cytochrome c Release) harvest->western caspase Caspase Activity Assay (Caspase-3) harvest->caspase analysis Data Analysis and Quantification flow->analysis western->analysis caspase->analysis conclusion Conclusion on Apoptotic Induction analysis->conclusion

Caption: General experimental workflow for studying this compound-induced apoptosis.

Conclusion

At low concentrations, this compound serves as a specific tool to induce the intrinsic pathway of apoptosis by targeting the mitochondrial adenine nucleotide translocator. This leads to the opening of the mitochondrial permeability transition pore, the release of cytochrome c, and the subsequent activation of the caspase cascade. The data and protocols presented in this guide provide a framework for researchers to investigate this process in detail. A thorough understanding of how low-dose this compound modulates apoptosis is valuable for basic research into cell death mechanisms and may inform the development of novel therapeutic strategies that target mitochondrial bioenergetics in diseases such as cancer. Further research is warranted to fully elucidate the dose-response relationships across various cell types and to explore the interplay with other signaling pathways.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthium strumarium, commonly known as cocklebur, harbors potent toxins, primarily the glycoside Atractyloside (ATR) and its analogue Carboxythis compound (CATR).[1][2] These compounds are notorious for inducing severe hepato- and nephrotoxicity, often leading to fatal outcomes in both humans and livestock.[2][3] The primary mechanism of this toxicity lies in the specific and potent inhibition of the mitochondrial Adenine Nucleotide Translocator (ANT), a critical component of cellular energy metabolism.[1][4] This guide provides an in-depth technical exploration of the toxic principles of Xanthium strumarium, with a core focus on this compound. It details the molecular mechanisms of toxicity, downstream signaling pathways, and comprehensive experimental protocols for investigating these effects. All quantitative data from cited studies are summarized in structured tables, and key processes are visualized through detailed diagrams to facilitate a deeper understanding for researchers in toxicology and drug development.

Introduction: The Toxic Arsenal of Xanthium strumarium

Xanthium strumarium is a widespread weed, and instances of poisoning are often linked to the ingestion of its seeds and seedlings, which contain the highest concentrations of this compound and Carboxythis compound.[2] These diterpenoid glycosides are potent inhibitors of oxidative phosphorylation.[5] this compound binds competitively to the Adenine Nucleotide Translocator (ANT) on the inner mitochondrial membrane, while Carboxythis compound binds in a non-competitive manner.[1] This binding event effectively halts the exchange of cytosolic ADP for mitochondrial ATP, leading to a rapid depletion of cellular energy stores and initiating a cascade of cytotoxic events.

The Core Mechanism: this compound's Assault on the Adenine Nucleotide Translocator

The Adenine Nucleotide Translocator (ANT) is the most abundant protein in the inner mitochondrial membrane and plays a pivotal role in cellular bioenergetics.[4] By facilitating the transport of ADP into the mitochondrial matrix and ATP out into the cytosol, ANT couples mitochondrial respiration to cellular ATP demand.

This compound's toxicity stems from its high affinity and specific binding to ANT.[1] This interaction locks the translocator in a conformation that prevents nucleotide exchange. The consequences of this inhibition are profound and multifaceted:

  • ATP Depletion: The most immediate effect is a drastic reduction in the cellular ATP pool. This energy crisis affects numerous ATP-dependent cellular processes, leading to a generalized cellular dysfunction. Studies have shown a significant depletion of ATP in both kidney and liver slices upon exposure to this compound.[3][6]

  • Induction of Oxidative Stress: The disruption of the mitochondrial electron transport chain can lead to an increase in the production of reactive oxygen species (ROS). This is evidenced by the depletion of reduced glutathione (GSH) and increased lipid peroxidation in liver slices treated with this compound.[3][6]

  • Opening of the Mitochondrial Permeability Transition Pore (mPTP): The combination of ATP depletion, oxidative stress, and altered mitochondrial membrane potential can trigger the opening of the mPTP, a non-specific channel in the inner mitochondrial membrane. This event leads to the collapse of the mitochondrial membrane potential, swelling of the mitochondria, and the release of pro-apoptotic factors like cytochrome c into the cytosol, ultimately leading to cell death.

Quantitative Toxicological Data

The following tables summarize the quantitative data from various studies investigating the toxicity of this compound and Carboxythis compound.

Table 1: In Vivo Toxicity Data

CompoundSpeciesRoute of AdministrationLD50Reference
Carboxythis compoundRat (Male)Intraperitoneal13.5 mg/kg[7]

Table 2: In Vitro Cytotoxicity of this compound in Precision-Cut Pig Tissue Slices (3-hour incubation)

ConcentrationTissueParameterEffectReference
≥ 200 µMKidneyLDH LeakageSignificant, concentration-dependent increase[3]
≥ 200 µMKidneyALP LeakageSignificant, concentration-dependent increase[3]
≥ 200 µMKidneyGSH DepletionMarked depletion[3][6]
≥ 200 µMKidneyATP DepletionMarked depletion[3][6]
≥ 500 µMKidneyGluconeogenesisSignificantly inhibited[3][6]
≥ 500 µMKidneyPAH UptakeInhibited[3][6]
≥ 200 µMLiverLDH LeakageSignificantly elevated[3]
≥ 200 µMLiverLipid PeroxidationSignificant increase[3][6]
≥ 200 µMLiverGSH DepletionMarked depletion[3][6]
≥ 200 µMLiverATP DepletionMarked depletion[3][6]
≥ 500 µMLiverGluconeogenesisSignificantly inhibited[3][6]

Table 3: In Vitro Effects of this compound on HepG2 and L-02 Cell Lines

ConcentrationCell LineParameterEffectReference
10 µM, 20 µMHepG2Cell ViabilityInhibited[8]
2.5 µM, 5 µM, 7.5 µMHepG2Cell ViabilityNo effect[8]
2.5 µM, 5 µM, 7.5 µMHepG2ADP/ATP RatioSignificant increase (at 24h)[8]
20 µML-02Cell ViabilityInhibited[8]
5 µM, 7.5 µM, 10 µM, 12.5 µM, 15 µML-02ADP/ATP RatioSignificant increase[8]

Signaling Pathways in this compound Toxicity

The inhibition of ANT by this compound triggers a complex network of downstream signaling events that ultimately determine the cell's fate.

The ANT-AMPK-mTORC1 Pathway

A key pathway implicated in the cellular response to this compound-induced energy stress is the AMP-activated protein kinase (AMPK) pathway. The increased ADP/ATP ratio resulting from ANT inhibition leads to the activation of AMPK. Activated AMPK, in turn, inhibits the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and proliferation. This inhibition can lead to the induction of autophagy, a cellular process for degrading and recycling cellular components, which may initially be a pro-survival response to the energy crisis.

ANT_AMPK_mTORC1_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol ANT Adenine Nucleotide Translocator (ANT) ATP_Synthase ATP Synthase ANT->ATP_Synthase provides ADP AMPK AMPK ATP_Synthase->AMPK ATP depletion (ADP/ATP ratio ↑) ATR This compound ATR->ANT inhibits mTORC1 mTORC1 AMPK->mTORC1 inhibits Autophagy Autophagy mTORC1->Autophagy inhibits

This compound-induced ANT-AMPK-mTORC1 signaling pathway.
Induction of Apoptosis

At higher concentrations or prolonged exposure, the cellular damage induced by this compound overwhelms pro-survival mechanisms, leading to programmed cell death, or apoptosis. The release of cytochrome c from the mitochondria, following mPTP opening, is a key initiating event in the intrinsic apoptotic pathway. Cytochrome c in the cytosol associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which then activates caspase-9. Active caspase-9, in turn, activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates.

Apoptosis_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol ANT_Inhibition ANT Inhibition by this compound mPTP mPTP Opening ANT_Inhibition->mPTP triggers Cytochrome_c_mito Cytochrome c mPTP->Cytochrome_c_mito releases Cytochrome_c_cyto Cytochrome c Cytochrome_c_mito->Cytochrome_c_cyto Apoptosome Apoptosome Cytochrome_c_cyto->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Pro_Caspase9 Pro-Caspase-9 Pro_Caspase9->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Pro_Caspase3 Pro-Caspase-3 Pro_Caspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis executes

This compound-induced intrinsic apoptosis pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound toxicity.

Preparation and Incubation of Precision-Cut Liver Slices

This protocol is adapted from studies investigating the metabolic effects of this compound on liver and kidney tissues.[3][6][9]

Materials:

  • Freshly excised liver tissue (e.g., from rat or pig)

  • Krumdieck tissue slicer

  • Krebs-HEPES buffer, ice-cold and gassed with 95% O2/5% CO2

  • 6- or 12-well culture plates

  • This compound stock solution

  • Incubator with 95% O2/5% CO2 atmosphere at 37°C

Procedure:

  • Within 30 minutes of harvesting, place the liver tissue in ice-cold Krebs-HEPES buffer.

  • Prepare cylindrical cores from the tissue using a hollow bit.

  • Cut slices of a defined thickness (e.g., 200 µm) from the cores using a Krumdieck tissue slicer.

  • Place the freshly cut slices into 6- or 12-well plates containing pre-warmed incubation medium.

  • Add this compound to the desired final concentrations.

  • Incubate the slices for the desired time period (e.g., 3 hours) at 37°C in a humidified atmosphere of 95% O2/5% CO2.

  • Following incubation, collect the medium and the tissue slices for downstream analysis (e.g., LDH, ATP, GSH assays).

Cell Culture and Cytotoxicity Assays

This protocol is based on studies using human liver cell lines to assess this compound toxicity.[8]

Cell Lines:

  • HepG2 (human hepatoma cell line)

  • L-02 (normal human liver cell line)

Materials:

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • This compound stock solution

  • CCK-8 (Cell Counting Kit-8) or MTT assay kit

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48 hours).

  • At the end of the treatment period, add the CCK-8 or MTT reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Quantification of this compound and Carboxythis compound by HPLC-HRMS/MS

This protocol is a summary of a validated method for the forensic analysis of this compound and its analogues in biological samples.[10][11][12]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • High-Resolution Mass Spectrometer (HRMS/MS) (e.g., Q-Orbitrap)

Sample Preparation (for blood):

  • Protein precipitation of the blood sample.

  • Solid-phase extraction (SPE) for sample clean-up and concentration.

Chromatographic Conditions:

  • Column: XTerra® phenyl column (150 mm x 2.1 mm, 3.5 µm)

  • Mobile Phase: Gradient elution with acetonitrile containing 10% isopropyl alcohol and 5 mM ammonium acetate buffer (pH 4.5)

  • Run Time: Approximately 12.5 minutes

Mass Spectrometric Conditions:

  • Ionization Mode: Heated electrospray in negative-ion mode

  • Detection: Full-scan mode and targeted-MS2 mode

  • Quantification Ions ([M-H]⁻): m/z 725.2154 for this compound and m/z 769.2053 for Carboxythis compound

Validation Parameters:

  • Linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) should be established. For example, a validated method reported LOQs of 0.17 µg/L for ATR and 0.15 µg/L for CATR in whole blood.[10]

HPLC_MS_Workflow Sample Biological Sample (e.g., Blood, Urine) Protein_Precipitation Protein Precipitation Sample->Protein_Precipitation SPE Solid-Phase Extraction (SPE) Protein_Precipitation->SPE HPLC HPLC Separation (Phenyl Column) SPE->HPLC HRMS HRMS/MS Detection (Negative Ion Mode) HPLC->HRMS Data_Analysis Data Analysis (Quantification) HRMS->Data_Analysis

Experimental workflow for this compound quantification.

Conclusion and Future Directions

The toxic principle of Xanthium strumarium, primarily this compound and Carboxythis compound, exerts its potent cytotoxic effects through the specific inhibition of the mitochondrial Adenine Nucleotide Translocator. This singular molecular event triggers a cascade of downstream effects, including severe ATP depletion, oxidative stress, and the induction of apoptosis. The in-depth understanding of these mechanisms, facilitated by the experimental protocols and data presented in this guide, is crucial for the development of diagnostic and therapeutic strategies for Xanthium strumarium poisoning.

Future research should focus on elucidating the full spectrum of cellular signaling pathways affected by this compound, exploring potential antidotes that can counteract its effects, and developing rapid and sensitive analytical methods for its detection in clinical and forensic settings. Furthermore, a deeper investigation into the dose-dependent transition from pro-survival autophagic responses to apoptotic cell death could provide valuable insights into the cellular decision-making processes under severe energy stress. This knowledge will not only aid in the management of accidental poisonings but also contribute to the broader understanding of mitochondrial dysfunction in disease.

References

Atractyloside and ADP: A Tale of Molecular Mimicry and Mitochondrial Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Atractyloside (ATR), a potent toxic glycoside, and Adenosine Diphosphate (ADP), a vital molecule in cellular energy metabolism, share a remarkable structural resemblance that underlies ATR's profound inhibitory effect on mitochondrial function. This guide delves into the structural similarities between these two molecules, their competitive interaction with the mitochondrial ADP/ATP carrier (AAC), and the experimental methodologies used to characterize this critical biological interaction.

The Core of the Matter: Structural Similarities

This compound's toxicity stems from its ability to act as a molecular mimic of ADP, allowing it to bind with high affinity to the ADP/ATP carrier (AAC), also known as the adenine nucleotide translocator (ANT).[1][2][3] This binding competitively inhibits the transport of ADP into the mitochondrial matrix and ATP out into the cytosol, effectively shutting down cellular energy production.[4] The structural features that enable this mimicry are:

  • Charge Distribution: The negatively charged sulfate groups of ATR correspond to the phosphate groups of ADP.[1]

  • Sugar Moiety: The glucose group of ATR occupies a similar space as the ribose sugar of ADP.[1]

  • Hydrophobic Core: The hydrophobic diterpene core of ATR, known as atractyligenin, mimics the hydrophobic purine base of ADP.[1]

The carboxyl and sulfate groups of this compound are essential for its inhibitory activity and toxicity.[1]

Quantitative Analysis of Binding Affinity

The competitive nature of this compound's interaction with the ADP/ATP carrier has been quantified through various binding assays. The binding affinity, often expressed as the dissociation constant (Kd) or the inhibition constant (Ki), provides a measure of the inhibitor's potency. The table below summarizes key quantitative data for this compound, its more potent analog Carboxythis compound, and other AAC inhibitors.

CompoundTarget Organism/SystemParameterValueReference(s)
This compoundPotato MitochondriaKd0.45 µM[5]
This compoundRat Liver MitochondriaKi< 1 µM[6]
Carboxythis compoundPotato MitochondriaKd10 - 20 nM[5]
Carboxythis compoundHuman Recombinant AAC2Ki4 nM[7]
Bongkrekic AcidHuman Recombinant AAC2Ki2.0 µM[7]
SuraminHuman Recombinant AAC2Ki0.3 µM[7]
Chebulinic AcidHuman Recombinant AAC2Ki2.1 µM[7]

Signaling Pathways and Logical Relationships

The competitive inhibition of the ADP/ATP carrier by this compound can be visualized as a straightforward signaling pathway disruption.

Caption: Competitive inhibition of the mitochondrial ADP/ATP carrier by this compound.

Experimental Protocols

Characterizing the interaction between this compound and the ADP/ATP carrier involves a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay to Determine Kd

This protocol outlines the steps to determine the dissociation constant (Kd) of this compound for the ADP/ATP carrier using a radioactively labeled ligand, such as [³H]-Atractyloside.

a. Isolation of Mitochondria:

  • Homogenize fresh tissue (e.g., rat liver or potato tubers) in a cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).

  • Centrifuge the homogenate at low speed (e.g., 600 x g for 10 minutes) to pellet nuclei and cell debris.

  • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 15 minutes) to pellet the mitochondria.

  • Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the high-speed centrifugation.

  • Resuspend the final mitochondrial pellet in a suitable assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

b. Binding Assay:

  • Prepare a series of dilutions of [³H]-Atractyloside in the assay buffer.

  • In microcentrifuge tubes, add a fixed amount of mitochondrial protein (e.g., 50-100 µg) to each concentration of [³H]-Atractyloside.

  • For determining non-specific binding, prepare a parallel set of tubes containing a high concentration of unlabeled this compound in addition to the [³H]-Atractyloside.

  • Incubate the tubes at a specific temperature (e.g., 4°C or 25°C) for a predetermined time to reach equilibrium.

  • Separate the bound from free radioligand by rapid filtration through a glass fiber filter, followed by washing with cold assay buffer.

  • Quantify the radioactivity on the filters using a scintillation counter.

c. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration.

  • Plot the specific binding as a function of the free radioligand concentration.

  • Determine the Kd and Bmax (maximum number of binding sites) by fitting the data to a saturation binding curve using non-linear regression analysis (e.g., using GraphPad Prism or a similar software).

X-ray Crystallography of the AAC-Atractyloside Complex

This method aims to determine the three-dimensional structure of the ADP/ATP carrier in complex with this compound, providing atomic-level insights into the binding interaction.[8][9]

a. Protein Expression and Purification:

  • Overexpress the ADP/ATP carrier protein in a suitable expression system (e.g., E. coli or yeast).

  • Solubilize the membrane-bound protein using a suitable detergent.

  • Purify the protein to homogeneity using chromatographic techniques (e.g., affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography).

b. Crystallization:

  • Co-crystallization: Incubate the purified ADP/ATP carrier with an excess of this compound before setting up crystallization trials. Screen a wide range of crystallization conditions (precipitants, pH, temperature, and additives) using vapor diffusion methods (sitting drop or hanging drop).

  • Soaking: Alternatively, grow crystals of the apo-protein first and then soak them in a solution containing this compound.[2][4][10][11]

c. X-ray Diffraction Data Collection:

  • Cryo-protect the crystals and flash-cool them in liquid nitrogen.

  • Mount the frozen crystal on a goniometer and expose it to a high-intensity X-ray beam, typically at a synchrotron source.

  • Collect a complete set of diffraction data as the crystal is rotated in the X-ray beam.

d. Structure Determination and Refinement:

  • Process the diffraction data to obtain a set of structure factors.

  • Solve the phase problem using techniques like molecular replacement (if a homologous structure is available) or experimental phasing.

  • Build an atomic model of the protein-ligand complex into the resulting electron density map.

  • Refine the model against the experimental data to improve its accuracy and quality.

NMR Spectroscopy for Studying Protein-Ligand Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the interaction between this compound and the ADP/ATP carrier in solution, providing information on the binding site and conformational changes.[3]

a. Sample Preparation:

  • Produce isotopically labeled (e.g., ¹⁵N or ¹³C) ADP/ATP carrier protein for protein-observed NMR experiments.

  • Dissolve the purified protein in a suitable NMR buffer (e.g., a buffered solution containing a cryo-protectant and a small amount of D₂O for the lock signal).

b. NMR Experiments:

  • Acquire a reference NMR spectrum (e.g., a 2D ¹H-¹⁵N HSQC spectrum) of the protein in the absence of the ligand.

  • Titrate increasing amounts of this compound into the protein sample and acquire an NMR spectrum at each titration point.

  • Monitor the chemical shift perturbations (CSPs) of the protein's backbone amide resonances. Residues exhibiting significant CSPs are likely located in or near the binding site.

c. Data Analysis:

  • Assign the backbone resonances of the protein to specific amino acid residues.

  • Map the residues with significant CSPs onto the 3D structure of the protein to identify the binding site.

  • The magnitude of the CSPs can be used to estimate the binding affinity (Kd).

Experimental and Logical Workflows

The following diagrams illustrate the workflows for a binding assay and the logical relationship of competitive inhibition.

cluster_workflow Binding Assay Workflow A Isolate Mitochondria C Incubate Mitochondria with [3H]-Atractyloside +/- Unlabeled ATR A->C B Prepare Serial Dilutions of [3H]-Atractyloside B->C D Separate Bound and Free Ligand (Filtration) C->D E Quantify Radioactivity (Scintillation Counting) D->E F Data Analysis: Calculate Specific Binding, Determine Kd and Bmax E->F

Caption: A typical workflow for a radioligand binding assay.

cluster_logic Logical Relationship of Competitive Inhibition AAC ADP/ATP Carrier (AAC) ADP ADP BindingSite Common Binding Site ADP->BindingSite Binds to ATR This compound ATR->BindingSite Binds to Inhibition Inhibition of ADP/ATP Transport ATR->Inhibition Leads to BindingSite->AAC

Caption: Logical flow of competitive inhibition at the AAC binding site.

References

An In-depth Technical Guide on the Pharmacological Activities of Atractyloside-Containing Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological activities associated with plants containing the diterpenoid glycoside, Atractyloside (ATR), and its analogue, Carboxythis compound (CATR). The focus is on the molecular mechanisms, toxicological profiles, and potential therapeutic applications, supported by quantitative data and detailed experimental methodologies.

Introduction to this compound and its Botanical Sources

This compound is a potent, naturally occurring toxic glycoside found in numerous plant species, primarily within the Asteraceae (daisy) family.[1] Historically, plants containing ATR have been used in traditional and folk medicine for various purposes, including treating sinusitis, headaches, and syphilitic ulcers.[1] However, accidental ingestion or improper use has led to numerous cases of severe poisoning and fatalities in both humans and livestock.[1][2]

Key this compound-Containing Plants:

  • Atractylis gummifera : A thistle native to the Mediterranean region, it is a well-documented source of ATR and a common cause of accidental poisoning.[1][3]

  • Xanthium strumarium (Cocklebur) : Distributed worldwide, its seeds and seedlings are rich in Carboxythis compound (CATR).[4][5]

  • Callilepis laureola (Impila) : A traditional herbal medicine in South Africa, known to cause fatal liver and kidney damage.[1][6]

  • Iphiona aucheri : Found in the Middle East and Northeast Africa, it has been responsible for poisoning racing camels.[1][7]

  • Other species : Pascalia glauca, Wedelia glauca, and to a lesser extent, Coffea arabica (roasted beans) also contain this compound or its analogues.[1][8][9]

The concentration of these toxins can vary significantly based on the plant species, geographical origin, season, and preparation method.[1]

Core Pharmacological Activity: Mechanism of Action

The primary and most well-understood pharmacological action of this compound and Carboxythis compound is the potent and specific inhibition of the mitochondrial Adenine Nucleotide Translocase (ANT) .[10][11]

Molecular Mechanism:

  • Binding to ANT : ATR and CATR bind to the ANT protein located on the inner mitochondrial membrane.[1] ATR binds competitively, while CATR exhibits non-competitive binding.[1]

  • Inhibition of ADP/ATP Exchange : This binding event blocks the crucial antiport function of ANT, which is responsible for transporting ADP from the cytosol into the mitochondrial matrix and ATP from the matrix out to the cytosol.[1][3]

  • Halt of Oxidative Phosphorylation : The inhibition of ADP/ATP exchange effectively uncouples oxidative phosphorylation, leading to a rapid depletion of cellular ATP.[8][10]

  • Cellular Energy Crisis & Death : The severe lack of cellular energy results in widespread cell death, primarily through necrosis, although apoptosis has been observed at lower concentrations.[1][11] Tissues with high metabolic rates, such as the liver and kidneys, are particularly vulnerable.[12][13]

dot

Atractyloside_MoA cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_matrix Matrix ADP_cyto ADP ANT Adenine Nucleotide Translocase (ANT) ADP_cyto->ANT Transport In ATP_cyto ATP Cell_Death Cell Death (Necrosis/Apoptosis) ATP_cyto->Cell_Death Depletion Leads to ADP_mito ADP OxPhos Oxidative Phosphorylation ADP_mito->OxPhos Substrate ATP_mito ATP ATP_mito->ANT OxPhos->ATP_mito Product ANT->ATP_cyto Transport Out ANT->ADP_mito This compound This compound (ATR/CATR) This compound->ANT Binds & Inhibits

Caption: Mechanism of this compound toxicity via inhibition of the mitochondrial ANT.

Toxicological Profile and Organ-Specific Effects

The toxicity of this compound-containing plants manifests primarily as acute hepatotoxicity and nephrotoxicity.[8][11]

  • Hepatotoxicity : Poisoning leads to centrilobular hepatic necrosis.[8] Symptoms include nausea, vomiting, and abdominal pain, progressing to severe liver failure.[3] In vitro studies show that ATR causes a concentration-dependent leakage of liver enzymes like LDH, ALT, and AST, depletion of glutathione (GSH), and increased lipid peroxidation in liver slices.[12]

  • Nephrotoxicity : The primary renal lesion is proximal tubular necrosis.[8] ATR interferes with anion transport processes in the kidney and causes significant depletion of ATP and GSH.[12] Unlike in the liver, significant lipid peroxidation is not a primary mechanism of kidney damage.[12]

  • Other Effects : Severe hypoglycemia is a common finding, resulting from the disruption of cellular energy metabolism.[14][15] Neurological symptoms such as convulsions and coma can also occur, likely secondary to hypoglycemia and cellular energy failure.[1][3]

Quantitative Toxicological Data

The following table summarizes key quantitative data from various toxicological studies.

Compound/ExtractModel SystemEndpointValue/ResultReference(s)
This compoundPig kidney & liver slicesCytotoxicity Threshold≥200 µM[12]
This compoundPig kidney & liver slicesATP DepletionMarked depletion at ≥200 µM[12]
This compoundPig liver slicesLipid PeroxidationSignificant increase at ≥200 µM[12]
This compoundMiceLD₅₀ (Intraperitoneal)115 ± 22.16 mg/kg[13]
Xanthium strumarium (seeds)CattleFatal Dose0.30–0.45% of body weight[5]
Callilepis laureola (aq. extract)HepG2 cellsCytotoxicity (6h)100% toxicity at 6.7 mg/mL[16]
Callilepis laureola (aq. extract)HepG2 cellsCytotoxicity (48h)Significant at 0.3-2.5 mg/mL[16]

Potential Pharmacological Applications

Despite their high toxicity, the potent biological activity of this compound and compounds from these plants have been explored for therapeutic purposes, particularly in cancer research.

  • Anticancer Activity : The ability of ATR to induce apoptosis at lower concentrations and necrosis at higher doses makes it a subject of interest for cancer therapy.[11][17] Its mechanism of disrupting cellular energy metabolism is a potential strategy against highly metabolic tumor cells.

  • Anti-inflammatory and Other Activities : Extracts from plants like Atractylodes lancea and Xanthium strumarium have shown anti-inflammatory, antibacterial, and antiviral properties.[4][18] However, these effects may be attributable to other compounds present in the extracts, such as sesquiterpenoids, rather than this compound itself.[18]

Experimental Protocols

This section outlines common methodologies used in the study of this compound-containing plants.

6.1. Extraction and Isolation of this compound

A typical protocol involves sequential solvent extraction to isolate the polar glycoside.

dot

Extraction_Workflow Start Dried & Ground Plant Material (e.g., Iphiona aucheri) Soxhlet Soxhlet Extraction (e.g., with Methanol) Start->Soxhlet Partition Solvent-Solvent Partition (e.g., Ethyl Acetate / Water) Soxhlet->Partition Aq_Layer Concentrate Aqueous Layer Partition->Aq_Layer Aqueous Phase CC Column Chromatography (e.g., Silica Gel) Aq_Layer->CC Purification Further Purification (e.g., HPLC) CC->Purification Final Isolated this compound / Carboxythis compound Purification->Final

Caption: General workflow for the extraction and isolation of this compound.

Protocol Details (based on Roeder et al., 1994): [19]

  • Extraction : Dried and ground plant material (e.g., aerial parts of Iphiona aucheri) is extracted using a Soxhlet apparatus with methanol.

  • Partitioning : The methanol extract is dissolved in a solvent like ethyl acetate and partitioned against water. The polar glycosides (ATR/CATR) will preferentially move to the aqueous layer.

  • Chromatography : The concentrated aqueous layer is subjected to repeated column chromatography on silica gel.

  • Elution : A solvent system (e.g., methanol-acetone) is used to elute the compounds. Fractions are collected and monitored by Thin-Layer Chromatography (TLC).

  • Final Purification : Fractions containing the target compounds are pooled and may be further purified using techniques like High-Performance Liquid Chromatography (HPLC) to yield pure this compound or Carboxythis compound.

6.2. In Vitro Toxicity Assessment using Precision-Cut Tissue Slices

This method allows for the study of organ-specific toxicity in a controlled environment.

Protocol Details (based on Obatomi & Bach, 1998): [12]

  • Tissue Preparation : Fresh organs (e.g., pig kidney and liver) are obtained and sliced into uniform thickness (e.g., 200-250 µm) using a microtome or a Krumdieck tissue slicer.

  • Incubation : Slices are incubated in a suitable buffer (e.g., Krebs-Henseleit) at 37°C under oxygenation.

  • Treatment : this compound, dissolved in the buffer, is added to the incubation medium at various concentrations (e.g., 0-1000 µM).

  • Endpoint Analysis : After a set incubation period (e.g., 3 hours), both the tissue slices and the incubation medium are collected for analysis.

    • Cytotoxicity : Measured by the leakage of enzymes like Lactate Dehydrogenase (LDH) and Alkaline Phosphatase (ALP) into the medium.

    • Metabolic Function : Assessed by measuring ATP content, glutathione (GSH) levels, and specific organ functions (e.g., p-aminohippurate uptake in kidney slices).

    • Oxidative Stress : Determined by measuring lipid peroxidation (e.g., via malondialdehyde assay).

Conclusion and Future Directions

The study of this compound-containing plants reveals a powerful and specific mechanism of mitochondrial toxicity. While this toxicity poses a significant public health risk, especially in regions where these plants are used in traditional medicine, it also offers a unique tool for biochemical research into mitochondrial function.[1][10] The primary mechanism—inhibition of the ADP/ATP translocase—is well-established.[11] However, further research is needed to fully elucidate secondary toxic mechanisms and to identify other potentially bioactive compounds within these plants that may have therapeutic value.[8][15] Future studies should focus on developing specific antidotes for ATR poisoning, standardizing herbal preparations to minimize toxicity, and exploring the potential of controlled, low-dose applications of these compounds or their derivatives in disease states like cancer.[3]

References

Methodological & Application

Application Note: Isolating Atractyloside from Callilepis laureola

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Callilepis laureola, commonly known as the oxeye daisy, is a plant recognized for its traditional medicinal uses and its significant toxicity.[1] The primary toxic principle responsible for the plant's nephrotoxic and hypoglycemic effects is atractyloside, a potent glycoside.[1][2] This application note provides a detailed protocol for the isolation of this compound from the root-stock of Callilepis laureola. The methodology is intended for researchers, scientists, and professionals in drug development and natural product chemistry. The protocol described herein is based on established solvent extraction and chromatographic techniques.[3]

Introduction

Callilepis laureola has a history of use in traditional medicine, but its ingestion has been linked to fatal liver and kidney damage.[1][2] The toxicity is primarily attributed to this compound and its analogue, carboxythis compound.[2] this compound exerts its toxic effect by inhibiting the mitochondrial adenine nucleotide translocase (ANT), a critical protein in cellular energy metabolism.[2][4] This inhibition blocks the exchange of adenosine diphosphate (ADP) and adenosine triphosphate (ATP) across the inner mitochondrial membrane, leading to a depletion of cellular energy and ultimately, cell death.[2] The isolation and purification of this compound are essential for toxicological studies, pharmacological research, and the development of potential therapeutic agents that may modulate mitochondrial function. This protocol outlines a reproducible method for extracting and isolating this compound from Callilepis laureola.

Experimental Protocols

1. Plant Material Collection and Preparation

  • Collection: Fresh root-stock of Callilepis laureola should be collected, preferably during its active growth season to ensure a higher concentration of the target compound.

  • Preparation: The collected root-stock should be thoroughly washed to remove any soil and debris. Subsequently, the roots are to be shredded or pulverized into a fine powder to maximize the surface area for efficient extraction.

2. Extraction of this compound

This protocol is adapted from established methods for extracting this compound from plant materials.[5][6]

  • Maceration:

    • Weigh the prepared plant material.

    • For every 1 kg of powdered root-stock, add 10 liters of methanol.

    • Allow the mixture to macerate at room temperature for 48-72 hours with occasional agitation.

  • Filtration and Concentration:

    • Filter the methanolic extract through a fine-mesh cloth or filter paper to separate the plant debris.

    • The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

    • Continue the concentration until a syrupy consistency is achieved.

3. Purification of this compound

Further purification can be achieved using solid-phase extraction (SPE) and chromatographic techniques.[3]

  • Solid-Phase Extraction (SPE):

    • The concentrated syrup is redissolved in a minimal amount of water.

    • The aqueous solution is then passed through a C18 SPE cartridge that has been pre-conditioned with methanol followed by water.

    • The cartridge is washed with water to remove polar impurities.

    • This compound is then eluted from the cartridge using a step gradient of methanol in water.

  • Chromatographic Separation:

    • The fractions containing this compound from the SPE step are pooled and concentrated.

    • The final purification is performed using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

    • A gradient of acetonitrile and water is typically used as the mobile phase.

    • Fractions are collected and analyzed for the presence of pure this compound, which can be confirmed by techniques such as mass spectrometry.[3][7]

Data Presentation

ParameterValueReference
Plant MaterialCallilepis laureola root-stock[5]
Extraction SolventMethanol[5]
Extraction MethodMaceration[5]
Purification MethodSolid-Phase Extraction, HPLC[3]

Mandatory Visualizations

G cluster_prep Plant Material Preparation cluster_extract Extraction cluster_purify Purification Collect Collect C. laureola Root-stock Wash Wash Roots Collect->Wash Shred Shred/Pulverize Roots Wash->Shred Macerate Macerate in Methanol Shred->Macerate Filter Filter Extract Macerate->Filter Concentrate Concentrate under Vacuum Filter->Concentrate SPE Solid-Phase Extraction (SPE) Concentrate->SPE HPLC Preparative HPLC SPE->HPLC Analyze Analyze Fractions (MS) HPLC->Analyze Isolated_this compound Isolated_this compound HPLC->Isolated_this compound Pure this compound

Caption: Experimental workflow for the isolation of this compound.

G cluster_mito Mitochondrion cluster_matrix Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane cluster_cell Cellular Effects ATP_synth ATP Synthesis ANT Adenine Nucleotide Translocase (ANT) ATP_synth->ANT ATP transport ANT->ATP_synth ADP transport ATP_out ATP ANT->ATP_out Energy_depletion Cellular Energy Depletion ANT->Energy_depletion Inhibition leads to ADP_in ADP ADP_in->ANT This compound This compound This compound->ANT Inhibits Cell_death Cell Death Energy_depletion->Cell_death

Caption: Signaling pathway of this compound toxicity.

References

Application Note: Quantification of Atractyloside in Herbal Extracts by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atractyloside (ATR) is a toxic diterpenoid glycoside found in various plants of the Asteraceae family, such as Atractylis gummifera and Xanthium species. Contamination of herbal preparations with ATR-containing plants poses a significant health risk, necessitating robust analytical methods for its quantification. This application note provides a detailed high-performance liquid chromatography (HPLC) method for the determination of this compound in herbal extracts, adaptable for both UV and Mass Spectrometry (MS) detection.

Principle

This method utilizes reversed-phase HPLC to separate this compound from other components in a herbal extract. Quantification is achieved by comparing the peak area of this compound in the sample to that of a certified reference standard. The protocol covers sample preparation, chromatographic conditions, and method validation parameters.

Experimental Protocols

Sample Preparation: General Protocol for Herbal Extracts

This protocol is a general guideline and may require optimization for specific herbal matrices.

a. Materials and Reagents:

  • Dried herbal material

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Syringe filters (0.45 µm, PTFE or nylon)

  • Ultrasonic bath

  • Vortex mixer

  • Centrifuge

b. Procedure:

  • Grind the dried herbal material to a fine powder (approximately 80 mesh).

  • Accurately weigh 1.0 g of the powdered sample into a centrifuge tube.

  • Add 20 mL of 80% methanol in water (v/v).

  • Vortex for 1 minute to ensure thorough mixing.

  • Extract in an ultrasonic bath at 60°C for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction process (steps 3-7) on the pellet with another 20 mL of 80% methanol.

  • Combine the supernatants and evaporate to dryness under reduced pressure or a gentle stream of nitrogen.

  • Reconstitute the dried residue in 2 mL of the initial mobile phase.

  • Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

Standard Solution Preparation

a. Materials:

  • This compound certified reference standard

  • Methanol (HPLC grade)

b. Procedure:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the initial mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

HPLC Methodologies

Two distinct HPLC methods are presented: an HPLC-UV method for general laboratory use and a more sensitive HPLC-MS/MS method for trace-level analysis.

a. HPLC-UV Method [1] This method is suitable for quality control purposes where a UV detector is available.

  • Column: Agilent ZORBAX SB-phenyl (4.6 mm x 250 mm, 5 µm)[1]

  • Mobile Phase:

    • A: Acetonitrile

    • B: 0.01 mol/L Sodium Dihydrogen Phosphate (NaH2PO4) buffer (pH 6.0)[1]

  • Gradient Elution: A gradient elution may be required to achieve optimal separation. A starting point could be 20% A, increasing to 80% A over 20 minutes.

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 35°C[1]

  • Detection Wavelength: 203 nm[1]

  • Injection Volume: 10 µL

b. HPLC-MS/MS Method [2][3] This method offers higher sensitivity and specificity, ideal for research and trace-level quantification.

  • Column: XTerra® phenyl column (2.1 mm x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase:

    • A: Acetonitrile with 10% isopropanol

    • B: 5 mM Ammonium Acetate buffer (pH 4.5)

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase A, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.25 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

    • Monitoring: Multiple Reaction Monitoring (MRM) of precursor and product ions for this compound. For example, the transition m/z 725.3 → 645.4 can be monitored for this compound.[2]

Data Presentation

The following tables summarize the quantitative data for a validated HPLC method for this compound.

Table 1: HPLC Method Parameters

ParameterHPLC-UV MethodHPLC-MS/MS Method
Column Agilent ZORBAX SB-phenyl (4.6 x 250 mm, 5 µm)[1]XTerra® phenyl (2.1 x 150 mm, 3.5 µm)
Mobile Phase A: AcetonitrileB: 0.01 M NaH2PO4 (pH 6.0)[1]A: ACN w/ 10% IPAB: 5 mM Ammonium Acetate (pH 4.5)
Flow Rate 1.0 mL/min[1]0.25 mL/min
Column Temperature 35°C[1]30°C
Detection UV at 203 nm[1]ESI-Negative, MRM
Injection Volume 10 µL10 µL

Table 2: Method Validation Data

ParameterResult (HPLC-UV)[1]Result (HPLC-MS/MS)[2][3][4]
Linearity Range 0.1030 - 2.060 µg[1]0.17 - 200 µg/L[2]
Recovery 102.5%[1]>85%
Precision (RSD) 1.4% (n=6)[1]< 15%
Limit of Quantification (LOQ) Not specified, but linearity suggests in the low ng range.0.17 µg/L[2][3][4]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of HPLC method validation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Herbal Material grind Grinding start->grind weigh Weighing grind->weigh extract Ultrasonic Extraction (80% Methanol) weigh->extract centrifuge Centrifugation extract->centrifuge collect Collect Supernatant centrifuge->collect dry Evaporation collect->dry reconstitute Reconstitution dry->reconstitute filter Filtering (0.45 µm) reconstitute->filter hplc_analysis HPLC Injection & Separation filter->hplc_analysis detection Detection (UV or MS/MS) hplc_analysis->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification report Final Report quantification->report

Caption: Experimental workflow for this compound quantification.

method_validation cluster_main HPLC Method Validation accuracy Accuracy (% Recovery) precision Precision (Repeatability & Intermediate) specificity Specificity (Peak Purity, Resolution) lod Limit of Detection (LOD) specificity->lod linearity Linearity (Correlation Coefficient) range Range linearity->range loq Limit of Quantification (LOQ) lod->loq robustness Robustness

Caption: Key parameters for HPLC method validation.

References

Application of Atractyloside in studying adenine nucleotide translocator (ANT) function.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

The Adenine Nucleotide Translocator (ANT), an integral protein of the inner mitochondrial membrane, plays a critical role in cellular energy metabolism by facilitating the exchange of adenosine diphosphate (ADP) from the cytoplasm for adenosine triphosphate (ATP) synthesized within the mitochondria. This antiport activity is fundamental for providing the cell with the necessary energy for various physiological processes. Due to its central role in cellular bioenergetics and its involvement in the mitochondrial permeability transition pore (mPTP), ANT has become a significant target for studying mitochondrial function, cell death pathways, and for the development of novel therapeutics.

Atractyloside (ATR) is a potent and specific inhibitor of ANT. This natural toxic glycoside competitively binds to the ANT protein, locking it in a conformation that prevents the translocation of ADP into the mitochondrial matrix. This inhibition of the ADP/ATP exchange leads to a rapid depletion of cellular ATP, disruption of mitochondrial function, and can trigger downstream signaling events, including the activation of AMP-activated protein kinase (AMPK) and the induction of the mPTP. Consequently, this compound serves as an invaluable tool for researchers to investigate the physiological and pathological roles of ANT.

Mechanism of Action of this compound

This compound acts as a competitive inhibitor of the adenine nucleotide translocator. Its molecular structure mimics that of ADP, allowing it to bind to the nucleotide-binding site of the ANT protein on the cytosolic side of the inner mitochondrial membrane. This binding event stabilizes the "c-state" (cytosolic-facing) conformation of the transporter, thereby physically obstructing the binding and translocation of ADP into the mitochondrial matrix. The inhibition of ADP influx starves the mitochondrial ATP synthase of its substrate, leading to a cessation of oxidative phosphorylation and a subsequent decline in cellular ATP levels.

Furthermore, this compound is a known inducer of the mitochondrial permeability transition pore (mPTP), a high-conductance channel whose opening leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors. The ANT protein is considered a key component of the mPTP complex, and the binding of this compound is thought to facilitate the pore's opening.

Downstream Cellular Effects

The inhibition of ANT by this compound triggers a cascade of cellular events, primarily stemming from the depletion of intracellular ATP and the subsequent increase in the AMP/ATP ratio. This energy stress activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK, in turn, phosphorylates downstream targets to inhibit anabolic pathways that consume ATP, such as the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, and to stimulate catabolic processes that generate ATP, such as autophagy. The ATR-induced activation of the AMPK-mTORC1 pathway provides a valuable experimental model to study the interplay between mitochondrial function and cellular signaling in various contexts, including metabolic diseases and cancer.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cellular parameters as reported in the literature. These values can serve as a reference for designing and interpreting experiments.

Cell Line/TissueThis compound ConcentrationIncubation TimeEffectReference
Arteriolar Smooth Muscle Cells7.5 µM10 min48% reduction in relative ATP content
Arteriolar Smooth Muscle Cells10 µM10 min63% reduction in relative ATP content
Arteriolar Smooth Muscle Cells15 µM10 min66% reduction in relative ATP content
HepG2 Cells2.5, 5, 7.5 µM24 hNo significant effect on cell viability
HepG2 Cells10, 20 µM48 hInhibition of cell viability
L-02 Cells2.5, 5, 7.5, 10 µM24 hNo significant effect on cell viability
L-02 Cells20 µM24 hInhibition of cell viability
Pig Kidney and Liver Slices≥200 µM3 hMarked depletion of ATP content
Pig Kidney and Liver Slices≥500 µM3 hSignificant inhibition of gluconeogenesis

Signaling Pathway and Experimental Workflow Diagrams

Atractyloside_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_inner_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix This compound This compound ANT ANT This compound->ANT Inhibits ADP_cyto ADP AMPK AMPK ADP_cyto->AMPK Activates ADP_cyto->ANT Translocation ATP_cyto ATP ATP_cyto->AMPK Inhibits mTORC1 mTORC1 AMPK->mTORC1 Inhibits Autophagy Autophagy AMPK->Autophagy Activates mTORC1->Autophagy Inhibits ANT->ATP_cyto Translocation ADP_mito ADP ANT->ADP_mito Translocation ATP_Synthase ATP Synthase ADP_mito->ATP_Synthase Substrate ATP_mito ATP ATP_mito->ANT Translocation ATP_Synthase->ATP_mito Produces

Caption: this compound inhibits ANT, leading to AMPK activation and mTORC1 inhibition.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis and Interpretation start Start: Cell Culture or Tissue Preparation treatment Treat with this compound (various concentrations and time points) start->treatment control Control Group (vehicle treatment) start->control mito_isolation Mitochondrial Isolation treatment->mito_isolation cell_viability Cell Viability Assay (CCK-8/MTT) treatment->cell_viability atp_assay Cellular ATP Measurement treatment->atp_assay western_blot Western Blot Analysis (e.g., p-AMPK, p-mTOR) treatment->western_blot control->mito_isolation control->cell_viability control->atp_assay control->western_blot o2_consumption Oxygen Consumption Assay mito_isolation->o2_consumption mptp_assay mPTP Opening Assay mito_isolation->mptp_assay data_analysis Quantitative Data Analysis o2_consumption->data_analysis mptp_assay->data_analysis cell_viability->data_analysis atp_assay->data_analysis western_blot->data_analysis interpretation Interpretation of Results data_analysis->interpretation conclusion Conclusion on ANT Function interpretation->conclusion

Caption: General workflow for studying ANT function using this compound.

Experimental Protocols

Protocol 1: Isolation of Mitochondria from Cultured Cells

This protocol describes the isolation of mitochondria from cultured mammalian cells using differential centrifugation.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Mitochondrial Isolation Buffer (MIB): 200 mM sucrose, 10 mM Tris/MOPS (pH 7.4), 1 mM EGTA/Tris

  • Dounce homogenizer with a tight-fitting pestle

  • Refrigerated centrifuge

Procedure:

  • Harvest cultured cells (approximately 1x10⁸ cells) by centrifugation at 600 x g for 5 minutes at 4°C.

  • Wash the cell pellet once with ice-cold PBS and centrifuge again.

  • Resuspend the cell pellet in 1 ml of ice-cold MIB.

  • Transfer the cell suspension to a pre-chilled Dounce homogenizer.

  • Homogenize the cells with 15-20 strokes of the pestle on ice. Check for cell lysis under a microscope.

  • Transfer the homogenate to a microcentrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.

  • Centrifuge the supernatant at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and resuspend the mitochondrial pellet in an appropriate buffer for downstream applications.

  • Determine the protein concentration of the mitochondrial suspension using a standard protein assay (e.g., Bradford or BCA).

Protocol 2: Measurement of Mitochondrial Oxygen Consumption

This protocol outlines the measurement of mitochondrial respiration using a Clark-type oxygen electrode.

Materials:

  • Isolated mitochondria (from Protocol 1)

  • Respiration Buffer: 225 mM mannitol, 75 mM sucrose, 10 mM KCl, 10 mM Tris-HCl (pH 7.2), 5 mM KH₂PO₄

  • Respiratory substrates (e.g., 5 mM glutamate and 5 mM malate for Complex I-linked respiration)

  • ADP solution (e.g., 100 mM)

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Clark-type oxygen electrode system

Procedure:

  • Calibrate the Clark-type oxygen electrode according to the manufacturer's instructions.

  • Add 1 ml of pre-warmed (37°C) Respiration Buffer to the electrode chamber.

  • Add the respiratory substrates to the chamber and allow the baseline to stabilize.

  • Add a known amount of isolated mitochondria (e.g., 0.5 mg of protein) to the chamber and record the basal respiration rate (State 2).

  • Initiate ATP synthesis by adding a known amount of ADP (e.g., 150 nmol) and record the active respiration rate (State 3).

  • To test the effect of this compound, add a specific concentration of ATR (e.g., 1-10 µM) to the chamber prior to the addition of ADP.

  • Observe the inhibition of State 3 respiration in the presence of this compound.

  • Calculate the oxygen consumption rate (in nmol O₂/min/mg protein) from the slope of the oxygen trace.

Protocol 3: Assessment of Mitochondrial Permeability Transition Pore (mPTP) Opening

This spectrophotometric assay measures mitochondrial swelling as an indicator of mPTP opening.

Materials:

  • Isolated mitochondria (from Protocol 1)

  • Swelling Buffer: 120 mM KCl, 10 mM Tris-HCl (pH 7.4), 5 mM KH₂PO₄

  • Calcium chloride (CaCl₂) solution (e.g., 1 M)

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Spectrophotometer capable of measuring absorbance at 540 nm

Procedure:

  • Resuspend isolated mitochondria in Swelling Buffer to a final concentration of 0.5 mg/ml.

  • Add the mitochondrial suspension to a cuvette and place it in the spectrophotometer.

  • Record the baseline absorbance at 540 nm.

  • To induce mPTP opening, add a known concentration of CaCl₂ (e.g., 100-200 µM).

  • To test the effect of this compound as an inducer, add a specific concentration of ATR (e.g., 5-20 µM) to the mitochondrial suspension prior to or along with the CaCl₂.

  • Monitor the decrease in absorbance at 540 nm over time. A decrease in absorbance indicates mitochondrial swelling due to mPTP opening.

  • The rate of swelling can be calculated from the initial linear phase of the absorbance change.

Protocol 4: Cell Viability Assay using CCK-8

This protocol describes the use of the Cell Counting Kit-8 (CCK-8) to assess the cytotoxicity of this compound.

Materials:

  • Cells of interest cultured in a 96-well plate

  • This compound stock solution

  • Cell Counting Kit-8 (CCK-8) reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of culture medium.

  • Incubate the plate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium and add 100 µl of fresh medium containing different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µl of CCK-8 reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Protocol 5: Measurement of Cellular ATP Levels

This protocol uses a luciferase-based assay to quantify intracellular ATP levels.

Materials:

  • Cells cultured in a 96-well plate

  • This compound stock solution

  • ATP assay kit (luciferin/luciferase-based)

  • Luminometer

Procedure:

  • Seed cells and treat with this compound as described in Protocol 4.

  • At the end of the treatment period, lyse the cells according to the ATP assay kit manufacturer's instructions. This typically involves adding a lysis buffer that inactivates ATPases.

  • Add the luciferase-luciferin reagent to the cell lysate.

  • Measure the luminescence signal using a luminometer. The light output is directly proportional to the ATP concentration.

  • Generate a standard curve using known concentrations of ATP.

  • Calculate the ATP concentration in the samples based on the standard curve and normalize to the protein concentration or cell number.

Application Notes and Protocols for Assessing Atractyloside-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atractyloside (ATR) is a toxic diterpenoid glycoside found in several plants of the Asteraceae family.[1] Its consumption can lead to severe hepato- and nephrotoxicity in both humans and animals.[2][3][4] The primary mechanism of ATR-induced cytotoxicity involves the inhibition of the mitochondrial adenine nucleotide translocator (ANT), a key protein in the inner mitochondrial membrane responsible for the exchange of ADP and ATP between the mitochondrial matrix and the cytoplasm.[2][1] This inhibition leads to a depletion of cellular ATP, disruption of mitochondrial function, and ultimately, cell death through necrosis or apoptosis.[5] These application notes provide detailed protocols for in vitro models to assess ATR-induced cytotoxicity, aiding researchers in understanding its toxicological profile and developing potential therapeutic interventions.

Data Presentation

The following tables summarize quantitative data on this compound-induced cytotoxicity from various in vitro studies.

Table 1: Concentration of this compound Used in In Vitro Studies

In Vitro ModelThis compound ConcentrationObserved EffectsReference
Precision-cut pig kidney and liver slices200 µM - 2.0 mMIncreased LDH leakage, depletion of GSH and ATP, increased lipid peroxidation (liver)[2]
Arteriolar smooth muscle cells (ASMCs)7.5, 10, and 15 µMReduced ATP content, mitochondrial depolarization[6][7]
HepG2 and L-02 cells2.5, 5, 7.5, and 10 µMNo significant effect on cell viability at these concentrations[8]
HEK293T cells100 µMAttenuated cytosolic and mitochondrial ATP[9]
Allium cepa root cells2, 4, 6, 8, 10, and 12 mg/mL (of aqueous extract)Inhibition of root growth[10][11]

Table 2: Effects of this compound on Cytotoxicity Markers

In Vitro ModelParameterThis compound ConcentrationResultReference
Arteriolar smooth muscle cells (ASMCs)Relative ATP Content7.5 µMReduced by 48%[6][7]
10 µMReduced by 63%[6][7]
15 µMReduced by 66%[6][7]
Allium cepaRoot Growth Inhibition (EC50)5.68 mg/mL (of aqueous extract)50% inhibition[10][11]
HepG2 cellsADP/ATP Ratio2.5 - 20 µMIncreased in a dose-dependent manner[8]

Experimental Protocols

Detailed methodologies for key experiments to assess this compound-induced cytotoxicity are provided below.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12][13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[12][14] Mix gently to ensure complete solubilization.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, can be determined from the dose-response curve.[15]

Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric method to quantify the release of lactate dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[16][17]

  • Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.[17] Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[17]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a substrate and a dye solution. Add 50 µL of the reaction mixture to each well containing the supernatant.[17]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[17]

  • Stop Reaction: Add 50 µL of a stop solution to each well to terminate the enzymatic reaction.[17]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to correct for background absorbance.[17]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated samples to the spontaneous and maximum release controls.

Apoptosis Assessment: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired duration.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[12]

  • Cell Washing: Wash the cells twice with cold PBS.[4][12]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[12]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12][18]

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.[18]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.[19]

Cellular ATP Level Measurement

This assay quantifies the intracellular ATP concentration, which is a key indicator of cellular energy status.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white opaque 96-well plate and treat with this compound.

  • Cell Lysis: Lyse the cells using a suitable reagent to release the intracellular ATP.

  • ATP Reaction: Add a luciferin-luciferase-based ATP detection reagent to the cell lysate. In the presence of ATP, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating light.[20]

  • Luminescence Measurement: Measure the luminescence signal using a luminometer.

  • Data Analysis: Generate a standard curve using known concentrations of ATP. Calculate the ATP concentration in the samples based on the standard curve and normalize to the cell number or protein concentration.

Mitochondrial Permeability Transition Pore (MPTP) Opening Assay

This assay directly measures the opening of the MPTP, a critical event in ATR-induced cytotoxicity.

Protocol:

  • Cell Preparation: Prepare a cell suspension at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Load the cells with Calcein-AM, a fluorescent dye that accumulates in the mitochondria. In healthy cells with an intact mitochondrial membrane, the fluorescence is retained. Co-stain with a quencher like CoCl₂ to quench the cytosolic calcein fluorescence.[21]

  • Treatment: Treat the cells with this compound to induce MPTP opening. A positive control, such as the calcium ionophore ionomycin, can be used.[21]

  • Analysis: Analyze the cells by flow cytometry. A decrease in mitochondrial calcein fluorescence indicates the opening of the MPTP, allowing the dye to leak out.[22]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in this compound-induced cytotoxicity and the general experimental workflows.

Atractyloside_Cytotoxicity_Pathway ATR This compound ANT Adenine Nucleotide Translocator (ANT) ATR->ANT Inhibits ATP_depletion ATP Depletion ANT->ATP_depletion Leads to Mito_dysfunction Mitochondrial Dysfunction ATP_depletion->Mito_dysfunction Necrosis Necrosis ATP_depletion->Necrosis MPTP Mitochondrial Permeability Transition Pore (MPTP) Opening CytoC Cytochrome c Release MPTP->CytoC Mito_dysfunction->MPTP Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound-induced cytotoxicity signaling pathway.

Cytotoxicity_Assay_Workflow cluster_assays Cytotoxicity Assessment Start Start: Cell Culture Treatment Treatment with this compound Start->Treatment Incubation Incubation (e.g., 24, 48, 72h) Treatment->Incubation MTT MTT Assay (Viability) Incubation->MTT LDH LDH Assay (Membrane Integrity) Incubation->LDH AnnexinV Annexin V/PI Staining (Apoptosis) Incubation->AnnexinV ATP ATP Assay (Energy Status) Incubation->ATP MPTP_assay MPTP Assay (Mitochondrial Integrity) Incubation->MPTP_assay Data_Analysis Data Analysis and Interpretation MTT->Data_Analysis LDH->Data_Analysis AnnexinV->Data_Analysis ATP->Data_Analysis MPTP_assay->Data_Analysis

Caption: General experimental workflow for assessing cytotoxicity.

References

Application Notes and Protocols for LC-MS/MS Analysis of Proteins from Atractyloside-Treated Mitochondria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atractyloside (ATR) is a potent toxic glycoside that specifically targets mitochondria, primarily by inhibiting the ADP/ATP translocase (ANT), a critical component of the inner mitochondrial membrane responsible for exchanging cytosolic ADP for mitochondrial ATP.[1][2] This inhibition disrupts cellular energy homeostasis and can trigger a cascade of events, including the opening of the mitochondrial permeability transition pore (mPTP) and the activation of signaling pathways involved in cellular stress and survival, such as the AMPK/mTOR pathway.[1][3] Understanding the global proteomic changes within mitochondria upon this compound treatment is crucial for elucidating its precise mechanisms of toxicity and for the development of potential therapeutic interventions.

This document provides detailed application notes and protocols for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantitative analysis of protein expression changes in mitochondria treated with this compound.

Principle of the Method

This protocol outlines a bottom-up proteomics approach to identify and quantify protein abundance changes in isolated mitochondria following this compound treatment. The workflow involves the isolation of mitochondria from a cellular model, treatment with this compound, extraction and digestion of mitochondrial proteins into peptides, followed by quantitative analysis using LC-MS/MS. This powerful technique allows for the comprehensive profiling of the mitochondrial proteome, providing insights into the cellular response to this compound-induced mitochondrial dysfunction.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_proteomics Proteomics Analysis cell_culture Cell Culture (e.g., HepG2 cells) atr_treatment This compound Treatment (e.g., 7.5 μM for 24h) cell_culture->atr_treatment mito_isolation Mitochondrial Isolation (Differential Centrifugation) atr_treatment->mito_isolation protein_extraction Protein Extraction (Lysis Buffer) mito_isolation->protein_extraction protein_digestion Protein Digestion (Trypsin/Lys-C) protein_extraction->protein_digestion peptide_cleanup Peptide Cleanup (e.g., C18 desalting) protein_digestion->peptide_cleanup lc_msms LC-MS/MS Analysis (e.g., Orbitrap) peptide_cleanup->lc_msms data_analysis Data Analysis (Quantification & Identification) lc_msms->data_analysis

Figure 1: Experimental workflow for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes hypothetical quantitative proteomics data from this compound-treated mitochondria, reflecting expected changes based on its known mechanism of action. This data is for illustrative purposes and will vary based on the experimental system.

Protein AccessionGene SymbolProtein NameFold Change (ATR/Control)p-valuePutative Function
P01023SLC25A4ADP/ATP translocase 11.1>0.05Target of this compound
P05455SLC25A5ADP/ATP translocase 21.0>0.05Target of this compound
P12235SLC25A6ADP/ATP translocase 30.9>0.05Target of this compound
P03923MT-CO1Cytochrome c oxidase subunit I-1.8<0.05Oxidative Phosphorylation
P00846MT-ND1NADH-ubiquinone oxidoreductase chain 1-1.6<0.05Oxidative Phosphorylation
P02768HSPA9Mortalin1.5<0.05Mitochondrial Chaperone
Q9Y6K5PRKAA15'-AMP-activated protein kinase catalytic subunit alpha-11.7<0.05Energy Sensing
P42345MTORSerine/threonine-protein kinase mTOR-1.4<0.05Cell Growth Regulation
P60709CYCSCytochrome c, somatic2.1<0.01Apoptosis
Q02878VDAC1Voltage-dependent anion-selective channel protein 11.3>0.05Mitochondrial outer membrane transport

Experimental Protocols

Cell Culture and this compound Treatment

This protocol is based on studies using HepG2 cells, where a concentration of 7.5 μM this compound for 24 hours was found to be effective.[1]

  • Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in sterile water or DMSO. The final concentration of the solvent in the cell culture medium should be less than 0.1%.

  • Treatment: When cells reach 70-80% confluency, replace the medium with fresh medium containing 7.5 μM this compound. For the control group, add an equivalent volume of the vehicle (water or DMSO).

  • Incubation: Incubate the cells for 24 hours.

Mitochondrial Isolation

This protocol is a standard method for isolating mitochondria from cultured cells using differential centrifugation.

  • Cell Harvesting: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Harvest the cells by scraping and transfer to a pre-chilled centrifuge tube.

  • Centrifugation: Pellet the cells by centrifugation at 600 x g for 10 minutes at 4°C.

  • Homogenization: Resuspend the cell pellet in ice-cold mitochondrial isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA) and homogenize using a Dounce homogenizer with a tight-fitting pestle on ice.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria.

    • Discard the supernatant and wash the mitochondrial pellet with mitochondrial isolation buffer.

    • Repeat the 10,000 x g centrifugation step.

  • Final Pellet: The resulting pellet contains the isolated mitochondria.

Protein Extraction and Digestion

This protocol describes the preparation of mitochondrial proteins for LC-MS/MS analysis.

  • Lysis: Resuspend the mitochondrial pellet in a lysis buffer containing a strong detergent (e.g., 4% SDS, 100 mM Tris-HCl pH 7.6, 100 mM DTT).

  • Sonication: Sonicate the lysate to shear DNA and aid in protein solubilization.

  • Protein Quantification: Determine the protein concentration using a compatible protein assay (e.g., BCA assay).

  • Reduction and Alkylation:

    • Reduce disulfide bonds by incubating with dithiothreitol (DTT) at 56°C for 30 minutes.

    • Alkylate cysteine residues by adding iodoacetamide and incubating in the dark at room temperature for 20 minutes.

  • Protein Digestion:

    • Use a filter-aided sample preparation (FASP) method or a similar approach to remove the detergent and perform in-solution digestion.

    • Add sequencing-grade trypsin or a combination of trypsin and Lys-C to the protein sample at an enzyme-to-protein ratio of 1:50 (w/w).

    • Incubate overnight at 37°C.

  • Peptide Desalting: Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column to remove salts and other contaminants that could interfere with LC-MS/MS analysis.

LC-MS/MS Analysis

The following provides a general framework for LC-MS/MS analysis. Specific parameters should be optimized for the instrument used.

  • Liquid Chromatography (LC):

    • Load the desalted peptide sample onto a trap column and then separate on a reversed-phase analytical column (e.g., C18) using a gradient of increasing organic solvent (e.g., acetonitrile) with 0.1% formic acid.

    • The gradient duration can range from 60 to 120 minutes depending on the complexity of the sample.

  • Tandem Mass Spectrometry (MS/MS):

    • Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap).

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the most intense precursor ions from a full MS scan are selected for fragmentation (MS/MS).

    • Acquire MS/MS spectra for peptide identification and quantification.

Data Analysis
  • Database Searching: Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins by matching the experimental MS/MS spectra against a protein sequence database (e.g., UniProt).

  • Protein Quantification: Perform label-free quantification (LFQ) or use isobaric labeling (e.g., TMT, iTRAQ) to determine the relative abundance of proteins between the this compound-treated and control samples.

  • Statistical Analysis: Perform statistical tests (e.g., t-test) to identify proteins that are significantly differentially expressed.

  • Bioinformatics Analysis: Use bioinformatics tools to perform functional enrichment analysis (e.g., GO term enrichment, pathway analysis) to understand the biological implications of the observed proteomic changes.

Signaling Pathway Visualization

This compound treatment leads to an increased ADP/ATP ratio, which is a key signal for the activation of AMP-activated protein kinase (AMPK).[1] Activated AMPK, in turn, can inhibit the mammalian target of rapamycin (mTOR), a central regulator of cell growth and proliferation.[1] This signaling cascade is depicted below.

signaling_pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol ATR This compound ANT ADP/ATP Translocase (ANT) ATR->ANT inhibits ATP_synth ATP Synthesis ANT->ATP_synth inhibits transport of ADP ADP_ATP_ratio Increased ADP/ATP Ratio ATP_synth->ADP_ATP_ratio leads to AMPK AMPK ADP_ATP_ratio->AMPK activates mTOR mTOR AMPK->mTOR inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth inhibits Autophagy Autophagy mTOR->Autophagy inhibits

Figure 2: this compound-induced AMPK/mTOR signaling.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for investigating the mitochondrial proteome's response to this compound treatment. By employing these LC-MS/MS based proteomic strategies, researchers can gain valuable insights into the molecular mechanisms underlying this compound-induced mitochondrial dysfunction, which can aid in the fields of toxicology and drug development. The provided workflow, data representation, and pathway diagrams serve as a robust framework for designing and executing such studies.

References

Application Notes and Protocols for Inducing Apoptosis in Cell Culture Using Atractyloside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atractyloside (ATR) is a potent and specific inhibitor of the mitochondrial ADP/ATP translocase (ANT), a key component of the inner mitochondrial membrane responsible for exchanging ADP and ATP between the mitochondrial matrix and the cytoplasm. By binding competitively to the ANT, this compound effectively halts this exchange, leading to a rapid depletion of cellular ATP and inducing the intrinsic pathway of apoptosis.[1] This property makes this compound a valuable tool for studying the mechanisms of mitochondrial-mediated apoptosis and for screening potential therapeutic agents that target this pathway.

These application notes provide detailed protocols and supporting data for the use of this compound to induce apoptosis in various cell lines. The information is intended to guide researchers in designing and executing experiments to study apoptotic signaling and to assess the efficacy of anti-apoptotic drug candidates.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of the Adenine Nucleotide Translocator (ANT).[1] This inhibition triggers a cascade of events characteristic of the intrinsic apoptotic pathway:

  • Inhibition of ADP/ATP Exchange: this compound competitively binds to ANT, preventing the transport of ADP into the mitochondrial matrix and ATP into the cytoplasm.[1]

  • Opening of the Mitochondrial Permeability Transition Pore (mPTP): The disruption of the mitochondrial energy balance leads to the opening of the mPTP, a non-specific channel in the inner mitochondrial membrane.[2][3]

  • Collapse of Mitochondrial Membrane Potential (ΔΨm): The opening of the mPTP results in the dissipation of the proton gradient across the inner mitochondrial membrane, leading to a collapse of the mitochondrial membrane potential.

  • Release of Pro-apoptotic Factors: The compromised mitochondrial outer membrane releases pro-apoptotic proteins such as cytochrome c from the intermembrane space into the cytosol.[4]

  • Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.[5]

  • Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which in turn cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[6]

Data Presentation

This compound-Induced Apoptosis in Various Cell Lines

The following tables summarize the dose-dependent and time-course effects of this compound and its related compounds on apoptosis induction in different cell lines.

Cell LineCompoundConcentration (µM)Incubation Time (h)Apoptosis Rate (%)Reference
HepG2 This compound2.524No significant effect[2]
524No significant effect[2]
7.524No significant effect[2]
1024Inhibition of viability[2]
L-02 This compound2.524No significant effect[2]
524No significant effect[2]
7.524No significant effect[2]
1024No significant effect[2]
A549 Atractylodin383~10[4]
386~20[4]
3812~35[4]
382445.68[4]
HeLa KQ Compound6.252416.8[7]
12.52469.15[7]
252493.46[7]

Note: Data for Atractylodin and KQ compound are included to provide a broader context for apoptosis induction in these cell lines, as direct quantitative data for this compound was limited in the search results.

Effect of this compound on Key Apoptotic Markers
Cell LineTreatmentEffectReference
A549 38 µM Atractylodin (24h)Decreased mitochondrial membrane potential by 28.87%[4]
Hepatic Cancer Cells Atractylon (5, 10, 20 µM)Dose-dependent decrease in Bcl-2 expression[6]
Hepatic Cancer Cells Atractylon (5, 10, 20 µM)Dose-dependent increase in Bax expression[6]
Hepatic Cancer Cells Atractylon (5, 10, 20 µM)Dose-dependent increase in cleaved caspase-3[6]

Experimental Protocols

Cell Culture and Treatment with this compound

Materials:

  • Cell line of interest (e.g., HeLa, Jurkat, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (potassium salt) stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or flasks

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Cell Seeding:

    • For adherent cells (e.g., HeLa, A549), seed cells in a 6-well plate at a density of 2-5 x 10⁵ cells/well and allow them to attach overnight.

    • For suspension cells (e.g., Jurkat), seed cells in a 6-well plate at a density of 5 x 10⁵ cells/mL.

  • This compound Treatment:

    • Prepare working concentrations of this compound by diluting the stock solution in complete culture medium. A typical concentration range to test is 1-50 µM.

    • Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation:

    • Incubate the cells for the desired time period (e.g., 6, 12, 24, or 48 hours) at 37°C in a 5% CO₂ incubator.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated and control cells

  • Flow cytometer

Protocol:

  • Cell Harvesting:

    • For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution (e.g., Accutase) to avoid membrane damage. Collect the cells by centrifugation at 300 x g for 5 minutes.

    • For suspension cells, collect the cells by centrifugation at 300 x g for 5 minutes.

  • Washing:

    • Wash the cells twice with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases, a hallmark of apoptosis.

Materials:

  • Caspase-Glo® 3/7 Assay Kit or similar

  • Treated and control cells in a 96-well plate

  • Luminometer or fluorometer

Protocol:

  • Cell Plating:

    • Seed cells in a white-walled 96-well plate at a density of 1-2 x 10⁴ cells/well and treat with this compound as described in Protocol 1.

  • Assay Reagent Preparation:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Lysis and Detection:

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate at room temperature for 1-2 hours.

  • Measurement:

    • Measure the luminescence or fluorescence using a plate reader.

Mitochondrial Permeability Transition Pore (mPTP) Assay

This assay directly measures the opening of the mPTP.

Materials:

  • Mitochondrial Permeability Transition Pore Assay Kit (e.g., using Calcein-AM and CoCl₂)

  • Treated and control cells

  • Flow cytometer or fluorescence microscope

Protocol:

  • Cell Preparation:

    • Treat cells with this compound as described in Protocol 1.

  • Staining:

    • Load the cells with Calcein-AM according to the kit manufacturer's protocol. Calcein-AM is a fluorescent dye that accumulates in the mitochondria.

    • Add CoCl₂, a quencher of cytosolic calcein fluorescence.

  • Analysis:

    • Analyze the cells by flow cytometry or fluorescence microscopy. A decrease in mitochondrial fluorescence indicates the opening of the mPTP, allowing CoCl₂ to enter and quench the calcein fluorescence.

Visualizations

This compound-Induced Apoptosis Signaling Pathway

Atractyloside_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound ANT ADP/ATP Translocase (ANT) This compound->ANT Inhibits Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9_inactive Pro-caspase-9 Casp9_inactive->Apoptosome Casp9_active Active Caspase-9 Casp3_inactive Pro-caspase-3 Casp9_active->Casp3_inactive Cleavage & Activation Casp3_active Active Caspase-3 Apoptotic_Substrates Apoptotic Substrates Casp3_active->Apoptotic_Substrates Cleavage Apoptosome->Casp9_active Activation Apoptosis Apoptosis Apoptotic_Substrates->Apoptosis Bax_cyto Bax Bax_mito Bax Bax_cyto->Bax_mito Translocation mPTP mPTP ANT->mPTP Induces Opening DeltaPsi ΔΨm Collapse mPTP->DeltaPsi Leads to CytoC Cytochrome c DeltaPsi->CytoC Release CytoC->Apaf1 Bax_mito->mPTP Promotes Opening Bcl2 Bcl-2 Bcl2->Bax_mito Inhibits

Caption: this compound-induced intrinsic apoptosis pathway.

Experimental Workflow for Assessing this compound-Induced Apoptosis

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Apoptosis Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HeLa, Jurkat) ATR_Treatment 2. This compound Treatment (Dose-response & Time-course) Cell_Culture->ATR_Treatment AnnexinV_PI 3a. Annexin V/PI Staining (Flow Cytometry) ATR_Treatment->AnnexinV_PI Caspase_Assay 3b. Caspase-3/7 Activity (Luminescence/Fluorescence) ATR_Treatment->Caspase_Assay mPTP_Assay 3c. mPTP Opening Assay (Flow Cytometry/Microscopy) ATR_Treatment->mPTP_Assay Data_Quant 4. Quantification of Apoptosis (% Apoptotic Cells, Caspase Activity) AnnexinV_PI->Data_Quant Caspase_Assay->Data_Quant Pathway_Analysis 5. Western Blot for Key Proteins (Bax, Bcl-2, Cleaved Caspases) mPTP_Assay->Pathway_Analysis

Caption: Workflow for studying this compound-induced apoptosis.

References

Application Notes and Protocols for the Experimental Use of Atractyloside in Oxidative Phosphorylation Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atractyloside (ATR) is a potent and specific inhibitor of the mitochondrial adenine nucleotide translocator (ANT), a critical component of the oxidative phosphorylation (OXPHOS) system.[1][2][3] By binding to ANT, ATR prevents the exchange of adenosine diphosphate (ADP) from the cytosol for adenosine triphosphate (ATP) synthesized within the mitochondrial matrix.[2] This targeted inhibition makes ATR an invaluable tool for studying mitochondrial bioenergetics, cellular metabolism, and the pathological consequences of impaired ATP synthesis. These application notes provide detailed protocols for utilizing ATR to investigate the inhibition of oxidative phosphorylation in various experimental systems.

Mechanism of Action

This compound is a diterpenoid glycoside that competitively inhibits the adenine nucleotide translocator.[2] The ANT is an inner mitochondrial membrane protein responsible for the 1:1 exchange of ADP and ATP, a crucial step in providing the cell with energy from mitochondrial respiration. ATR binds to the translocator, locking it in a conformation that prevents nucleotide binding and transport, thereby halting ATP export from the mitochondria and starving the cell of its primary energy currency.[2] This leads to a rapid decrease in cellular ATP levels and an increase in the ADP/ATP ratio, which can trigger various downstream cellular events, including the activation of AMP-activated protein kinase (AMPK) and, in some cases, apoptosis.[2]

Data Presentation

The following tables summarize quantitative data on the effects of this compound on key bioenergetic parameters.

Table 1: Inhibition of Mitochondrial Respiration by this compound

ParameterOrganism/TissueThis compound ConcentrationObserved EffectReference
State 3 Respiration (ADP-stimulated)Isolated Rat Renal Mitochondria53 µM50% inhibition[1]
Basal Oxygen ConsumptionRat Renal Proximal Tubules> 50 µMSignificant inhibition[1]

Table 2: Effects of this compound on Cellular ATP Levels and Viability

Cell TypeThis compound ConcentrationDuration of TreatmentObserved Effect on ATP/ADP Ratio or Cell ViabilityReference
HepG2 Cells2.5, 5, 7.5 µM24 hoursNo effect on viability; significant increase in ADP/ATP ratio. 7.5 µM identified as ideal for improving steatosis.[2]
HepG2 Cells10, 20 µM48 hoursInhibition of cell viability.[2]
L-02 Cells2.5, 5, 7.5, 10 µMNot specifiedNo effect on viability.[2]
Arteriolar Smooth Muscle Cells7.5 µM10 minutes48% reduction in relative ATP content.
Arteriolar Smooth Muscle Cells10 µM10 minutes63% reduction in relative ATP content.
Arteriolar Smooth Muscle Cells15 µM10 minutes66% reduction in relative ATP content.
Pig Kidney and Liver Slices≥200 µM3 hoursMarked depletion of ATP content.[4]

Experimental Protocols

Protocol 1: Isolation of Mitochondria from Cultured Cells

This protocol describes the isolation of functional mitochondria from cultured mammalian cells for use in respirometry and other assays.

Materials:

  • Cultured mammalian cells (e.g., HEK293, HepG2)

  • Phosphate-buffered saline (PBS), ice-cold

  • Mitochondria Isolation Buffer (MIB): 200 mM sucrose, 10 mM Tris/MOPS, 1 mM EGTA/Tris, pH 7.4

  • Dounce homogenizer with a tight-fitting pestle

  • Microcentrifuge and refrigerated centrifuge

  • Protein assay reagent (e.g., BCA)

Procedure:

  • Cell Harvesting: Harvest cells from culture flasks by scraping or trypsinization. Centrifuge at 500 x g for 5 minutes at 4°C.

  • Washing: Wash the cell pellet twice with ice-cold PBS, centrifuging at 500 x g for 5 minutes at 4°C after each wash.

  • Resuspension: Resuspend the cell pellet in 1 mL of ice-cold MIB.

  • Homogenization: Transfer the cell suspension to a pre-chilled Dounce homogenizer. Perform 15-20 strokes on ice to disrupt the cell membranes.

  • Differential Centrifugation (Low Speed): Transfer the homogenate to a microcentrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Differential Centrifugation (High Speed): Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Washing Mitochondria: Discard the supernatant and gently resuspend the mitochondrial pellet in 1 mL of ice-cold MIB. Centrifuge again at 10,000 x g for 15 minutes at 4°C.

  • Final Pellet: Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume (e.g., 50-100 µL) of MIB.

  • Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard protein assay. Keep the isolated mitochondria on ice and use them for experiments within a few hours.

Protocol 2: Measurement of Mitochondrial Oxygen Consumption (Respirometry)

This protocol outlines the measurement of State 3 (ADP-stimulated) and State 4 (resting) respiration in isolated mitochondria using a Clark-type oxygen electrode or a high-resolution respirometer.

Materials:

  • Isolated mitochondria (from Protocol 1)

  • Respiration Buffer: 125 mM KCl, 10 mM MOPS, 2 mM MgCl₂, 2 mM KH₂PO₄, 1 mM EGTA, pH 7.4

  • Respiratory substrates (e.g., 10 mM glutamate and 2 mM malate for Complex I, or 10 mM succinate for Complex II)

  • ADP solution (e.g., 100 mM stock)

  • This compound (ATR) solution (e.g., 10 mM stock in DMSO or water)

  • Oligomycin (optional, for State 4o respiration)

  • Oxygen electrode or high-resolution respirometer (e.g., Oroboros Oxygraph)

Procedure:

  • Chamber Setup: Add 2 mL of pre-warmed (37°C) Respiration Buffer to the respirometer chamber. Allow the oxygen signal to stabilize.

  • Addition of Mitochondria and Substrates: Add isolated mitochondria (typically 0.1-0.5 mg/mL final concentration) to the chamber, followed by the respiratory substrates. This will initiate State 2 respiration.

  • Measurement of State 3 Respiration: To measure ADP-stimulated respiration, add a known amount of ADP (e.g., 1-2 mM final concentration). The rate of oxygen consumption will increase significantly. This is State 3 respiration.

  • This compound Inhibition: Once a stable State 3 respiration rate is established, add the desired concentration of this compound to the chamber. Observe the dose-dependent inhibition of oxygen consumption.

  • Measurement of State 4 Respiration: After the added ADP is completely phosphorylated to ATP, the respiration rate will slow down to a resting state, known as State 4 respiration. Alternatively, State 4o can be induced by adding oligomycin (an ATP synthase inhibitor) after the addition of ADP.

  • Data Analysis: Calculate the rates of oxygen consumption (in nmol O₂/min/mg mitochondrial protein) for each state and in the presence of different concentrations of this compound.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of this compound on cell viability.

Materials:

  • Mammalian cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for ATR).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 4: ADP/ATP Ratio Assay

This protocol describes a luciferase-based assay to determine the cellular ADP/ATP ratio following treatment with this compound.[2]

Materials:

  • Mammalian cells of interest

  • White opaque 96-well plates

  • This compound stock solution

  • Commercially available ADP/ATP ratio assay kit (luciferase-based)

Procedure:

  • Cell Seeding: Seed cells in a white opaque 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere.[2]

  • This compound Treatment: Treat the cells with various concentrations of this compound for the desired time points (e.g., 3, 6, 12, 24, 48 hours).[2]

  • Cell Lysis: Lyse the cells according to the assay kit manufacturer's instructions to release ADP and ATP.

  • ATP Measurement: In the first step, the ATP concentration is measured by adding a luciferin-luciferase solution that produces light in the presence of ATP. Measure the luminescence using a plate reader.

  • ADP to ATP Conversion and Measurement: In the second step, ADP is converted to ATP using ADP-converting enzymes provided in the kit. The total ATP (initial ATP + converted ATP) is then measured by adding the luciferin-luciferase solution.

  • Data Analysis: Calculate the initial ATP and ADP concentrations. The ADP concentration is determined by subtracting the initial ATP level from the total ATP level. Calculate the ADP/ATP ratio for each condition.

Mandatory Visualizations

Atractyloside_Mechanism cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix ADP_cyto ADP ANT Adenine Nucleotide Translocator (ANT) ADP_cyto->ANT Enters ATP_cyto ATP ADP_mito ADP OXPHOS Oxidative Phosphorylation ADP_mito->OXPHOS Substrate ATP_mito ATP ATP_mito->ANT Enters OXPHOS->ATP_mito Product ANT->ATP_cyto Exits ANT->ADP_mito Exits This compound This compound This compound->ANT Inhibits

Caption: Mechanism of this compound inhibition of the Adenine Nucleotide Translocator (ANT).

Experimental_Workflow cluster_assays Experimental Assays cluster_data Data Analysis start Start: Treat Cells/Tissues with This compound cell_viability Cell Viability Assay (e.g., MTT) start->cell_viability adp_atp_ratio ADP/ATP Ratio Assay start->adp_atp_ratio mito_isolation Mitochondrial Isolation start->mito_isolation ic50 Determine IC50 for Cell Viability cell_viability->ic50 ratio_analysis Calculate ADP/ATP Ratio adp_atp_ratio->ratio_analysis respirometry Mitochondrial Respirometry mito_isolation->respirometry resp_analysis Analyze Oxygen Consumption Rates (State 3 & 4) respirometry->resp_analysis end Conclusion: Quantify Inhibitory Effects of this compound ic50->end ratio_analysis->end resp_analysis->end

Caption: General experimental workflow for studying this compound's effects.

Signaling_Pathway ATR This compound ANT ANT Inhibition ATR->ANT ATP_depletion Decreased Cellular ATP Increased ADP/ATP Ratio ANT->ATP_depletion Metabolic_stress Cellular Energy Stress ATP_depletion->Metabolic_stress AMPK AMPK Activation Downstream Downstream Cellular Responses (e.g., Autophagy, Apoptosis) AMPK->Downstream Metabolic_stress->AMPK Metabolic_stress->Downstream

Caption: Signaling consequences of this compound-induced oxidative phosphorylation inhibition.

References

Application Notes: Measurement of Mitochondrial Transmembrane Potential After Atractyloside Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Atractyloside (ATR) is a potent inhibitor of the mitochondrial adenine nucleotide translocase (ANT).[1][2] This inhibition blocks the exchange of ADP and ATP across the inner mitochondrial membrane, leading to a disruption of oxidative phosphorylation and a decrease in cellular ATP levels.[1][2][3] A key consequence of ATR treatment is the induction of the mitochondrial permeability transition pore (mPTP), which results in the dissipation of the mitochondrial transmembrane potential (ΔΨm).[2][3][4] The measurement of ΔΨm is therefore a critical method for assessing the cytotoxic effects of this compound and understanding its mechanism of action.

These application notes provide detailed protocols for measuring changes in ΔΨm in cultured cells following treatment with this compound, utilizing the fluorescent probes JC-1 and TMRE.

Principle of the Assays

The mitochondrial transmembrane potential is a key indicator of mitochondrial health. In healthy, energized mitochondria, there is a high potential across the inner membrane. This potential is utilized by various fluorescent probes to provide a measurable signal.

  • JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide): This lipophilic cationic dye is a ratiometric indicator of ΔΨm.[5] In mitochondria with high membrane potential, JC-1 forms aggregates that emit red fluorescence.[5] In cells with depolarized mitochondria, JC-1 remains as monomers in the cytoplasm and emits green fluorescence.[5] The ratio of red to green fluorescence provides a semi-quantitative measure of mitochondrial polarization.[6]

  • TMRE (Tetramethylrhodamine, Ethyl Ester): This cell-permeable, cationic fluorescent dye accumulates in active mitochondria with intact membrane potentials.[7] The intensity of the red-orange fluorescence is proportional to the mitochondrial membrane potential. A decrease in TMRE fluorescence intensity indicates mitochondrial depolarization.[8]

Expected Results with this compound Treatment

Treatment of cells with this compound is expected to cause a dose-dependent decrease in the mitochondrial transmembrane potential.[1][3] This will be observed as:

  • With JC-1: A decrease in the red/green fluorescence ratio, indicating a shift from JC-1 aggregates to monomers.

  • With TMRE: A decrease in the overall red-orange fluorescence intensity.

Quantitative Data Summary

The following table summarizes quantitative data on the effects of this compound on mitochondrial function from published studies.

Cell TypeThis compound ConcentrationDuration of TreatmentParameter MeasuredObserved EffectReference
Arteriolar Smooth Muscle Cells7.5 µM10 minutesRelative ATP ContentSignificant reduction to 48% of control[3]
Arteriolar Smooth Muscle Cells10 µM10 minutesRelative ATP ContentSignificant reduction to 63% of control[3]
Arteriolar Smooth Muscle Cells15 µM10 minutesRelative ATP ContentSignificant reduction to 66% of control[3]
HepG2 Cells2.5, 5, 7.5, 10 µM24 hoursMitochondrial Respiratory Chain Complex I ActivitySignificant decrease compared to FFA-treated control[1]
HepG2 Cells2.5, 5, 7.5, 10 µM24 hoursMitochondrial Respiratory Chain Complex IV ActivitySignificant decrease compared to FFA-treated control[1]
HepG2 Cells7.5 µM24 hoursADP/ATP RatioSignificant increase compared to FFA-treated control[1]
HepG2 CellsNot specifiedNot specifiedMitochondrial Membrane Potential (JC-1)Decreased mitochondrial membrane potential observed[1]

Experimental Protocols

Protocol 1: Measurement of ΔΨm using JC-1 Dye

Materials:

  • JC-1 dye

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Black, clear-bottom 96-well plates

  • This compound

  • FCCP or CCCP (positive control for depolarization)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density of 1.5 x 10^4 cells per well and allow them to attach overnight.[9]

  • Compound Treatment: Treat cells with various concentrations of this compound (e.g., 2.5, 5, 7.5, 10 µM) for the desired duration (e.g., 24 hours).[1] Include a vehicle control (e.g., DMSO) and a positive control for depolarization (e.g., 50 µM CCCP for 30 minutes).[10]

  • JC-1 Staining:

    • Prepare a JC-1 working solution at a final concentration of 1-10 µg/mL in cell culture medium.[1]

    • Remove the culture medium from the wells and wash the cells once with PBS.

    • Add 100 µL of the JC-1 working solution to each well.

    • Incubate the plate at 37°C for 15-30 minutes in the dark.[1][11]

  • Washing:

    • Aspirate the JC-1 staining solution.

    • Wash the cells three times with PBS.[1]

  • Fluorescence Measurement:

    • Add 100 µL of PBS or culture medium to each well.

    • Measure the fluorescence intensity using a fluorescence microplate reader or visualize under a fluorescence microscope.

    • For JC-1 monomers (green fluorescence), use an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[5]

    • For JC-1 aggregates (red fluorescence), use an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm.[5]

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio indicates mitochondrial depolarization.

Protocol 2: Measurement of ΔΨm using TMRE Dye

Materials:

  • TMRE dye

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Black, clear-bottom 96-well plates

  • This compound

  • FCCP (positive control for depolarization)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound for the desired duration. Include a vehicle control and a positive control (e.g., 20 µM FCCP for 10-20 minutes).[7][8]

  • TMRE Staining:

    • Prepare a TMRE working solution in pre-warmed cell culture medium at a final concentration of 200-1000 nM.[12]

    • Remove the culture medium from the wells.

    • Add 100 µL of the TMRE working solution to each well.

    • Incubate the plate at 37°C for 15-30 minutes.[8][12]

  • Washing:

    • Gently aspirate the TMRE staining solution.

    • Wash the cells 3-4 times with 100 µL of Assay Buffer or PBS.[7]

  • Fluorescence Measurement:

    • Add 100 µL of Assay Buffer or PBS to each well.

    • Measure the fluorescence intensity at an excitation wavelength of ~549 nm and an emission wavelength of ~575 nm.[7][13]

  • Data Analysis: A decrease in fluorescence intensity in this compound-treated cells compared to the control indicates mitochondrial depolarization.

Visualizations

Atractyloside_Mechanism cluster_mitochondrion Mitochondrion cluster_inner_membrane Inner Mitochondrial Membrane cluster_cytosol Cytosol ANT Adenine Nucleotide Translocase (ANT) mPTP mPTP ANT->mPTP Induces Opening ATP_cyto ATP ANT->ATP_cyto ADP_matrix ADP ANT->ADP_matrix Matrix Mitochondrial Matrix mPTP->Matrix Depolarization (ΔΨm ↓) ATP_Synthase ATP Synthase ATP_matrix ATP ATP_Synthase->ATP_matrix ATP Synthesis ATR This compound ATR->ANT Inhibits ADP_cyto ADP ADP_cyto->ANT Transport ADP_matrix->ATP_Synthase ATP_matrix->ANT

Caption: Mechanism of this compound-induced mitochondrial depolarization.

JC1_Assay_Workflow start Seed Cells in 96-well Plate treatment Treat with this compound (and controls) start->treatment wash1 Wash with PBS treatment->wash1 stain Incubate with JC-1 Dye (15-30 min, 37°C) wash1->stain wash2 Wash with PBS (3x) stain->wash2 measure Measure Fluorescence Red: Ex/Em ~540/590 nm Green: Ex/Em ~485/530 nm wash2->measure analyze Analyze Red/Green Fluorescence Ratio measure->analyze end Mitochondrial Depolarization (Decreased Ratio) analyze->end

Caption: Experimental workflow for the JC-1 assay.

TMRE_Assay_Workflow start Seed Cells in 96-well Plate treatment Treat with this compound (and controls) start->treatment stain Incubate with TMRE Dye (15-30 min, 37°C) treatment->stain wash Wash with Assay Buffer (3-4x) stain->wash measure Measure Fluorescence Ex/Em ~549/575 nm wash->measure analyze Analyze Fluorescence Intensity measure->analyze end Mitochondrial Depolarization (Decreased Intensity) analyze->end

Caption: Experimental workflow for the TMRE assay.

References

Application Notes & Protocols for the Detection of Atractyloside in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Atractyloside (ATR) and its potent analogue, carboxythis compound (CATR), are toxic diterpenoid glycosides found in plants of the Asteraceae family, such as Atractylis gummifera (Mediterranean gum thistle) and Callilepis laureola (Zulu impila).[1][2][3][4] Ingestion of these plants can lead to severe, often fatal, poisoning characterized by acute hepatic and renal failure.[5] The primary mechanism of toxicity involves the inhibition of the mitochondrial adenine nucleotide translocase (ANT), a critical protein for oxidative phosphorylation. Given the non-specific clinical signs of poisoning, the definitive diagnosis in forensic toxicology relies on the specific and sensitive detection of ATR and CATR in biological samples.[3][6][7] This document provides detailed protocols and application notes for the analysis of this compound in biological matrices.

Mechanism of this compound Toxicity

This compound exerts its toxic effect by binding to and inhibiting the mitochondrial ADP/ATP translocase, a carrier protein located in the inner mitochondrial membrane. This transporter is essential for exchanging ADP from the cytosol for ATP produced in the mitochondrial matrix, a key step in cellular energy supply. By blocking this exchange, this compound halts oxidative phosphorylation, leading to cellular energy depletion, necrosis, and apoptosis, particularly in metabolically active tissues like the liver and kidneys.[5]

cluster_mitochondrion Mitochondrion cluster_matrix Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane cluster_cytosol Cytosol ATP_prod ATP Production (Oxidative Phosphorylation) ANT ADP/ATP Translocase (ANT) ATP_prod->ANT ATP ATP_cyto ATP for Cellular Processes ANT->ATP_cyto ATP ADP_cyto ADP ADP_cyto->ANT ADP ATR This compound ATR->ANT Inhibition

Caption: this compound's mechanism of toxicity via inhibition of the mitochondrial ADP/ATP translocase.

Analytical Methodologies

Several analytical techniques have been developed for the detection and quantification of this compound in biological samples. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the most specific and sensitive method for forensic applications.[2][3] Other methods like Gas Chromatography-Mass Spectrometry (GC-MS) and immunoassays have also been reported.[1][5]

Quantitative Data Summary

The following table summarizes the quantitative parameters for the validated HPLC-HRMS/MS method for the analysis of this compound (ATR) and Carboxythis compound (CATR) in whole blood.

AnalyteLimit of Quantification (LOQ) (µg/L)Limit of Detection (LOD) (µg/L)Linearity Range (µg/L)Precision (RSD%)Accuracy (%)
This compound (ATR) 0.17[1][3][4][7]0.066[6]0.17 - 200[6]< 5.8%[6]95.9% - 98.6%[6]
Carboxythis compound (CATR) 0.15[1][3][4][7]0.055[6]0.15 - 200[6]< 9.8%[6]92.0% - 107.4%[6]

Detailed Experimental Protocol: HPLC-HRMS/MS

This protocol is based on the validated method by Carlier et al. for the quantification of ATR and CATR in whole blood and urine.[1][3][4][6]

1. Sample Preparation (Solid-Phase Extraction)

  • Objective: To extract ATR and CATR from the biological matrix and remove interfering substances.

  • Materials:

    • Whole blood or urine sample (1 mL)

    • Internal Standard (e.g., oxazepam-d5)

    • Protein precipitation solution (e.g., acetonitrile)

    • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis® HLB)

    • pH 4.5 buffer

    • Elution solvent

  • Procedure:

    • Pipette 1 mL of the biological sample into a tube.

    • Add the internal standard.

    • Perform protein precipitation.

    • Centrifuge and collect the supernatant.

    • Condition the SPE cartridge.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove impurities.

    • Elute ATR and CATR with the appropriate solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. Chromatographic Separation (HPLC)

  • Objective: To separate ATR and CATR from each other and from any remaining matrix components.

  • Instrumentation: High-Performance Liquid Chromatography system.

  • Column: XTerra® phenyl column (150 mm length, 2.1 mm internal diameter, 3.5 µm particle size) or equivalent.[6]

  • Mobile Phase: A gradient mobile phase composed of acetonitrile (containing 10% isopropanol) and 5 mM ammonium acetate buffer at pH 4.5.[6]

  • Flow Rate: As optimized for the specific system.

  • Column Temperature: Controlled, e.g., 40°C.

  • Injection Volume: 10 µL.

  • Run Time: Approximately 12.5 minutes.[6]

3. Detection (High-Resolution Tandem Mass Spectrometry)

  • Objective: To detect and quantify ATR and CATR with high specificity and sensitivity.

  • Instrumentation: Quadrupole-Orbitrap high-resolution mass spectrometer (e.g., Q Exactive™) or similar.[6]

  • Ionization Mode: Heated electrospray ionization (HESI) in negative-ion mode.[6]

  • Scan Mode: Full-scan mode and targeted-MS2 mode.[6]

  • Quantification Ions:

    • ATR: [M-H]⁻ at m/z 725.2154[6]

    • CATR: [M-H]⁻ at m/z 769.2053[6]

Sample Biological Sample (1 mL Blood/Urine) Precipitation Protein Precipitation & Centrifugation Sample->Precipitation SPE Solid-Phase Extraction (SPE) (Oasis HLB, pH 4.5) Precipitation->SPE Elution Elution & Reconstitution SPE->Elution HPLC HPLC Separation (XTerra Phenyl Column) Elution->HPLC MS HRMS/MS Detection (HESI, Negative Mode) HPLC->MS Data Data Analysis (Quantification) MS->Data

Caption: Workflow for the analysis of this compound by HPLC-HRMS/MS.

Alternative Analytical Techniques

While HPLC-HRMS/MS is the gold standard, other methods have been employed for the detection of this compound.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Principle: This technique requires derivatization of the non-volatile this compound to make it suitable for gas chromatography. The derivatized analyte is then separated and detected by mass spectrometry.

  • Protocol Outline:

    • Extraction: Similar to the HPLC method, involving liquid-liquid or solid-phase extraction.

    • Hydrolysis & Derivatization: The extract is hydrolyzed and then derivatized (e.g., trimethylsilyl derivatives) to increase volatility.[8]

    • GC Separation: The derivatized sample is injected into a gas chromatograph for separation.

    • MS Detection: The separated compounds are detected by a mass spectrometer.

  • Limitations: The derivatization step can be complex and time-consuming, and the method may lack the sensitivity of modern LC-MS/MS techniques.[3]

2. Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS)

  • Principle: A robust LC-MS method suitable for screening purposes in various biological matrices, including body fluids and viscera.[9] It can be adjusted for full scan or selected ion recording (SIR) for trace level analysis.[9]

  • Advantages: This method is well-suited for both high-concentration and trace-level analysis of ATR and CATR.[9]

3. Immunoassay

  • Principle: An enzyme immunoassay (EIA) has been developed for this compound.[1] This method relies on the specific binding of an antibody to the this compound molecule.

  • Advantages: Immunoassays can be rapid and suitable for screening a large number of samples.

  • Limitations: These methods may be less specific than chromatographic techniques and are generally considered semi-quantitative. Their application in clinical diagnosis has been limited.[5]

cluster_chromatography Chromatographic Methods cluster_immunoassay Immunoassay Methods HPLC_MS HPLC-HRMS/MS (High Specificity & Sensitivity) LC_ESI_MS LC-ESI-MS (Robust Screening) GC_MS GC-MS (Requires Derivatization) EIA Enzyme Immunoassay (EIA) (Rapid Screening) Detection This compound Detection Detection->HPLC_MS Preferred for Forensics Detection->LC_ESI_MS Detection->GC_MS Detection->EIA

Caption: Comparison of analytical techniques for this compound detection.

The quantification of this compound and carboxythis compound in biological samples is crucial for the diagnosis of poisoning in a forensic toxicology context. The presented HPLC-HRMS/MS method offers the necessary sensitivity, specificity, and robustness for this purpose.[3][6][7] While other techniques exist, they may not meet the stringent requirements of forensic analysis. The provided protocols and data serve as a comprehensive guide for researchers and toxicologists involved in the analysis of these potent toxins.

References

Troubleshooting & Optimization

Improving the solubility of Atractyloside in aqueous solutions for experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Atractyloside. This guide provides researchers, scientists, and drug development professionals with essential information for the effective use of this compound in aqueous solutions for experimental purposes. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data summarized for your convenience.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving this compound for in vitro experiments?

A1: this compound is soluble in several common laboratory solvents. For in vitro assays, Dimethyl Sulfoxide (DMSO) is highly effective, achieving concentrations up to 50 mg/mL.[1][2] It is also soluble in water up to 20 mg/mL.[3] For cell culture experiments, this compound can be dissolved directly in the culture medium, such as DMEM/F12.[4] Due to the hygroscopic nature of DMSO, it is crucial to use a fresh, unopened bottle to ensure maximum solubility.[1][2]

Q2: My this compound solution has formed a precipitate. What should I do?

A2: If you observe precipitation or phase separation in your this compound solution, gentle heating and/or sonication can be used to aid dissolution.[1] Ensure the solution becomes clear before use. For long-term storage, it is best to prepare fresh solutions for each experiment to avoid issues with stability and precipitation.

Q3: What are the recommended storage conditions for this compound powder and stock solutions?

A3: Proper storage is critical to maintain the stability and activity of this compound.

  • Powder: Store desiccated at -20°C for long-term stability (up to 3 years).[1][2][5]

  • Stock Solutions: Once dissolved, aliquot the solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1][2] Store these aliquots at -80°C for up to 2 years or at -20°C for up to 1 year.[1][2]

Q4: How should I prepare this compound for in vivo animal studies?

A4: Due to the lower solubility and potential toxicity in simple aqueous solutions for systemic administration, co-solvent formulations are recommended for in vivo experiments. A common approach is to first prepare a concentrated stock solution in DMSO and then dilute it with a vehicle suitable for injection. For intraperitoneal injections in animal models, this compound powder has been dissolved in normal saline.[4] Refer to the tables below for specific co-solvent formulations.

Q5: Is this compound toxic? What safety precautions should I take?

A5: Yes, this compound is an extremely toxic glycoside.[3][6] It should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All work should be conducted in a well-ventilated area or a chemical fume hood. Accidental ingestion or contact can lead to severe liver and kidney failure.[6]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Difficulty Dissolving Powder Insufficient solvent volume or inappropriate solvent.Increase solvent volume or switch to a more suitable solvent like DMSO for higher concentrations.[1][2][7] Gentle warming (up to 40°C for water) or sonication can also help.[1][3]
Precipitate Forms After Cooling The solution is supersaturated at room temperature.Prepare the solution at a slightly lower concentration. If a higher concentration is necessary, warm the solution gently before each use to redissolve the precipitate. Always ensure the solution is clear before administration.
Inconsistent Experimental Results Degradation of this compound due to improper storage.Prepare fresh stock solutions regularly. Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles.[1][2] Verify the purity of the compound if issues persist.
Low Cell Viability in Control Group (using DMSO) DMSO toxicity at high concentrations.Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Perform a vehicle control experiment with the same DMSO concentration.
Unexpected Biological Effects This compound is a potent inhibitor of mitochondrial function.This compound's mechanism of action involves inhibiting the ADP/ATP translocase, which can have widespread effects on cellular energy metabolism.[3][6][8] Be aware that this can lead to secondary, indirect effects in your experimental system.

Data Presentation: Solubility of this compound

Table 1: Solubility in Single Solvents

SolventConcentrationTemperatureNotes
Water20 mg/mLRoom TemperatureYields a clear, very faint yellow solution.[3]
Water~25 mg/mL40 °CMaximum solubility in water.[3]
DMSO50 mg/mL (111.48 mM)Room TemperatureUltrasonic treatment is recommended. Use newly opened DMSO.[1][2]
DMSO30 mg/mL (66.89 mM)Room TemperatureSonication is recommended.[7]

Table 2: Co-Solvent Formulations for In Vivo Use

FormulationAchievable ConcentrationNotes
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL[1] or 2 mg/mL[7]Prepare by sequentially adding solvents and ensuring the solution is clear before adding the next.[7] Recommended for immediate use.[7]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mLSBE-β-CD (Sulfobutylether-β-cyclodextrin) acts as a solubilizing agent.[1]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mLUse with caution for dosing periods longer than two weeks.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound (Potassium Salt, FW: ~803.0 g/mol ; note: FW may vary, adjust accordingly)

    • Anhydrous DMSO (newly opened)

    • Sterile, RNase/DNase-free microcentrifuge tubes

  • Procedure:

    • Weigh out 8.03 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution vigorously. If the powder does not fully dissolve, place the tube in a sonicator bath for 5-10 minutes until the solution is clear.

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C.

Protocol 2: ADP/ATP Ratio Assay in Cultured Cells

This protocol is based on methods used to study the effect of this compound on cellular energy status.[9]

  • Materials:

    • HepG2 cells (or other cell line of interest)

    • 96-well white opaque plates suitable for luminescence assays

    • Cell culture medium

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Commercial ADP/ATP Assay Kit (luciferin-luciferase based)

  • Procedure:

    • Seed cells (e.g., 5 x 10³ HepG2 cells per well) in a 96-well white opaque plate and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in the cell culture medium to achieve the desired final concentrations (e.g., 2.5, 5, 7.5, 10, 20 µM). Include a vehicle control (medium with the same final DMSO concentration).

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Incubate the cells for the desired time period (e.g., 3, 6, 12, or 24 hours).

    • At the end of the incubation, determine the ADP/ATP ratio using a commercial assay kit according to the manufacturer's instructions. This typically involves cell lysis followed by luminescence measurement.

Visualization of this compound's Mechanism of Action

This compound exerts its primary effect by inhibiting the Adenine Nucleotide Translocase (ANT) in the inner mitochondrial membrane. This disrupts the exchange of ADP and ATP, leading to an increase in the cytosolic ADP/ATP ratio, which in turn activates the AMPK signaling pathway.

Atractyloside_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol ANT ANT (ADP/ATP Translocase) Matrix_ADP ADP ANT->Matrix_ADP Import Cytosol_ATP ATP ANT->Cytosol_ATP Export ATP_Synthase ATP Synthase Matrix_ATP ATP ATP_Synthase->Matrix_ATP Matrix_ADP->ATP_Synthase Matrix_ATP->ANT Export ATR This compound ATR->ANT Inhibits Cytosol_ADP ADP Cytosol_ADP->ANT Import AMPK AMPK Cytosol_ADP->AMPK High ADP/ATP Ratio Activates Cytosol_ATP->Cytosol_ADP Cytosol_ATP->AMPK High ADP/ATP Ratio Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Autophagy Autophagy AMPK->Autophagy Promotes mTORC1->Autophagy Inhibits

Caption: this compound inhibits ANT, increasing the ADP/ATP ratio, activating AMPK, and inducing autophagy.

This workflow illustrates the process of preparing a stock solution and performing a cell-based assay with this compound.

Experimental_Workflow cluster_Prep Stock Solution Preparation cluster_Assay Cell-Based Assay A1 Weigh this compound Powder A2 Add Anhydrous DMSO A1->A2 A3 Sonicate to Dissolve A2->A3 A4 Aliquot for Storage A3->A4 A5 Store at -80°C A4->A5 B2 Prepare Drug Dilutions in Culture Medium A5->B2 Use Stock for Dilution B1 Seed Cells in Plate B1->B2 B3 Treat Cells B2->B3 B4 Incubate for Desired Time B3->B4 B5 Perform Assay (e.g., ADP/ATP Ratio) B4->B5

Caption: Workflow for preparing this compound stock and conducting a cell-based experiment.

References

Addressing stability issues of Atractyloside during long-term storage.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Atractyloside. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the long-term storage and handling of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments and drug development processes.

Troubleshooting Guides

This section provides solutions to specific stability-related problems you might encounter with this compound.

Issue 1: I am seeing unexpected peaks in my chromatogram when analyzing my this compound sample.

  • Possible Cause 1: Degradation due to improper storage conditions.

    • Solution: this compound is susceptible to degradation under elevated temperatures and non-neutral pH. Solid this compound should be stored at -20°C in a tightly sealed container, protected from light. Solutions, especially in protic solvents, should be prepared fresh. For short-term storage of solutions, aliquoting and freezing at -20°C or -80°C is recommended. Avoid repeated freeze-thaw cycles.

  • Possible Cause 2: Hydrolysis of the compound.

    • Solution: this compound can undergo hydrolysis, particularly in aqueous solutions or when exposed to moisture. This can lead to the cleavage of the isovalerate and sulfate groups.[1] Ensure that solvents are anhydrous, especially for long-term storage of solutions. If working with aqueous buffers, prepare solutions fresh and use them as quickly as possible.

  • Possible Cause 3: Photodegradation.

    • Solution: While specific photostability data for this compound is limited, many complex organic molecules are light-sensitive.[1] Protect both solid samples and solutions from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions when possible.

Issue 2: I am observing a decrease in the concentration of my this compound stock solution over time.

  • Possible Cause 1: Degradation in solution.

  • Possible Cause 2: Adsorption to container surfaces.

    • Solution: Highly polar molecules can sometimes adsorb to glass or plastic surfaces, leading to an apparent decrease in concentration. Using silanized glass vials or low-adsorption polypropylene tubes may mitigate this issue.

Issue 3: My experimental results are inconsistent, and I suspect my this compound is not pure.

  • Possible Cause: Use of degraded or impure this compound.

    • Solution: Always use high-purity, certified this compound from a reputable supplier. Before use, visually inspect the solid material for any changes in color or texture. It is good practice to periodically check the purity of your stock material using a validated analytical method, such as HPLC-UV or LC-MS.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the recommended storage conditions for solid this compound?

    • A1: Solid this compound should be stored at -20°C in a tightly sealed, light-resistant container to minimize degradation.

  • Q2: How should I prepare and store this compound stock solutions?

    • A2: this compound is soluble in water and DMSO. For stock solutions, it is recommended to use anhydrous DMSO.[2] Prepare solutions fresh whenever possible. For storage, aliquot the solution into single-use, airtight, light-protected vials and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Q3: For how long is a stock solution of this compound in DMSO stable?

    • A3: While specific long-term stability studies are not extensively published, as a general precaution for glycosides, it is recommended to use DMSO stock solutions within one month when stored at -80°C. For critical applications, it is advisable to qualify the stability under your specific storage conditions.

Stability and Degradation

  • Q4: What are the main factors that cause this compound to degrade?

    • A4: The primary factors contributing to this compound degradation are elevated temperature, acidic pH, and potentially light and oxidation.[1] Hydrolysis is a key degradation pathway.[1]

  • Q5: What are the degradation products of this compound?

    • A5: Under conditions of heating and acidification, this compound undergoes hydrolysis, leading to the loss of its sulfate and isovalerate groups.[1] This results in the formation of multiple degradation products.[1] The aglycone, atractyligenin, can also be formed through hydrolysis.[3]

  • Q6: Is this compound sensitive to light?

    • A6: Although specific photostability studies on this compound are not widely available, it is a common practice to protect complex natural products from light to prevent photodegradation.[1] Therefore, it is recommended to handle and store this compound with protection from light.

Experimental Best Practices

  • Q7: What analytical methods are suitable for assessing the stability of this compound?

    • A7: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a robust method for stability testing.[4][5][6][7] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used after derivatization.[1] A stability-indicating method should be developed and validated to separate the intact this compound from its potential degradation products.

  • Q8: I am developing a formulation containing this compound. Are there any known excipient incompatibilities?

    • A8: Specific compatibility studies for this compound with common pharmaceutical excipients are not widely published. As a glycoside with ester and sulfate functional groups, potential incompatibilities could arise with excipients that are highly acidic or basic, or those containing reactive impurities. It is crucial to conduct compatibility studies with your intended excipients under accelerated conditions (e.g., elevated temperature and humidity).

Quantitative Stability Data

The following table summarizes available quantitative data on this compound degradation.

ConditionDuration% DegradationReference
98°C in aqueous solution at pH 2.32 hours~40%[1]
65°C in aqueous solution at pH 2.35 hoursSignificant degradation observed[1]
98°C in aqueous solution at pH 6.85 hoursSignificant degradation observed[1]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing an HPLC method to assess the stability of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically required to separate this compound from its more polar degradation products.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • Start with a low percentage of Mobile Phase B (e.g., 10-20%).

    • Increase the percentage of Mobile Phase B over 20-30 minutes to elute this compound and any less polar impurities.

    • Include a wash step with a high percentage of Mobile Phase B and a re-equilibration step at the initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at a suitable wavelength (e.g., 210-220 nm) or Mass Spectrometry (MS) for higher specificity and identification of degradation products.

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., DMSO, methanol, or mobile phase) to a known concentration.

  • Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating. This involves performing forced degradation studies (see Protocol 2) and demonstrating that the degradation products are resolved from the parent peak and from each other.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products, and to validate a stability-indicating analytical method.

  • Acid Hydrolysis:

    • Dissolve this compound in 0.1 M HCl.

    • Incubate at 60°C for 24-48 hours.

    • Withdraw samples at various time points, neutralize with 0.1 M NaOH, and analyze by the stability-indicating HPLC method.

  • Base Hydrolysis:

    • Dissolve this compound in 0.1 M NaOH.

    • Incubate at room temperature for 2-8 hours.

    • Withdraw samples at various time points, neutralize with 0.1 M HCl, and analyze.

  • Oxidative Degradation:

    • Dissolve this compound in a solution of 3% hydrogen peroxide.

    • Incubate at room temperature for 24 hours, protected from light.

    • Withdraw samples and analyze.

  • Thermal Degradation (Solid State):

    • Place solid this compound in a controlled temperature oven at 80°C for 48 hours.

    • Dissolve the stressed solid in a suitable solvent and analyze.

  • Photostability:

    • Expose a solution of this compound and a sample of solid this compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • Keep control samples protected from light at the same temperature.

    • Analyze the exposed and control samples.

Visualizations

Atractyloside_Degradation_Pathway ATR This compound Hydrolysis Hydrolysis (Heat, Acid) ATR->Hydrolysis Deg_Products Degradation Products (Loss of isovalerate and sulfate groups) Hydrolysis->Deg_Products Atractyligenin Atractyligenin (Aglycone) Deg_Products->Atractyligenin Further hydrolysis

Caption: Simplified degradation pathway of this compound.

Stability_Testing_Workflow cluster_0 Sample Preparation cluster_1 Forced Degradation (Stress Conditions) cluster_2 Analysis ATR_Sample This compound Sample (Solid or Solution) Acid Acidic (e.g., 0.1M HCl, 60°C) ATR_Sample->Acid Base Basic (e.g., 0.1M NaOH, RT) ATR_Sample->Base Oxidation Oxidative (e.g., 3% H2O2, RT) ATR_Sample->Oxidation Thermal Thermal (e.g., 80°C, solid) ATR_Sample->Thermal Photo Photolytic (ICH Q1B) ATR_Sample->Photo HPLC Stability-Indicating HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Analysis (Peak Purity, % Degradation) HPLC->Data

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting_Logic Start Inconsistent Results or Unexpected Chromatographic Peaks Check_Storage Review Storage Conditions (Temp, Light, Container) Start->Check_Storage Check_Prep Review Sample/Solution Preparation Procedures Check_Storage->Check_Prep Correct Improper_Storage Action: Store at -20°C, protect from light Check_Storage->Improper_Storage Incorrect Check_Purity Verify Purity of Starting Material Check_Prep->Check_Purity Correct Prep_Error Action: Use fresh/anhydrous solvents, prepare fresh Check_Prep->Prep_Error Incorrect Impure_Material Action: Source new, certified This compound Check_Purity->Impure_Material Impure

Caption: Troubleshooting decision tree for this compound stability issues.

References

Atractyloside Technical Support Center: Optimizing Apoptosis vs. Necrosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Atractyloside (ATR) to selectively induce apoptosis or necrosis in experimental settings. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to address specific challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent inhibitor of the mitochondrial Adenine Nucleotide Translocase (ANT).[1] ANT is responsible for the exchange of ADP and ATP across the inner mitochondrial membrane. By blocking this translocase, this compound disrupts oxidative phosphorylation, leading to a rapid depletion of cellular ATP.[1][2] This energy deprivation is a key trigger for cell death.

Q2: How does this compound induce both apoptosis and necrosis?

A2: The mode of cell death induced by this compound is primarily concentration-dependent. Lower concentrations of this compound lead to a moderate depletion of ATP, which can initiate the programmed cell death pathway of apoptosis.[3] In contrast, higher concentrations cause a severe and rapid drop in ATP levels, leading to catastrophic cellular dysfunction and necrotic cell death.[4][5]

Q3: What is the role of the Mitochondrial Permeability Transition Pore (mPTP) in this compound-induced cell death?

A3: this compound can induce the opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane.[6] mPTP opening leads to the dissipation of the mitochondrial membrane potential, swelling of the mitochondria, and the release of pro-apoptotic factors like cytochrome c into the cytoplasm, which is a critical step in the intrinsic apoptotic pathway.[5][7]

Q4: What are the typical concentration ranges of this compound to induce apoptosis versus necrosis?

A4: The effective concentration of this compound can vary significantly depending on the cell line and experimental conditions. However, as a general guideline:

  • Apoptosis: Lower micromolar (µM) concentrations are often associated with apoptosis. For example, studies have shown apoptotic effects in the range of 2.5-10 µM in HepG2 cells.[3]

  • Necrosis: Higher micromolar (µM) to millimolar (mM) concentrations are more likely to induce necrosis. For instance, concentrations of 200 µM and above have been shown to cause necrosis in pig kidney and liver slices.[4]

It is crucial to perform a dose-response experiment for each specific cell line to determine the optimal concentrations for inducing apoptosis and necrosis.

Q5: How can I differentiate between apoptotic and necrotic cells in my experiment?

A5: Several methods can be used to distinguish between apoptosis and necrosis:

  • Flow Cytometry with Annexin V and Propidium Iodide (PI) Staining: This is a widely used method.[8][9][10] Early apoptotic cells stain positive for Annexin V and negative for PI. Late apoptotic and necrotic cells stain positive for both Annexin V and PI. Necrotic cells, which have lost membrane integrity, will be PI positive.[9][10]

  • Lactate Dehydrogenase (LDH) Release Assay: LDH is a cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of necrosis.[11][12]

  • Microscopy: Morphological changes can be observed. Apoptotic cells typically show cell shrinkage, membrane blebbing, and formation of apoptotic bodies. Necrotic cells exhibit cell swelling and membrane rupture.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No significant cell death observed at expected this compound concentrations. 1. Cell line resistance: Different cell lines have varying sensitivities to this compound. 2. Incorrect drug concentration: Errors in stock solution preparation or dilution. 3. Suboptimal incubation time: The duration of treatment may be too short to induce cell death.1. Perform a dose-response curve: Test a wide range of this compound concentrations (e.g., 1 µM to 2 mM) to determine the IC50 for your specific cell line. 2. Verify stock solution: Ensure the this compound is fully dissolved and the concentration is accurate. Prepare fresh dilutions for each experiment. 3. Perform a time-course experiment: Assess cell viability at multiple time points (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration.
High background necrosis in apoptosis experiments. 1. This compound concentration is too high: The concentration used may be tipping the balance towards necrosis. 2. Secondary necrosis: Apoptotic cells will eventually undergo secondary necrosis if not cleared.1. Lower the this compound concentration: Titrate down the concentration to find the optimal range for apoptosis induction. 2. Reduce incubation time: Harvest cells at an earlier time point to capture the early apoptotic population before secondary necrosis occurs.
Inconsistent results between experiments. 1. Variability in cell culture conditions: Differences in cell density, passage number, or growth phase can affect the response to this compound. 2. Inconsistent reagent preparation: Variations in the preparation of this compound solutions or staining reagents.1. Standardize cell culture protocols: Use cells at a consistent confluency (e.g., 70-80%), within a specific passage number range, and ensure they are in the logarithmic growth phase. 2. Prepare fresh reagents: Aliquot and store stock solutions properly. Prepare working solutions fresh for each experiment.
Difficulty distinguishing between late apoptosis and necrosis with Annexin V/PI staining. This is an inherent limitation of the assay as both populations will be Annexin V and PI positive.Combine with other assays: Use an LDH release assay to specifically quantify necrosis. Morphological analysis by microscopy can also provide additional evidence.

Data Presentation

Table 1: this compound Concentration and Incubation Time Effects on Cell Death Modality

Cell Line This compound Concentration Incubation Time Predominant Cell Death Type Key Markers Reference
Arteriolar Smooth Muscle Cells7.5, 10, and 15 µM10 minATP depletion, mitochondrial damageReduced ATP content, mitochondrial swelling[6]
Pig Kidney Slices200 µM, 500 µM, 1.0 mM, 2.0 mM3 hoursNecrosisLDH and ALP leakage, GSH and ATP depletion[4]
Pig Liver Slices≥200 µM3 hoursNecrosisLDH leakage, increased lipid peroxidation, GSH and ATP depletion[4]
HepG2 Cells2.5, 5, 7.5, 10 µM24 hoursAutophagy/ApoptosisIncreased ADP/ATP ratio, LC3B expression[3]
U937 Cells (with Cyclosporine A)High DoseLonger incubationNecrosisLDH release[5]
U937 Cells (with Cyclosporine A)Low DoseShorter incubationApoptosisDNA fragmentation, Annexin-V positive[5]

Note: The optimal concentrations and incubation times for inducing a specific cell death modality are highly dependent on the cell line and should be empirically determined.

Experimental Protocols

Protocol 1: Induction of Apoptosis and Necrosis with this compound
  • Cell Seeding: Seed cells in appropriate culture plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment (typically 70-80% confluency).

  • Preparation of this compound Stock Solution: Dissolve this compound in sterile, nuclease-free water to prepare a concentrated stock solution (e.g., 20 mg/ml).[2] Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Treatment:

    • For apoptosis , treat cells with a range of lower concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for a predetermined time (e.g., 12, 24, or 48 hours).

    • For necrosis , treat cells with a range of higher concentrations of this compound (e.g., 100, 200, 500 µM, 1 mM) for a shorter duration (e.g., 3, 6, 12 hours).

    • Include a vehicle control (cells treated with the same volume of water) in all experiments.

  • Harvesting Cells:

    • For adherent cells, gently wash with PBS and detach using trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge to pellet the cells.

    • For suspension cells, directly collect the cells by centrifugation.

  • Proceed to Cell Death Analysis: Analyze the cells using the protocols outlined below.

Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry

This protocol is adapted from standard Annexin V/PI staining procedures.[8][9][10][13][14]

  • Cell Preparation: After this compound treatment, harvest and wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Interpretation:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells (or cells with compromised membrane integrity)

Protocol 3: Lactate Dehydrogenase (LDH) Release Assay for Necrosis

This protocol is based on the principle of measuring LDH released from damaged cells.[11][12]

  • Sample Collection: After this compound treatment, carefully collect the cell culture supernatant without disturbing the cell monolayer (for adherent cells).

  • Cell Lysis (for Maximum LDH Release Control): To a set of untreated control wells, add Lysis Buffer (provided in commercial kits) and incubate for the recommended time to achieve complete cell lysis. This will serve as the maximum LDH release control.

  • LDH Reaction:

    • Transfer a specific volume of the supernatant and the lysate from the maximum release control to a new 96-well plate.

    • Add the LDH reaction mixture (containing a substrate and a tetrazolium salt) to each well.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for the recommended time, protected from light.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity (necrosis) based on the absorbance readings of the experimental samples relative to the spontaneous release (vehicle control) and maximum release controls.

Mandatory Visualizations

Atractyloside_Signaling_Pathways cluster_apoptosis Low ATR Concentration -> Apoptosis cluster_necrosis High ATR Concentration -> Necrosis ATR_low Low [ATR] ANT_inhibition_low Moderate ANT Inhibition ATR_low->ANT_inhibition_low ATP_depletion_low Moderate ATP Depletion ANT_inhibition_low->ATP_depletion_low mPTP_opening_low mPTP Opening ATP_depletion_low->mPTP_opening_low Cytochrome_c Cytochrome c Release mPTP_opening_low->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis ATR_high High [ATR] ANT_inhibition_high Severe ANT Inhibition ATR_high->ANT_inhibition_high ATP_depletion_high Severe ATP Depletion ANT_inhibition_high->ATP_depletion_high Energy_crisis Cellular Energy Crisis ATP_depletion_high->Energy_crisis Membrane_disruption Plasma Membrane Disruption Energy_crisis->Membrane_disruption Necrosis Necrosis Membrane_disruption->Necrosis

Caption: this compound-induced cell death signaling pathways.

Experimental_Workflow start Start: Cell Culture treatment This compound Treatment (Dose-Response & Time-Course) start->treatment harvest Harvest Cells treatment->harvest analysis Cell Death Analysis harvest->analysis flow_cytometry Flow Cytometry (Annexin V / PI) analysis->flow_cytometry ldh_assay LDH Release Assay analysis->ldh_assay microscopy Microscopy (Morphological Analysis) analysis->microscopy data_interpretation Data Interpretation (Apoptosis vs. Necrosis) flow_cytometry->data_interpretation ldh_assay->data_interpretation microscopy->data_interpretation

Caption: Experimental workflow for optimizing this compound concentration.

References

Troubleshooting unexpected results in Atractyloside mitochondrial assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering unexpected results in mitochondrial assays involving Atractyloside (ATR).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in mitochondrial assays?

This compound (ATR) is a potent and specific inhibitor of the mitochondrial Adenine Nucleotide Translocator (ANT), also known as the ADP/ATP carrier.[1][2][3] The ANT is an integral protein in the inner mitochondrial membrane responsible for exchanging cytosolic ADP for ATP synthesized within the mitochondria. By competitively binding to the ANT, ATR blocks this exchange, leading to an accumulation of ATP within the mitochondrial matrix and a depletion of ADP.[1][4] This ultimately inhibits oxidative phosphorylation and cellular ATP production.[5][6]

Q2: What are the expected effects of this compound on mitochondrial function?

Treatment of cells or isolated mitochondria with an effective concentration of this compound is expected to result in:

  • Inhibition of State 3 (ADP-stimulated) respiration: As ADP cannot enter the mitochondria, the rate of oxygen consumption linked to ATP synthesis will decrease significantly.[7]

  • Decrease in cellular ATP levels: The blockage of ATP export from the mitochondria leads to a reduction in the overall cellular ATP pool.[8]

  • Increase in the ADP/ATP ratio: Consequently, the ratio of ADP to ATP in the cell is expected to rise.[4][9]

  • Depolarization of the mitochondrial membrane potential (ΔΨm): While not always the primary effect, a decrease in ΔΨm can occur as a downstream consequence of inhibited oxidative phosphorylation.[9][10]

  • Induction of the Mitochondrial Permeability Transition Pore (mPTP): In some cell types and conditions, ATR can induce the opening of the mPTP.[4][8]

Q3: I am not observing the expected inhibition of oxygen consumption in my Seahorse Mito Stress Test after adding this compound. What could be the reason?

Several factors could contribute to this observation:

  • Cell Permeability: this compound is a hydrophilic glycoside and may have difficulty crossing the plasma membrane of certain cell types.[1][11] Consider using isolated mitochondria or cell permeabilization techniques if working with whole cells.

  • Incorrect this compound Concentration: The effective concentration of ATR can vary significantly between cell types.[4][7] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model.

  • Competitive Inhibition by ADP: The inhibitory effect of ATR can be overcome by high concentrations of ADP.[4] Ensure that the ADP concentration in your assay is not excessively high.

  • Degraded this compound: Ensure the integrity of your ATR stock solution. Prepare fresh solutions and store them properly.

Q4: My JC-1 assay shows an increase, rather than a decrease, in red fluorescence after this compound treatment. How can this be explained?

This is a counterintuitive but occasionally observed phenomenon. Here are some possible explanations:

  • JC-1 Concentration and Aggregation: The formation of red J-aggregates is concentration-dependent.[12] Changes in mitochondrial morphology or volume could potentially lead to an increased localized concentration of JC-1, promoting aggregate formation independent of membrane potential.

  • Plasma Membrane Hyperpolarization: Although rare, hyperpolarization of the plasma membrane can influence the accumulation of cationic dyes like JC-1 within the cell, potentially affecting mitochondrial staining.[12]

  • Assay Artifacts: It is critical to include a positive control for mitochondrial depolarization, such as CCCP or FCCP, to ensure the JC-1 dye is responding as expected in your experimental system.[12] Also, analyzing the ratio of red to green fluorescence is more reliable than looking at the red fluorescence in isolation.[12]

Troubleshooting Guides

Issue 1: No significant change in ATP levels after this compound treatment.
Possible Cause Suggested Solution
Insufficient this compound Concentration Perform a dose-response curve to determine the optimal inhibitory concentration for your cell type. Concentrations can range from low micromolar to millimolar depending on the experimental system.[4][8][13]
Low Cell Permeability If using intact cells, consider permeabilizing the plasma membrane with a low concentration of a gentle detergent like digitonin, or use isolated mitochondria.[11]
Rapid ATP Consumption Ensure that the assay buffer conditions do not promote rapid, non-mitochondrial ATP consumption.
ATR Stock Inactivity Prepare a fresh stock solution of this compound. Verify the purity and integrity of the compound.
High Basal Glycolysis The cell line may rely heavily on glycolysis for ATP production, masking the effect of mitochondrial inhibition. Measure lactate production to assess the glycolytic rate.
Issue 2: Inconsistent results in Seahorse XF Mito Stress Test with this compound.
Possible Cause Suggested Solution
Uneven Cell Seeding Ensure a homogenous single-cell suspension before seeding to achieve a uniform monolayer.[14]
Suboptimal Cell Density Titrate the cell number to ensure the oxygen consumption rate (OCR) is within the instrument's optimal detection range.[15]
Incorrect Assay Medium Use the recommended Seahorse XF assay medium, ensuring it is prepared fresh, warmed to 37°C, and the pH is adjusted correctly.[16]
ATR Injection Issues Visually inspect the injection ports for any clogs or bubbles. Ensure proper mixing after injection.
ATR Instability in Media Prepare the ATR solution in the assay medium immediately before use.

Quantitative Data Summary

Parameter Cell/Tissue Type This compound Concentration Observed Effect Reference
ATP Content Arteriolar Smooth Muscle Cells7.5, 10, 15 µMReduced to 48%, 63%, and 66% of control, respectively.[8]
ADP/ATP Ratio HepG2 Cells2.5, 5, 7.5, 10, 20 µMSignificant increase at 12 and 24 hours.[4]
State 3 Respiration Isolated Rat Renal Mitochondria53 µM50% inhibition, reversible by 2.5 µmol ADP.[7]
Oxygen Consumption Rat Proximal Tubules> 50 µMSignificant inhibition.[7]
Cell Viability HepG2 Cells10, 20 µMInhibition of viability.[4]
Cell Viability L-02 Cells20 µMInhibition of viability.[4]

Experimental Protocols

Protocol 1: Seahorse XF Cell Mito Stress Test with this compound
  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Hydrate Sensor Cartridge: Hydrate the sensor cartridge overnight in a 37°C non-CO2 incubator using Seahorse XF Calibrant.

  • Prepare Assay Medium: On the day of the assay, prepare the Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine. Warm to 37°C and adjust the pH to 7.4.

  • Medium Exchange: Remove the cell culture medium from the plate and wash twice with the assay medium. Finally, add the appropriate volume of assay medium to each well.

  • Incubate: Incubate the cell plate in a 37°C non-CO2 incubator for at least one hour to allow for temperature and pH equilibration.

  • Prepare Drug Plate: Load the hydrated sensor cartridge with the compounds for injection. For a typical Mito Stress Test, this would be oligomycin, FCCP, and a mixture of rotenone and antimycin A. This compound can be injected from a separate port, typically before oligomycin, to assess its effect on basal respiration.

  • Run Assay: Calibrate the sensor cartridge and run the Mito Stress Test protocol on the Seahorse XF Analyzer.

Protocol 2: JC-1 Assay for Mitochondrial Membrane Potential
  • Cell Culture: Culture cells to the desired confluency in a suitable plate format (e.g., 96-well black, clear-bottom plate for plate reader analysis). Treat cells with this compound for the desired time and concentration. Include a positive control (e.g., CCCP) and a vehicle control.

  • Prepare JC-1 Staining Solution: Prepare the JC-1 staining solution according to the manufacturer's instructions. JC-1 has low aqueous solubility, so ensure it is fully dissolved.[17]

  • Staining: Remove the culture medium and add the JC-1 staining solution to each well. Incubate for 15-30 minutes at 37°C, protected from light.[4]

  • Wash: Remove the staining solution and wash the cells with assay buffer.

  • Fluorescence Measurement: Measure the fluorescence using a fluorescence plate reader, microscope, or flow cytometer.

    • J-aggregates (high ΔΨm): Excitation ~560 nm, Emission ~595 nm (red).

    • J-monomers (low ΔΨm): Excitation ~485 nm, Emission ~530 nm (green).

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Protocol 3: ATP Luminescence Assay
  • Cell Culture and Treatment: Seed cells in an opaque-walled 96-well plate suitable for luminescence measurements. Treat cells with this compound at various concentrations and time points.

  • Cell Lysis: After treatment, lyse the cells using the reagent provided in the ATP assay kit to release cellular ATP.

  • Luciferin-Luciferase Reaction: Add the luciferin-luciferase reagent to each well. This enzyme catalyzes the conversion of luciferin to oxyluciferin in the presence of ATP, generating light.

  • Luminescence Measurement: Immediately measure the luminescence using a plate-reading luminometer.

  • Data Normalization: Normalize the luminescence signal to the number of cells or total protein content in each well to account for variations in cell density.

Visualizations

atractyloside_mechanism cluster_mito Mitochondrion cluster_matrix Matrix cluster_ims Intermembrane Space Inner Membrane Inner Membrane ATP_matrix ATP ANT Adenine Nucleotide Translocator (ANT) ATP_matrix->ANT Exits ADP_matrix ADP OxPhos Oxidative Phosphorylation ADP_matrix->OxPhos Substrate OxPhos->ATP_matrix Produces ADP_cyto ADP ADP_cyto->ANT Enters ATP_cyto ATP Cellular Processes Cellular Processes ATP_cyto->Cellular Processes Fuels ANT->ADP_matrix Translocated ANT->ATP_cyto Translocated ATR This compound ATR->ANT Inhibits

Caption: Mechanism of this compound (ATR) action on the mitochondrial ANT.

troubleshooting_workflow start Start: Unexpected Result in ATR Assay check_reagents Verify ATR stock (age, solubility, storage) start->check_reagents is_reagent_ok Reagent OK? check_reagents->is_reagent_ok check_protocol Review Experimental Protocol (concentrations, timing) is_protocol_ok Protocol OK? check_protocol->is_protocol_ok check_controls Analyze Controls (Vehicle, Positive Control) are_controls_ok Controls Behaving as Expected? check_controls->are_controls_ok is_reagent_ok->check_protocol Yes prepare_new Prepare Fresh ATR Stock is_reagent_ok->prepare_new No is_protocol_ok->check_controls Yes optimize_protocol Optimize Protocol: - Titrate ATR concentration - Adjust incubation time is_protocol_ok->optimize_protocol No troubleshoot_assay Troubleshoot Core Assay (e.g., cell density, instrument settings) are_controls_ok->troubleshoot_assay No consider_biology Consider Biological Factors: - Cell permeability - Metabolic phenotype (glycolytic?) are_controls_ok->consider_biology Yes prepare_new->check_reagents optimize_protocol->check_protocol troubleshoot_assay->check_controls end Problem Resolved consider_biology->end

Caption: Logical workflow for troubleshooting unexpected ATR assay results.

experimental_workflow cluster_prep Phase 1: Preparation cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis prep_cells 1. Culture & Seed Cells prep_atr 2. Prepare Fresh ATR & Control Solutions prep_assay 3. Prepare Assay-Specific Reagents (e.g., JC-1, Seahorse media) treatment 4. Treat Cells with ATR & Controls prep_assay->treatment incubation 5. Incubate for Defined Period measurement 6. Perform Measurement (OCR, Fluorescence, Luminescence) raw_data 7. Collect Raw Data measurement->raw_data normalization 8. Normalize Data (to cell count/protein) statistical_analysis 9. Perform Statistical Analysis & Generate Plots

Caption: General experimental workflow for ATR mitochondrial toxicity assays.

References

Methods to prevent the degradation of Atractyloside during herbal decoction.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Atractyloside during herbal decoction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability during decoction a concern?

A1: this compound (ATR) is a toxic diterpenoid glycoside found in several plants of the Asteraceae family, which are sometimes used in traditional medicine.[1][2][3] Its toxicity stems from its ability to inhibit the ADP/ATP translocator in the inner mitochondrial membrane, leading to a depletion of cellular energy.[1][4][5] The stability of this compound during decoction is a critical concern because the process of boiling herbs in water is a common preparation method in traditional medicine.[1][2][4] Understanding and controlling its degradation is essential for both safety (detoxification) and standardization of herbal preparations.[6][7]

Q2: What are the primary mechanisms of this compound degradation during decoction?

A2: The primary degradation mechanisms of this compound during herbal decoction, a form of hydrothermal processing, are decomposition, hydrolysis, and saponification.[1][2][3] Heating in water for extended periods disrupts the molecular structure of this compound.[1][2] This can involve the hydrolysis of the isovalerate group and the loss of sulfate groups.[1]

Q3: What are the key factors that influence the rate of this compound degradation?

A3: The main factors influencing the degradation of this compound during decoction are:

  • Temperature: Higher temperatures significantly increase the rate of degradation.[1][7]

  • Time: Longer decoction times lead to greater degradation of this compound.[1][7]

  • pH: Acidic conditions (lower pH) enhance the efficiency of this compound degradation.[1][7]

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution
Inconsistent this compound concentration in final decoction. Variation in decoction time, temperature, or pH.Standardize the decoction protocol. Use a temperature-controlled heating mantle, a timer, and buffer the solution to a consistent pH.
Higher than expected toxicity in the herbal extract. Incomplete degradation of this compound.Increase the decoction time and/or temperature. Consider adjusting the pH to be more acidic (e.g., pH 2.3) to enhance degradation.[1]
Low yield of desired therapeutic compounds (other than this compound). Harsh decoction conditions may be degrading other target molecules.Optimize the decoction conditions. It may be a trade-off between degrading this compound and preserving other compounds. Consider a lower temperature for a longer duration or adjusting the pH to find a suitable balance.
Difficulty in quantifying this compound post-decoction. Interference from other components in the herbal extract or inappropriate analytical method.Utilize a robust analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) with a proper sample preparation technique like Solid Phase Extraction (SPE) to minimize interference.[1][2] High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is another sensitive and specific method.[8][9]

Quantitative Data Summary

The following table summarizes the degradation of this compound under different experimental conditions.

TemperaturepHTime (minutes)This compound Degradation (%)Reference
98°C6.8120~20%[1]
98°C2.3120~40-50%[1][7]
65°C6.8120<10%[1]
65°C2.3120~15%[1]

Experimental Protocols

Protocol 1: Evaluation of this compound Stability During Decoction

This protocol is adapted from studies on the hydrothermal degradation of this compound.[1]

1. Preparation of Spiked Herbal Extract: a. Prepare a stock solution of a 4% herbal extract by dissolving the dried, pulverized herb in water. b. Dilute the stock solution to 0.4% with water. c. Spike the 0.4% herbal extract with a known concentration of this compound standard (e.g., 100 µg/mL).

2. Decoction Process: a. Adjust the pH of the spiked herbal extract to the desired levels (e.g., pH 6.8 and pH 2.3) using a suitable buffer (e.g., 100 mM phosphate-buffered saline). b. Heat the solutions at controlled temperatures (e.g., 65°C and 98°C) for a set duration (e.g., up to 300 minutes). c. Collect aliquots at various time points (e.g., 15, 30, 60, 90, 120, 300 minutes) for analysis.

3. Sample Preparation for GC-MS Analysis: a. Extract this compound from the collected samples using Solid Phase Extraction (SPE). b. Evaporate the solvent from the eluate under a stream of nitrogen at 40°C. c. Resuspend the dry residue in methanol and transfer to a derivatization vial. d. Evaporate the methanol and add pyridine and a derivatizing agent (e.g., TMSI). e. Heat at 100°C for 2 hours to complete the derivatization.

4. GC-MS Analysis: a. Inject the derivatized sample into the GC-MS system. b. Use a suitable capillary column (e.g., DB-1MS). c. Program the oven temperature to achieve separation (e.g., initial temp 210°C for 3 min, ramp at 10°C/min to 270°C, then ramp at 30°C/min to 310°C and hold for 15 min). d. Quantify this compound based on the peak area relative to an internal standard.

Visualizations

Atractyloside_Degradation_Pathway ATR This compound (ATR) Degradation Hydrothermal Processing (Decoction) ATR->Degradation Subjected to Products Degradation Products (e.g., H+ATR, H*V) Degradation->Products Leads to Conditions Influencing Factors: - High Temperature - Low pH (Acidic) - Extended Time Conditions->Degradation

Caption: this compound degradation pathway during decoction.

Experimental_Workflow cluster_prep Sample Preparation cluster_process Decoction & Analysis prep1 Prepare Spiked Herbal Extract prep2 Adjust pH and Temperature prep1->prep2 proc1 Decoction (Heating) prep2->proc1 proc2 Collect Aliquots at Time Intervals proc1->proc2 proc3 Solid Phase Extraction (SPE) proc2->proc3 proc4 Derivatization proc3->proc4 proc5 GC-MS Analysis proc4->proc5

Caption: Experimental workflow for this compound stability testing.

References

Technical Support Center: Quantification of Atractyloside in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Atractyloside (ATR) in complex biological matrices.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the experimental workflow for this compound quantification.

Issue 1: Low or Inconsistent Recovery of this compound

Q: We are experiencing low and variable recovery of this compound from plasma samples after solid-phase extraction (SPE). What are the potential causes and how can we improve our recovery?

A: Low and inconsistent recovery of this compound is a common challenge. The hydrophilic and anionic nature of ATR requires careful optimization of the extraction procedure. Here are the potential causes and troubleshooting steps:

Potential Causes:

  • Inappropriate SPE Sorbent: The choice of SPE sorbent is critical for retaining the polar this compound.

  • Suboptimal pH during Sample Loading: The pH of the sample can affect the charge state of ATR and its interaction with the sorbent.

  • Inefficient Washing Step: The wash solvent may be too strong, leading to the premature elution of ATR.

  • Incomplete Elution: The elution solvent may not be strong enough to desorb ATR from the sorbent.

  • Non-Specific Binding: this compound may adsorb to plasticware during sample processing.

Troubleshooting and Optimization:

  • SPE Sorbent Selection:

    • Recommended: Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges are often successfully used for the extraction of ATR and its more polar analogue, carboxythis compound.[1][2]

    • Alternative: Phenyl-based sorbents can also be effective.

  • pH Optimization of the Sample:

    • Acidifying the sample to a pH of approximately 4.5 can improve retention on polymeric sorbents.[2]

  • Optimization of Wash and Elution Solvents:

    • Wash Solvent: Use a weak organic solvent to remove interferences without eluting ATR. A low percentage of methanol in water is a good starting point.

    • Elution Solvent: A higher concentration of a polar organic solvent, such as methanol or acetonitrile, is typically required for elution. The addition of a small amount of a basic modifier (e.g., ammonium hydroxide) to the elution solvent can improve the recovery of the acidic ATR.

  • Minimize Non-Specific Binding:

    • Use low-retention polypropylene tubes and pipette tips.

    • Consider adding a small amount of a surfactant, such as Tween 20, to the sample diluent.

Issue 2: Significant Matrix Effects Leading to Poor Accuracy and Precision

Q: Our LC-MS/MS analysis of this compound in tissue homogenates is showing significant ion suppression, leading to inaccurate quantification. How can we mitigate these matrix effects?

A: Matrix effects, particularly ion suppression in electrospray ionization (ESI), are a major obstacle in quantifying analytes in complex matrices like tissue homogenates.

Potential Causes:

  • Co-elution of Endogenous Compounds: Phospholipids, salts, and other small molecules from the biological matrix can co-elute with ATR and compete for ionization, reducing the analyte signal.

  • Inadequate Sample Cleanup: The sample preparation method may not be effectively removing interfering matrix components.

Troubleshooting and Optimization:

  • Improve Sample Preparation:

    • Solid-Phase Extraction (SPE): A well-optimized SPE protocol is generally more effective at removing matrix components than a simple protein precipitation.

    • Protein Precipitation (PPT): If using PPT, acetonitrile is often more efficient at precipitating proteins than methanol. However, the resulting supernatant will contain more matrix components compared to an SPE extract.

  • Chromatographic Separation:

    • Optimize Gradient Elution: Adjust the gradient profile to achieve better separation between this compound and the region where most matrix components elute (typically the early part of the chromatogram).

    • Column Chemistry: The use of a phenyl column has been shown to provide good separation for ATR.[2]

  • Internal Standard Selection:

    • Ideal: A stable isotope-labeled (SIL) internal standard for this compound is the best choice to compensate for matrix effects, as it will have nearly identical chemical and physical properties and chromatographic behavior.

    • Alternative: If a SIL-ATR is unavailable, a structural analogue can be used. However, it is crucial to ensure that its ionization is affected by the matrix in a similar way to ATR.

Issue 3: Poor Chromatographic Peak Shape (Tailing)

Q: We are observing significant peak tailing for this compound in our HPLC analysis. What could be causing this and how can we improve the peak shape?

A: Peak tailing can compromise resolution and lead to inaccurate integration and quantification.

Potential Causes:

  • Secondary Interactions with the Stationary Phase: Residual silanol groups on silica-based columns can interact with polar analytes, causing peak tailing.

  • Column Contamination or Degradation: Accumulation of matrix components on the column can lead to poor peak shape.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can influence the ionization state of ATR and its interaction with the stationary phase.

Troubleshooting and Optimization:

  • Mobile Phase Modification:

    • pH Adjustment: Since this compound is acidic, maintaining a low mobile phase pH (e.g., around 4.5 with an ammonium acetate buffer) can help to suppress the ionization of residual silanols on the column, reducing secondary interactions.[2]

    • Additive: The inclusion of a small amount of an ion-pairing agent or a buffer can improve peak shape.

  • Column Selection and Maintenance:

    • Column Type: Phenyl columns have been reported to provide good peak shape for this compound.[2]

    • Guard Column: Use a guard column to protect the analytical column from contamination.

    • Column Washing: Regularly flush the column with a strong solvent to remove adsorbed matrix components.

Frequently Asked Questions (FAQs)

Q1: What is the recommended sample preparation technique for quantifying this compound in plasma?

A1: Solid-Phase Extraction (SPE) is the recommended technique for robust and sensitive quantification of this compound in plasma. It provides superior sample cleanup compared to protein precipitation, which is crucial for minimizing matrix effects in LC-MS/MS analysis. A validated method utilizes Oasis HLB cartridges with the sample adjusted to pH 4.5.[1][2]

Q2: What are the optimal storage conditions for this compound in biological samples?

A2: While specific long-term stability data for this compound in various biological matrices is not extensively published, general best practices for analyte stability should be followed. It is recommended to store biological samples at -80°C to minimize degradation. For short-term storage, 4°C is acceptable. It is crucial to perform freeze-thaw stability experiments during method validation to assess the impact of sample handling on ATR concentrations. One study indicated that this compound A was stable in rat plasma at room temperature for a short period.[3]

Q3: What type of internal standard should be used for this compound quantification?

A3: The ideal internal standard is a stable isotope-labeled (SIL) this compound. A SIL-IS will co-elute with the analyte and experience the same degree of matrix effects and variability during sample preparation and analysis, leading to the most accurate and precise results. If a SIL-IS is not available, a structural analogue that is not present in the samples can be used, but it must be carefully validated to ensure it adequately mimics the behavior of this compound. Oxazepam-d5 has been used as an internal standard in the absence of a structurally similar one.[1]

Q4: Is this compound sensitive to temperature and pH?

A4: Yes, this compound has been shown to be susceptible to degradation under certain conditions. One study demonstrated that ATR degrades at elevated temperatures (65°C and 98°C) and at an acidic pH of 2.3.[2] Therefore, it is important to avoid prolonged exposure to high temperatures and strongly acidic conditions during sample preparation and storage.

Quantitative Data Summary

Table 1: Comparison of Extraction Methods for this compound

ParameterSolid-Phase Extraction (SPE)Protein Precipitation (PPT)
Reported Recovery 71.1% for ATR from blood[4]>85% for ATR from rat plasma[3]
Matrix Effect Generally lower due to better cleanupCan be significant
Selectivity HighLow
Throughput ModerateHigh

Table 2: Stability of this compound under Different Conditions

ConditionMatrixDurationStabilityReference
Room TemperatureRat PlasmaShort-termStable[3]
65°C, pH 6.8Herbal Extract300 min~20% degradation[2]
98°C, pH 6.8Herbal Extract300 min~50% degradation[2]
65°C, pH 2.3Herbal Extract300 min~60% degradation[2]
98°C, pH 2.3Herbal Extract300 min~80% degradation[2]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Whole Blood

This protocol is adapted from a validated HPLC-HRMS/MS method.[1]

  • Sample Pre-treatment: To 1 mL of whole blood, add 10 µL of the internal standard solution and 2 mL of acetonitrile. Vortex for 30 seconds and then centrifuge at 3,000 x g for 10 minutes.

  • SPE Cartridge Conditioning: Condition an Oasis HLB (3 mL, 60 mg) cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and then 3 mL of an extraction buffer (HCl–PBS at pH 4.5).

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a 5% methanol in water solution.

  • Elution: Elute the analytes with 2 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS analysis.

Visualizations

experimental_workflow sample_collection Sample Collection (e.g., Plasma, Urine) sample_pretreatment Sample Pre-treatment (Protein Precipitation) sample_collection->sample_pretreatment Add Internal Standard spe Solid-Phase Extraction (SPE) sample_pretreatment->spe evaporation Evaporation & Reconstitution spe->evaporation lc_ms_analysis LC-MS/MS Analysis evaporation->lc_ms_analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing

Caption: Experimental workflow for this compound quantification.

troubleshooting_low_recovery start Low/Inconsistent Recovery check_spe Check SPE Method start->check_spe check_ph Verify Sample pH (Target ~4.5) check_spe->check_ph solution_spe Use HLB or Phenyl Sorbent check_spe->solution_spe optimize_wash Optimize Wash Step (Weaker Solvent?) check_ph->optimize_wash solution_ph Adjust pH with Buffer check_ph->solution_ph optimize_elution Optimize Elution Step (Stronger Solvent?) optimize_wash->optimize_elution solution_wash Decrease % Organic in Wash optimize_wash->solution_wash check_binding Investigate Non-Specific Binding optimize_elution->check_binding solution_elution Increase % Organic or Add Modifier (e.g., NH4OH) optimize_elution->solution_elution solution_binding Use Low-Retention Labware check_binding->solution_binding

References

Refining protocols for studying Atractyloside's effect on cellular ATP levels.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers studying the effects of Atractyloside (ATR) on cellular ATP levels.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and specific inhibitor of the mitochondrial Adenine Nucleotide Translocase (ANT), also known as the ADP/ATP carrier.[1][2][3] This protein is located in the inner mitochondrial membrane and is responsible for exchanging ADP from the cytosol for ATP synthesized in the mitochondrial matrix. By binding to the ANT, this compound blocks this exchange, thereby halting the export of ATP to the cytosol and inhibiting oxidative phosphorylation.[1][2][3]

Q2: What is the expected effect of this compound on cellular ATP levels?

A2: Due to the inhibition of the ADP/ATP translocase, this compound treatment leads to a significant and dose-dependent decrease in cellular ATP levels.[4][5] Concurrently, it causes an increase in the ADP/ATP ratio.[6][7]

Q3: Is this compound stable in cell culture medium?

A3: this compound is a hydrophilic glycoside.[8] While specific stability data in cell culture medium is not extensively published, it is general best practice to prepare fresh solutions of this compound from a stock solution for each experiment to ensure consistent activity. Carboxythis compound, a close analog, has been noted to be unstable in certain protic solvents.[9] Stock solutions are typically prepared in DMSO or an aqueous buffer and can be stored at -20°C.

Q4: What are typical working concentrations and incubation times for this compound?

A4: The effective concentration and incubation time are highly dependent on the cell type and experimental system.

  • Cell Lines (e.g., HepG2, L-02): Low micromolar concentrations (e.g., 2.5 µM to 20 µM) with incubation times ranging from a few hours to 24-48 hours are common.[6][7]

  • Primary Cells/Tissue Slices: Higher concentrations may be required. For instance, studies on kidney and liver slices have used concentrations starting from 200 µM for a 3-hour incubation.[1][4][5] It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific model system.

Troubleshooting Guide

Issue 1: No significant decrease in ATP levels after this compound treatment.

Possible Cause Troubleshooting Steps
This compound concentration is too low. Perform a dose-response experiment with a wider range of concentrations. Consult literature for effective concentrations in similar cell types.
Incubation time is too short. Perform a time-course experiment (e.g., 1, 3, 6, 12, 24 hours) to determine the optimal treatment duration.
Cell density is too high or too low. Optimize cell seeding density. Very high cell density can lead to nutrient depletion and hypoxia, affecting baseline ATP levels, while very low density might not produce a detectable signal change.[10]
Degraded this compound solution. Prepare a fresh stock solution of this compound and use it immediately. Avoid multiple freeze-thaw cycles of the stock solution.
Cell type is resistant to this compound. Some cell types may be less reliant on mitochondrial oxidative phosphorylation for ATP production (highly glycolytic). Confirm the expression and activity of the ADP/ATP translocase in your cell model. Consider using a positive control for mitochondrial inhibition, such as oligomycin or rotenone.
Reversal of inhibition. At very long incubation times (e.g., >24-48 hours), the accumulation of cytosolic ADP may competitively overcome the inhibitory effect of this compound.[6][7] Analyze earlier time points.

Issue 2: High variability in ATP readings between replicates.

Possible Cause Troubleshooting Steps
Inconsistent cell numbers per well. Ensure a homogenous single-cell suspension before seeding. Check for and minimize cell clumping. Visually inspect plates for even cell distribution before treatment.
Inaccurate pipetting. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure thorough mixing of reagents.
Delayed or inconsistent sample processing. ATP levels can change rapidly. Process all samples (lysis and measurement) as quickly and consistently as possible after treatment. Keep samples on ice during preparation.[11]
Signal instability in ATP assay. Some luciferase-based assays have a "flash" signal that decays quickly.[12][13] Ensure that the time between adding the detection reagent and reading the luminescence is consistent for all wells. Use a "glow" type luciferase assay for a more stable signal if available.[14]
Contamination of samples with exogenous ATP. Use ATP-free water and reagents. Avoid touching pipette tips or the inside of tubes and wells.[15]

Issue 3: ATP levels are very low in all samples, including the untreated control.

Possible Cause Troubleshooting Steps
Poor cell health or viability. Ensure cells are healthy and in the exponential growth phase before the experiment. Check for contamination (e.g., mycoplasma). Perform a viability assay (e.g., Trypan Blue) in parallel.
Sub-optimal ATP assay conditions. Ensure the ATP assay kit is not expired and has been stored correctly. Prepare reagents according to the manufacturer's protocol.[16] Run an ATP standard curve to confirm the assay is working correctly.
Cell lysis is incomplete. Ensure the lysis buffer provided with the ATP assay kit is compatible with your cell type and is used as directed to release all intracellular ATP.

Quantitative Data Presentation

Table 1: Effect of this compound on Cellular ATP Levels in Various Experimental Systems

System This compound Concentration Incubation Time Effect on ATP Levels (% of Control) Reference
Arteriolar Smooth Muscle Cells7.5 µM10 min~52%[12]
10 µM10 min~37%[12]
15 µM10 min~34%[12]
Pig Kidney Slices200 µM3 hoursSignificant depletion[1][4]
500 µM3 hoursSignificant depletion[1][4]
1 mM3 hoursSignificant depletion[1][4]
2 mM3 hoursSignificant depletion[1][4]
Pig Liver Slices200 µM3 hoursSignificant depletion[1][4]
500 µM3 hoursSignificant depletion[1][4]
1 mM3 hoursSignificant depletion[1][4]
2 mM3 hoursSignificant depletion[1][4]

Note: Data is extracted and summarized from the cited literature. The exact percentage of depletion may vary based on specific experimental conditions.

Experimental Protocols

Protocol: Measuring Cellular ATP Levels using a Luciferase-Based Assay

This protocol provides a general framework. Specific details should be optimized based on the cell type and the manufacturer's instructions for the chosen ATP assay kit.

1. Cell Seeding: a. Culture cells to ~80% confluency under standard conditions. b. Harvest cells and prepare a single-cell suspension. Count the cells and assess viability. c. Seed cells into a white, opaque 96-well plate at a pre-determined optimal density. d. Incubate for 24 hours to allow for cell attachment and recovery.

2. This compound Treatment: a. Prepare a stock solution of this compound (e.g., 10 mM in DMSO). b. On the day of the experiment, prepare serial dilutions of this compound in pre-warmed cell culture medium to achieve the final desired concentrations. Include a vehicle control (medium with the same final concentration of DMSO). c. Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control. d. Incubate the plate for the desired duration (e.g., 3 hours).

3. ATP Measurement (using a commercial luciferase-based kit): a. Equilibrate the ATP assay kit reagents and the cell plate to room temperature for approximately 30 minutes.[17] b. Prepare the ATP detection reagent according to the manufacturer's protocol. This typically involves mixing a luciferase/luciferin substrate with an assay buffer.[15] c. Add an equal volume of the ATP detection reagent to each well of the 96-well plate (e.g., add 100 µL of reagent to 100 µL of cell culture). The reagent contains detergents that will lyse the cells and release ATP. d. Mix the contents by placing the plate on an orbital shaker for 2 minutes to ensure complete cell lysis.[17] e. Incubate the plate at room temperature for 10 minutes, protected from light, to stabilize the luminescent signal.[17] f. Measure the luminescence using a microplate luminometer.

4. Data Analysis: a. Subtract the average luminescence reading from blank wells (medium only) from all experimental readings. b. Normalize the data by expressing the luminescence of treated samples as a percentage of the vehicle-treated control samples. c. If absolute ATP quantification is required, generate a standard curve using a known concentration of ATP standard provided with the kit.[16][18]

Visualizations

Experimental_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (e.g., 24h) A->B C 3. Treat with this compound (and Vehicle Control) B->C D 4. Incubate (for defined period) C->D E 5. Add ATP Detection Reagent (Lysis + Luciferase/Luciferin) D->E F 6. Incubate at RT (Protected from light) E->F G 7. Measure Luminescence F->G H 8. Analyze Data (% of Control) G->H Troubleshooting_Tree Start No significant ATP decrease observed Q1 Was a dose-response performed? Start->Q1 A1_No Action: Perform dose-response (e.g., 1 µM - 100 µM) Q1->A1_No No A1_Yes Was incubation time optimized? Q1->A1_Yes Yes A2_No Action: Perform time-course (e.g., 1h - 24h) A1_Yes->A2_No No A2_Yes Is ATR solution fresh? Is cell line glycolytic? A1_Yes->A2_Yes Yes A3_No Action: Prepare fresh ATR. Check literature for cell line metabolism. A2_Yes->A3_No No A3_Yes Consider positive control (e.g., Oligomycin) A2_Yes->A3_Yes Yes

References

How to handle Atractyloside safely in a laboratory setting.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of Atractyloside in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound (ATR) is a toxic diterpenoid glycoside found in several plant species, such as Atractylis gummifera and Xanthium sibiricum.[1][2] It is a potent and specific inhibitor of the mitochondrial ADP/ATP translocase (also known as adenine nucleotide translocase or ANT).[3][4][5][6] This inhibition blocks the exchange of ADP and ATP across the inner mitochondrial membrane, leading to a depletion of cellular ATP and ultimately cell death.[1][2]

The primary hazards associated with this compound are its acute toxicity upon ingestion, inhalation, or skin contact.[7][8] It is classified as:

  • Acute Toxicity - Oral (Category 3)[7][8]

  • Acute Toxicity - Dermal (Category 3)[7][8]

  • Acute Toxicity - Inhalation (Category 3)[7][8]

Exposure can be fatal, with severe effects on the liver and kidneys, including centrilobular hepatic necrosis and renal proximal tubule necrosis.[4][9]

Q2: What Personal Protective Equipment (PPE) is required when handling this compound?

Due to its high toxicity, stringent adherence to safety protocols is mandatory. The following PPE should be worn at all times when handling this compound:

  • Gloves: Wear chemical-impermeable gloves.[8] Always inspect gloves for integrity before use and wash them before removal.

  • Lab Coat: A lab coat or a back-fastening gown should be worn to protect from skin contact.[10]

  • Eye Protection: Safety goggles and a mask or a full-face shield are necessary to protect the eyes and mucous membranes from dust or splashes.[10]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use appropriate respiratory equipment in a well-ventilated area, such as a chemical fume hood.[7][8][11]

Q3: What are the proper storage and handling procedures for this compound?

Handling:

  • Always handle this compound in a well-ventilated area or a designated chemical fume hood to avoid inhalation of dust.[7][8]

  • Avoid the formation of dust and aerosols.[8]

  • Do not eat, drink, or smoke in the area where this compound is handled or stored.[8][11]

  • Wash hands thoroughly after handling the substance.[7][8]

  • Ensure an eyewash station and safety shower are readily accessible.[12]

Storage:

  • Store this compound in a tightly closed and properly labeled container.[7][8]

  • Keep the substance in a cool, dry, and well-ventilated area, away from incompatible materials.[12]

  • Many suppliers recommend storing the solid form at -20°C for long-term stability.[13]

  • Store the substance in a locked area to control access.[8]

Q4: How should I respond to an this compound spill?

In the event of a spill, follow these emergency procedures:

  • Evacuate: Alert personnel in the immediate area and evacuate non-essential individuals.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: Prevent the spread of the spill, especially if it is a solution. For solid spills, avoid creating dust.

  • PPE: Wear appropriate PPE, including respiratory protection, gloves, and a lab coat.

  • Clean-up: Gently cover the spill with an absorbent material. Carefully collect the spilled material and absorbent into a sealed container for hazardous waste.[11]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[14]

  • Dispose: Dispose of all contaminated materials, including PPE, as hazardous waste according to institutional and local regulations.[14]

Q5: What are the first aid measures in case of exposure to this compound?

Immediate medical attention is critical in all cases of exposure.

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek emergency medical help.[12]

  • Skin Contact: Take off all contaminated clothing immediately.[8] Flush the affected skin with plenty of water for at least 15 minutes.[12] Seek emergency medical help.[8]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Seek emergency medical help.

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[8] Get emergency medical help immediately.[8]

Q6: How should this compound waste be disposed of?

All materials contaminated with this compound, including unused product, empty containers, and cleaning materials, must be treated as hazardous waste.[14]

  • Collect waste in a properly labeled, sealed container.

  • Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[8]

Troubleshooting Guides

Issue: Unexpectedly high levels of cytotoxicity observed in an in vitro experiment.

Possible Cause: this compound is a potent inhibitor of oxidative phosphorylation and can induce apoptosis at lower doses and massive necrosis at higher concentrations.[3] The observed cytotoxicity may be a direct result of its mechanism of action.

Solutions:

  • Concentration Range: Verify that the concentration of this compound used is appropriate for your experimental goals. Studies have shown that concentrations as low as 200 µM can cause significant ATP depletion and cell damage in tissue slices.[9] Consider performing a dose-response curve to determine the optimal concentration.

  • Stock Solution: Ensure your stock solution was prepared correctly and is stable. This compound potassium salt is soluble in water (approx. 20 mg/ml) and DMSO (100 mg/mL).[13][15] For long-term storage of stock solutions, aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[13]

  • Mechanism of Action: The primary mechanism of toxicity is the inhibition of the mitochondrial ADP/ATP carrier.[3][4] This leads to a rapid depletion of cellular ATP.[9] Confirm that the observed cell death phenotype is consistent with energy depletion and mitochondrial dysfunction.

Issue: Inconsistent or variable results between experimental replicates.

Possible Cause: The stability and activity of this compound can be influenced by experimental conditions.

Solutions:

  • pH and Temperature: The stability of this compound can be affected by pH and heat. One study noted that hydrothermal processing (heating in water) can degrade the molecule, a process accelerated at acidic pH.[5] Ensure that your experimental buffer and conditions are consistent across all replicates.

  • Purity of Compound: Verify the purity of the this compound used. Impurities could lead to off-target effects or variable potency. Use a high-purity reference standard if possible.

  • Cellular Energy State: The effect of this compound is directly related to cellular energy metabolism. Differences in the metabolic state of your cells or tissues at the start of the experiment could lead to variability. Ensure consistent cell culture conditions and passage numbers.

Data and Protocols

This compound Safety and Properties
PropertyDataReference
Chemical Formula C₃₀H₄₄K₂O₁₆S₂
Molecular Weight 803.0 g/mol (Potassium Salt)[15]
Physical Form Solid[7]
Solubility Water (~20 mg/ml), DMSO (100 mg/mL)[13][15]
Hazard Codes H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled)[7][8]
Signal Word Danger[7][8]
Storage Temperature -20°C (long-term solid)[13]
Experimental Protocol: In Vitro Treatment of Tissue Slices

This is a generalized protocol based on methodologies described for studying this compound-induced toxicity in kidney and liver slices.[9][16] Researchers must adapt this protocol to their specific experimental setup and institutional safety guidelines.

1. Preparation of this compound Stock Solution:

  • Under a chemical fume hood, wearing full PPE, weigh the desired amount of this compound potassium salt.
  • Dissolve in sterile normal saline or an appropriate buffer (e.g., DMEM/F12 medium) to create a concentrated stock solution.[2]
  • Filter-sterilize the stock solution if it will be used in cell culture.
  • Aliquot and store at -20°C or -80°C.

2. Preparation of Tissue Slices:

  • Harvest organs (e.g., liver, kidney) from the model organism.
  • Prepare precision-cut tissue slices (e.g., 200 µm thick) using a Krumdieck tissue slicer or similar instrument.

3. Incubation with this compound:

  • Place tissue slices in an appropriate incubation medium in a multi-well plate or incubation vials.
  • Prepare working concentrations of this compound by diluting the stock solution in the incubation medium. Concentrations used in published studies range from 200 µM to 2.0 mM.[9]
  • Replace the medium with the this compound-containing medium (or control medium).
  • Incubate for the desired time (e.g., 3 hours) at 37°C under appropriate atmospheric conditions.[9]

4. Endpoint Analysis:

  • Following incubation, collect both the tissue slices and the incubation medium for analysis.
  • Medium Analysis: Assess for leakage of cellular enzymes such as lactate dehydrogenase (LDH), alkaline phosphatase (ALP), or aminotransferases (ALT/AST) as markers of cytotoxicity.[9]
  • Tissue Analysis: Homogenize the tissue slices to measure endpoints such as ATP content, reduced glutathione (GSH) levels, or to perform Western blotting for signaling proteins.[9]

Visualizations

Experimental and Safety Workflows

Safe_Handling_Workflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling cluster_post Phase 3: Post-Handling prep_1 Review SDS and SOP prep_2 Don Appropriate PPE (Gloves, Gown, Eye Protection) prep_1->prep_2 prep_3 Prepare Work Area (Fume Hood) prep_2->prep_3 handle_1 Weigh Solid this compound prep_3->handle_1 handle_2 Prepare Stock Solution handle_1->handle_2 post_1 Decontaminate Work Surface handle_2->post_1 post_2 Dispose of Waste in Hazardous Waste Container post_1->post_2 post_3 Remove PPE and Wash Hands Thoroughly post_2->post_3 Mechanism_of_Action cluster_mito Mitochondrion cluster_cyto Cytosol cluster_pathway Downstream Signaling ANT ADP/ATP Translocase (ANT) ADP_matrix ADP ANT->ADP_matrix ATP_cyto ATP ANT->ATP_cyto ATP_Synthase ATP Synthase ATP_matrix ATP ATP_Synthase->ATP_matrix ADP_matrix->ATP_Synthase ATP_matrix->ANT Transport ATR This compound ATR->ANT Inhibits ADP_cyto ADP ADP_cyto->ANT Transport Ratio Increased ADP/ATP Ratio ATP_cyto->Ratio Leads to AMPK AMPK Activation Ratio->AMPK mTOR mTORC1 Inhibition AMPK->mTOR Autophagy Autophagy Activation mTOR->Autophagy Emergency_Workflow cluster_spill Spill Response cluster_exposure Exposure Response start Incident Occurs (Spill or Exposure) spill_1 Alert others and Evacuate area start->spill_1 expo_1 Remove victim from source and move to fresh air start->expo_1 spill_2 Wear full PPE (incl. respiratory protection) spill_1->spill_2 spill_3 Contain and clean spill using absorbent material spill_2->spill_3 spill_4 Dispose of all materials as hazardous waste spill_3->spill_4 report Report incident to Supervisor and EHS spill_4->report expo_2 Remove contaminated clothing expo_1->expo_2 expo_3 Administer First Aid (Flush skin/eyes for 15 min) expo_2->expo_3 expo_4 Seek IMMEDIATE medical attention expo_3->expo_4 expo_4->report

References

Adjusting experimental conditions for Atractyloside studies in different cell lines.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Atractyloside (ATR).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and specific inhibitor of the mitochondrial Adenine Nucleotide Translocase (ANT), also known as the ADP/ATP carrier.[1][2] By binding to ANT on the inner mitochondrial membrane, ATR blocks the exchange of ADP from the cytoplasm for ATP synthesized in the mitochondrial matrix.[1][2] This inhibition of oxidative phosphorylation leads to a depletion of cellular ATP and an increase in the ADP/ATP ratio, ultimately causing cellular energy crisis and cell death.[1]

Q2: What is the difference between this compound (ATR) and Carboxythis compound (CATR)?

ATR and CATR are closely related diterpenoid glycosides and both are potent inhibitors of the ANT. The primary chemical difference is that CATR has an additional carboxyl group. This structural difference results in CATR binding to the ANT in a non-competitive manner, while ATR binds competitively with respect to ADP.[1]

Q3: What are the typical working concentrations for this compound in cell culture experiments?

The effective concentration of this compound can vary significantly depending on the cell line and the experimental endpoint. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. However, based on published studies, here are some general ranges:

  • Induction of mitochondrial damage and ATP reduction: 7.5 µM to 15 µM has been shown to significantly reduce ATP content in arteriolar smooth muscle cells within 10 minutes.[3]

  • Non-toxic concentrations for metabolic studies: In HepG2 and L-02 cells, concentrations between 2.5 µM and 10 µM were found to be non-toxic and suitable for studying metabolic effects like autophagy.[4]

  • Induction of apoptosis: The concentration required to induce apoptosis will vary, but it is generally in the micromolar range. It is recommended to start with a range from 1 µM to 50 µM in a preliminary experiment.

Q4: How should I prepare and store this compound?

This compound is soluble in water. For stock solutions, it is recommended to dissolve it in high-purity water or a buffer such as PBS. Stock solutions can be stored at -20°C for several months. Avoid repeated freeze-thaw cycles. For working solutions, dilute the stock solution in the appropriate cell culture medium immediately before use.

Q5: What are the known signaling pathways affected by this compound?

The primary effect of this compound on cellular energy levels triggers several downstream signaling pathways. The most well-documented is the activation of AMP-activated protein kinase (AMPK) due to the increased ADP/ATP ratio. Activated AMPK can then inhibit the mTOR signaling pathway, a key regulator of cell growth and proliferation, and induce autophagy.[4]

Troubleshooting Guides

Issue 1: High Variability in Cell Viability Assay Results

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency and avoid seeding cells in the outer wells of the plate which are prone to evaporation.
This compound Precipitation Visually inspect the treatment media for any precipitates. If observed, prepare fresh this compound dilutions. Ensure the final solvent concentration (e.g., DMSO if used for initial stock) is not toxic to the cells.
Edge Effects in Microplates To minimize evaporation and temperature gradients, fill the outer wells of the microplate with sterile PBS or media without cells and do not use them for experimental data.
Incorrect Incubation Time Optimize the incubation time for your specific cell line. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal endpoint.
Assay Interference Some assay reagents can be affected by the chemical properties of the test compound. If using a tetrazolium-based assay like MTT, consider validating results with a different viability assay, such as a neutral red uptake or a CyQUANT Direct Cell Proliferation Assay.
Issue 2: No or Low Induction of Apoptosis

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Suboptimal this compound Concentration Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 100 µM) to determine the apoptotic range for your cell line.
Inappropriate Time Point Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to capture the peak of the apoptotic response.
Cell Line Resistance Some cell lines may be more resistant to this compound-induced apoptosis. Confirm the expression and functionality of the Adenine Nucleotide Translocase (ANT) in your cell line.
Incorrect Apoptosis Assay Use a combination of assays to confirm apoptosis. For example, pair an Annexin V/PI staining assay with a caspase activity assay or analysis of PARP cleavage by Western blot.
Technical Issues with Annexin V Staining Ensure the use of a calcium-containing binding buffer as Annexin V binding to phosphatidylserine is calcium-dependent. Analyze cells promptly after staining to avoid secondary necrosis.
Issue 3: Unexpected Cytotoxicity at Low Concentrations

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
High Sensitivity of the Cell Line Your cell line may be particularly sensitive to energy depletion. Perform a more detailed dose-response curve starting from nanomolar concentrations.
Solvent Toxicity If using a solvent like DMSO to prepare the stock solution, ensure the final concentration in the culture medium is non-toxic (typically <0.1%). Run a solvent-only control.
Contamination of this compound Ensure the purity of the this compound. If in doubt, purchase from a reputable supplier and obtain a certificate of analysis.
Synergistic Effects with Media Components Certain components in the cell culture media could potentially enhance the cytotoxic effects of this compound. If possible, test the compound in a simpler, defined medium.

Data Presentation

Table 1: Comparative Cytotoxicity of this compound (IC50 Values)

Cell LineCell TypeIC50 (µM)Exposure Time (h)Assay
HepG2Human Hepatocellular Carcinoma> 20 µM (non-toxic up to 10µM)24CCK-8
L-02Human Normal Liver Cell Line> 20 µM (non-toxic up to 10µM)24CCK-8
Arteriolar Smooth Muscle CellsPrimary Rat CellsNot reported (significant ATP drop at 7.5 µM)0.17Luciferase
Pig Kidney SlicesPrimary Pig TissueCytotoxicity observed at ≥200 µM3LDH release
Pig Liver SlicesPrimary Pig TissueCytotoxicity observed at ≥200 µM3LDH release

Note: IC50 values are highly dependent on the cell line, assay method, and experimental conditions. The data above is a summary from various sources and should be used as a reference. It is essential to determine the IC50 for your specific experimental setup.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is adapted for determining the cytotoxic effects of this compound.

Materials:

  • 96-well cell culture plates

  • This compound (ATR)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of ATR. Include a vehicle control (medium with the same concentration of solvent used for ATR stock, e.g., water or DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration to determine the IC50 value.

Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • This compound (ATR)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the determined time period.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).[5]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[5]

  • Flow Cytometry Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence emission shift from green to red.

Materials:

  • 96-well black, clear-bottom cell culture plates

  • This compound (ATR)

  • JC-1 dye

  • Cell culture medium (phenol red-free recommended)

  • FCCP or CCCP (as a positive control for depolarization)

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound for the desired duration. Include a positive control well treated with a mitochondrial uncoupler like FCCP (e.g., 10 µM for 15-30 minutes).

  • JC-1 Staining: Remove the treatment medium and wash the cells once with warm PBS. Add 100 µL of JC-1 working solution (typically 1-10 µg/mL in phenol red-free medium) to each well.

  • Incubation: Incubate the plate at 37°C and 5% CO₂ for 15-30 minutes in the dark.[6]

  • Washing: Aspirate the JC-1 solution and wash the cells twice with warm PBS or assay buffer.

  • Fluorescence Measurement: Add 100 µL of PBS or assay buffer to each well. Measure the fluorescence intensity using a fluorescence microplate reader.

    • J-aggregates (red fluorescence): Excitation ~535 nm, Emission ~590 nm.

    • JC-1 monomers (green fluorescence): Excitation ~485 nm, Emission ~535 nm.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Mandatory Visualizations

Caption: this compound inhibits the Adenine Nucleotide Translocase (ANT).

Atractyloside_Signaling_Pathway Downstream Signaling of this compound This compound This compound ANT_Inhibition ANT Inhibition This compound->ANT_Inhibition ATP_Decrease Decreased ATP Increased ADP/ATP Ratio ANT_Inhibition->ATP_Decrease mPTP_Opening mPTP Opening ANT_Inhibition->mPTP_Opening AMPK_Activation AMPK Activation ATP_Decrease->AMPK_Activation Cell_Death Apoptosis / Cell Death ATP_Decrease->Cell_Death mTOR_Inhibition mTOR Inhibition AMPK_Activation->mTOR_Inhibition Autophagy_Induction Autophagy Induction mTOR_Inhibition->Autophagy_Induction MMP_Loss Loss of Mitochondrial Membrane Potential mPTP_Opening->MMP_Loss Cytochrome_c_Release Cytochrome c Release MMP_Loss->Cytochrome_c_Release Cytochrome_c_Release->Cell_Death

Caption: Signaling pathways affected by this compound treatment.

Experimental_Workflow_ATR Experimental Workflow for this compound Studies Start Start: Cell Culture Dose_Response 1. Dose-Response Curve (e.g., MTT Assay) Start->Dose_Response Determine_Concentration 2. Determine Optimal ATR Concentration Dose_Response->Determine_Concentration Mechanism_Studies 3. Mechanistic Studies Determine_Concentration->Mechanism_Studies Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_Studies->Apoptosis_Assay MMP_Assay Mitochondrial Potential (JC-1 Assay) Mechanism_Studies->MMP_Assay Metabolic_Assay Metabolic Assays (e.g., ADP/ATP Ratio) Mechanism_Studies->Metabolic_Assay Data_Analysis 4. Data Analysis & Interpretation Apoptosis_Assay->Data_Analysis MMP_Assay->Data_Analysis Metabolic_Assay->Data_Analysis End End: Conclusion Data_Analysis->End

References

Validation & Comparative

Unveiling the Gatekeeper: A Comparative Guide to Validating Atractyloside's Inhibition of the ADP/ATP Carrier Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The mitochondrial ADP/ATP carrier (AAC), a critical component of cellular energy metabolism, facilitates the exchange of cytosolic ADP for mitochondrial ATP.[1][2] Its inhibition offers a potent tool for studying mitochondrial function and a potential therapeutic target. This guide provides a comprehensive comparison of Atractyloside (ATR), a well-characterized AAC inhibitor, with other key inhibitors, supported by experimental data and detailed protocols.

This compound vs. Alternatives: A Head-to-Head Comparison

This compound, a diterpene glycoside, is a powerful and specific inhibitor of the mitochondrial ADP/ATP transport.[3] It exerts its effect by binding to the AAC on the cytosolic side, locking it in the "c" conformation and thereby blocking nucleotide translocation.[2][4] However, ATR is not the sole inhibitor of this crucial transporter. Carboxythis compound (CATR) and Bongkrekic acid (BKA) are two other widely used inhibitors with distinct mechanisms of action.

Carboxythis compound (CATR) , a close structural analog of ATR, is approximately 10 times more potent in its inhibitory action.[5] Like ATR, it binds to the cytosolic side of the AAC.[2] A key difference is that the inhibitory effect of ATR can be competitively reversed by high concentrations of ADP, whereas the inhibition by CATR is not.[5][6]

Bongkrekic acid (BKA) , in contrast, binds to the AAC from the mitochondrial matrix side, stabilizing the "m" conformation.[2][4] This distinct binding site and conformational stabilization lead to opposite effects on mitochondrial volume changes when compared to ATR.[7]

InhibitorBinding SiteAAC Conformation StabilizedReversibility by ADPPotency
This compound (ATR) Cytosolic"c" conformation[4]Competitive[6]High
Carboxythis compound (CATR) Cytosolic"c" conformation[4]Non-competitive[5]Very High (approx. 10x > ATR)[5]
Bongkrekic Acid (BKA) Matrix"m" conformation[4]N/AHigh

Experimental Validation of this compound's Inhibitory Effect

Validating the inhibitory effect of this compound on the ADP/ATP carrier protein typically involves a series of in vitro and cell-based assays.

Key Experimental Data

The following table summarizes quantitative data from studies investigating the effects of this compound:

ParameterCell/Tissue TypeThis compound ConcentrationObserved EffectReference
Relative ATP Content Arteriolar Smooth Muscle Cells7.5 µM (10 min)48% reduction[8]
10 µM (10 min)63% reduction[8]
15 µM (10 min)66% reduction[8]
ADP/ATP Ratio FFA-treated HepG2 cellsNot specifiedIncreased[9][10]
Mitochondrial Membrane Potential FFA-treated HepG2 cellsNot specifiedDecreased[9][10]
Chloride Channel Inhibition Rat heart mitochondrial membranes5-100 µMDose-dependent inhibition[11]

Experimental Protocols

Isolation of Mitochondria

A prerequisite for many in vitro assays is the isolation of functional mitochondria.

Protocol:

  • Homogenize fresh tissue (e.g., liver, heart) in an ice-cold isolation buffer (e.g., 220 mM mannitol, 70 mM sucrose, 2 mM HEPES, 0.5 mM EGTA, pH 7.4) using a Potter-Elvehjem homogenizer.[12]

  • Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and cell debris.

  • Collect the supernatant and centrifuge at a higher speed (e.g., 8,000 x g for 15 minutes at 4°C) to pellet the mitochondria.

  • Wash the mitochondrial pellet by resuspending in the isolation buffer and repeating the high-speed centrifugation.

  • Resuspend the final mitochondrial pellet in a suitable buffer for subsequent experiments.

  • Determine the protein concentration using a standard method like the Bradford assay.[13]

Measurement of ATP Levels

The direct consequence of AAC inhibition is a decrease in cytosolic ATP levels.

Protocol (Luciferase-Based Assay):

  • Culture cells in a 96-well plate.[14]

  • Treat cells with varying concentrations of this compound for the desired duration.

  • Lyse the cells using a suitable lysis buffer to release intracellular ATP.[14]

  • Add a luciferin-luciferase reagent to the cell lysate.[14][15]

  • Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.[16]

  • Generate a standard curve with known ATP concentrations to quantify the ATP levels in the samples.[12]

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Inhibition of the AAC can lead to depolarization of the mitochondrial membrane.

Protocol (Using a Fluorescent Dye like JC-1):

  • Culture cells on glass coverslips or in a multi-well plate.

  • Treat cells with this compound.

  • Incubate the cells with the JC-1 dye according to the manufacturer's instructions.

  • In healthy, polarized mitochondria, JC-1 forms aggregates that emit red fluorescence. In depolarized mitochondria, JC-1 remains as monomers and emits green fluorescence.

  • Visualize the cells using a fluorescence microscope or quantify the fluorescence using a plate reader.

  • A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Visualizing the Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the signaling pathway and a typical experimental workflow.

experimental_workflow cluster_prep Sample Preparation cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis cell_culture Cell Culture atr_treatment This compound Incubation cell_culture->atr_treatment mito_isolation Mitochondria Isolation mito_isolation->atr_treatment atp_assay ATP Level Measurement atr_treatment->atp_assay mmp_assay Mitochondrial Membrane Potential Assay atr_treatment->mmp_assay transport_assay ADP/ATP Transport Assay atr_treatment->transport_assay data_quant Data Quantification atp_assay->data_quant mmp_assay->data_quant transport_assay->data_quant comparison Comparison with Controls data_quant->comparison

Caption: Experimental workflow for validating this compound's inhibitory effect.

signaling_pathway cluster_mito Mitochondrion cluster_cyto Cytosol matrix Matrix ims Intermembrane Space aac ADP/ATP Carrier (AAC) atp_cyto ATP aac->atp_cyto adp_matrix ADP aac->adp_matrix apoptosis Apoptosis aac->apoptosis Inhibition can trigger apoptosis adp_cyto ADP adp_cyto->aac Import atp_cyto->apoptosis Sustained levels prevent apoptosis atp_matrix ATP atp_matrix->aac Export atr This compound atr->aac Inhibits

Caption: this compound's inhibition of the AAC and its impact on apoptosis.

The Broader Context: AAC in Cellular Health and Disease

The ADP/ATP carrier is not merely an energy currency exchanger; it is a pivotal player in cell life and death decisions.[1] A dysfunctional AAC can lead to severe metabolic consequences and is implicated in various diseases, including mitochondrial myopathies.[1][2] Furthermore, the AAC is considered a key component of the mitochondrial permeability transition pore (mPTP), a non-selective channel whose opening can trigger apoptosis.[4][8] By inhibiting the AAC, this compound can induce the opening of the mPTP, leading to a decrease in mitochondrial membrane potential, release of pro-apoptotic factors, and ultimately, cell death.[8] This makes ATR and other AAC inhibitors valuable tools for investigating the intricate signaling pathways that govern cellular fate. The balance of intracellular ATP is a critical determinant of whether a cell undergoes apoptosis or necrosis, with sufficient ATP levels being required for the former.[17][18]

References

Cross-Species Comparison of Atractyloside-Induced Nephrotoxicity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of atractyloside (ATR)-induced nephrotoxicity across various animal species, supported by available experimental data. This compound, a potent toxin found in plants of the Atractylis genus, is a well-documented nephrotoxin, primarily targeting the proximal tubules of the kidney.[1][2] Understanding the species-specific differences in susceptibility and toxicological profiles is crucial for preclinical safety assessment and the development of potential therapeutic interventions.

Comparative Susceptibility to this compound

The lethal dose of this compound varies significantly across different animal species and with the route of administration, indicating species-specific differences in toxicokinetics and toxicodynamics. The available median lethal dose (LD50) data highlights this variability.

SpeciesRoute of AdministrationLD50 (mg/kg)
RatIntraperitoneal (i.p.)143
RatSubcutaneous (s.c.)155
RabbitSubcutaneous (s.c.)250
Guinea PigIntraperitoneal (i.p.)200
DogIntravenous (i.v.)15
Table 1: Comparative LD50 values of this compound in different animal species.[3]

In Vitro Comparative Nephrotoxicity: Rat vs. Pig

An in vitro study using precision-cut kidney slices provided a direct comparison of this compound's nephrotoxic effects on rat and pig tissues. The study measured key indicators of cellular injury and metabolic dysfunction at various concentrations of this compound.

ParameterSpecies0.2 mM ATR0.5 mM ATR1.0 mM ATR2.0 mM ATR
LDH Leakage (% of total) RatNo Sig. ↑Sig. ↑Sig. ↑Sig. ↑
PigSig. ↑Sig. ↑Sig. ↑Sig. ↑
ALP Leakage (% of total) RatNo Sig. ↑Sig. ↑Sig. ↑Sig. ↑
PigSig. ↑Sig. ↑Sig. ↑Sig. ↑
ATP Content (% of control) RatSig. ↓Sig. ↓Sig. ↓Sig. ↓
PigSig. ↓Sig. ↓Sig. ↓Sig. ↓
GSH Content (% of control) RatSig. ↓Sig. ↓Sig. ↓Sig. ↓
PigSig. ↓Sig. ↓Sig. ↓Sig. ↓
Table 2: In vitro effects of this compound on rat and pig kidney slices after 3 hours of incubation. "Sig. ↑" indicates a statistically significant increase, "Sig. ↓" indicates a statistically significant decrease, and "No Sig. ↑" indicates no significant increase compared to control.[4][5][6][7]

The results indicate that pig kidney slices may be slightly more sensitive to lower concentrations of this compound, as evidenced by significant LDH and ALP leakage at 0.2 mM, which was not observed in rat slices at the same concentration.[5] However, both species demonstrated a clear dose-dependent increase in cellular injury and a significant depletion of intracellular ATP and glutathione (GSH) at all tested concentrations.[5]

Experimental Protocols

In Vivo Nephrotoxicity Assessment in a Rat Model

This protocol outlines a general procedure for inducing and evaluating this compound-induced nephrotoxicity in rats.

  • Animal Model: Male Wistar rats (200-250 g) are commonly used.

  • This compound Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (i.p.) injection. Doses can range from sublethal (e.g., 25-50 mg/kg) to lethal, depending on the study's objective.

  • Monitoring: Animals are monitored for clinical signs of toxicity, including changes in body weight, water intake, and urine output.

  • Sample Collection: Blood and urine samples are collected at predetermined time points (e.g., 24, 48, 72 hours) post-injection. At the end of the experiment, animals are euthanized, and kidney tissues are collected.

  • Biochemical Analysis: Serum levels of blood urea nitrogen (BUN) and creatinine are measured to assess renal function.

  • Histopathological Analysis: Kidney tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination of tubular necrosis, cast formation, and other pathological changes.

In Vitro Nephrotoxicity Assessment using Precision-Cut Kidney Slices

This protocol describes the use of precision-cut kidney slices to study the direct effects of this compound on renal tissue.

  • Tissue Preparation: Kidneys are harvested from euthanized animals (e.g., rats, pigs) and immediately placed in ice-cold buffer. Precision-cut slices (typically 200-250 µm thick) are prepared using a Krumdieck tissue slicer.

  • Incubation: Slices are incubated in a multi-well plate with appropriate culture medium at 37°C. This compound is added to the medium at various concentrations.

  • Assessment of Cytotoxicity: At different time points, aliquots of the incubation medium are collected to measure the leakage of intracellular enzymes such as lactate dehydrogenase (LDH) and alkaline phosphatase (ALP) as indicators of cell membrane damage.

  • Mechanistic Studies: At the end of the incubation period, slices are harvested to measure intracellular ATP levels, reduced glutathione (GSH) content, and markers of oxidative stress (e.g., malondialdehyde).

Mechanism of this compound-Induced Nephrotoxicity

The primary mechanism of this compound-induced nephrotoxicity is the inhibition of mitochondrial oxidative phosphorylation.[2] this compound is a specific and potent inhibitor of the adenine nucleotide translocase (ANT) located on the inner mitochondrial membrane.[3] This inhibition blocks the exchange of ADP and ATP between the mitochondrial matrix and the cytoplasm, leading to a rapid depletion of cellular ATP.[8]

The proximal tubular cells of the kidney are particularly vulnerable to this energy deprivation due to their high metabolic rate and reliance on aerobic respiration to fuel active transport processes.[1] The depletion of ATP disrupts cellular functions, leading to cell swelling, loss of membrane integrity, and ultimately, cell death through necrosis and apoptosis.[8][9] Some evidence also suggests the involvement of the mitochondrial permeability transition pore (mPTP) in this compound-induced cell death.[8][10][11][12][13]

Visualizing the Pathophysiology and Experimental Design

To better illustrate the underlying mechanisms and experimental approaches, the following diagrams are provided.

experimental_workflow cluster_animal_model Animal Model Selection cluster_atr_admin ATR Administration cluster_assessment Nephrotoxicity Assessment Rat Rat Dose Dose Selection Rat->Dose Dog Dog Dog->Dose Pig Pig Pig->Dose Route Route of Administration (i.p., i.v., s.c.) Dose->Route Biochem Biochemical Analysis (BUN, Creatinine) Route->Biochem Histopath Histopathology (H&E Staining) Route->Histopath Mol_Markers Molecular Markers (e.g., Caspase activity) Route->Mol_Markers

Experimental Workflow for In Vivo Studies.

signaling_pathway cluster_mito ATR This compound (ATR) ANT Adenine Nucleotide Translocase (ANT) ATR->ANT Inhibition mPTP Mitochondrial Permeability Transition Pore (mPTP) Opening ATR->mPTP Induces Mitochondrion Mitochondrion ATP_depletion ATP Depletion ANT->ATP_depletion Leads to Cellular_dysfunction Cellular Dysfunction ATP_depletion->Cellular_dysfunction mPTP->Cellular_dysfunction Apoptosis Apoptosis Cellular_dysfunction->Apoptosis Necrosis Necrosis Cellular_dysfunction->Necrosis Proximal_tubule Proximal Tubule Cell

References

A Researcher's Guide to Confirming the Purity of Commercially Available Atractyloside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Atractyloside, ensuring the purity of the compound is a critical first step for the validity and reproducibility of experimental results. This compound, a potent and specific inhibitor of the mitochondrial ADP/ATP carrier, is a valuable tool in studying cellular metabolism and apoptosis. This guide provides a comparison of commercially available this compound and details the experimental protocols necessary to independently verify its purity.

Commercial Supplier Purity Comparison

The purity of this compound can vary between suppliers. Below is a summary of the stated purity levels from several commercial sources. It is important to note that these are the purities claimed by the suppliers and independent verification is always recommended.

SupplierStated PurityMethod of Analysis (if specified)
TargetMol 99.65%Not Specified
RayBiotech 98%Not Specified
Selleck Chemicals 99.94%NMR & HPLC
ChemFaces >98% (HPLC)HPLC-ELSD
Solarbio 97%Not Specified

Note: Researchers should always request a lot-specific Certificate of Analysis (CoA) from the supplier, which will provide more detailed information on the purity and the methods used for its determination.

Experimental Protocols for Purity Verification

The most common and reliable methods for assessing the purity of this compound are based on chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for separating and quantifying components in a mixture.[1] For this compound, a diterpene glycoside, reverse-phase HPLC is a suitable method.

Objective: To separate this compound from potential impurities, including the closely related and highly toxic Carboxythis compound (CATR).[2][3]

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector or an Evaporative Light Scattering Detector (ELSD).

  • Column: A C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm) is commonly used.[4]

  • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent like acetonitrile or methanol.[4][5]

  • Gradient Example:

    • 0-10 min: 2% to 8% Acetonitrile

    • 10-15 min: 8% to 15% Acetonitrile

    • Post-run: Re-equilibration to initial conditions.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.[4]

  • Detection:

    • UV: this compound does not have a strong chromophore, so UV detection might have lower sensitivity.

    • ELSD: This detector is suitable for non-volatile compounds like this compound and provides a more universal response.[4]

  • Sample Preparation: Dissolve the commercial this compound powder in a suitable solvent such as water, DMSO, methanol, or ethanol to a known concentration.[4][6][7] Ensure the sample is fully dissolved and filter it through a 0.22 µm syringe filter before injection.

  • Data Analysis: The purity is assessed by calculating the peak area of this compound as a percentage of the total peak area of all components in the chromatogram.

HPLC coupled with High-Resolution Tandem Mass Spectrometry (HPLC-HRMS/MS)

For a more definitive identification and quantification of this compound and any impurities, coupling HPLC with a high-resolution mass spectrometer is the gold standard.[3][8]

Objective: To achieve sensitive and specific detection and quantification of this compound and related compounds.[3]

Methodology:

  • HPLC System: The same HPLC setup as described above is used for the separation.

  • Mass Spectrometer: A high-resolution instrument such as a quadrupole-orbitrap detector is ideal.[8]

  • Ionization: Heated electrospray ionization (HESI) in negative ionization mode is effective for this compound, which contains sulfate and carboxyl groups.[8]

  • Data Acquisition: The mass spectrometer can be operated in full scan mode to detect all ions within a certain mass range, and in tandem MS (or MS/MS) mode to fragment specific parent ions for structural confirmation.

  • Data Analysis: The identity of the this compound peak is confirmed by its accurate mass and characteristic fragmentation pattern. Purity is determined by comparing the response of this compound to that of any detected impurities. This method allows for very low limits of detection, in the range of µg/L.[3]

Visualizing the Workflow and Mechanism

To better understand the process of purity confirmation and the biological action of this compound, the following diagrams are provided.

G Experimental Workflow for this compound Purity Confirmation cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Detection & Analysis cluster_3 Confirmation (Optional but Recommended) start Commercial this compound dissolve Dissolve in appropriate solvent (e.g., Water, DMSO) start->dissolve nmr NMR Spectroscopy start->nmr filter Filter through 0.22 µm filter dissolve->filter hplc HPLC System (C18 Column, Gradient Elution) filter->hplc Inject sample detector Detector (UV, ELSD, or MS) hplc->detector hrms LC-HRMS/MS hplc->hrms data Data Acquisition (Chromatogram/Mass Spectra) detector->data analysis Purity Calculation (% Area) data->analysis end Purity Confirmed analysis->end Final Purity Report

Caption: Workflow for confirming the purity of commercial this compound.

This compound exerts its biological effects through a well-characterized signaling pathway, initiating with the inhibition of the Adenine Nucleotide Translocase (ANT) on the inner mitochondrial membrane.[8]

G This compound Signaling Pathway cluster_mito Mitochondrion cluster_cyto Cytosol ATR This compound (ATR) ANT Adenine Nucleotide Translocase (ANT) ATR->ANT Inhibits ATP_out ATP (Matrix) ANT->ATP_out Transport Out ratio Increased ADP/ATP Ratio ANT->ratio Leads to ADP_in ADP (Cytosol) ADP_in->ANT Transport In AMPK AMPK (Activation) ratio->AMPK mTORC1 mTORC1 (Inhibition) AMPK->mTORC1 autophagy Autophagy Induction mTORC1->autophagy lipid Lipid Droplet Degradation autophagy->lipid

Caption: this compound inhibits ANT, leading to AMPK activation and autophagy.[9][10]

References

A Comparative Analysis of Atractyloside Content in Xanthium Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the distribution and concentration of toxic compounds in plant species is paramount for both safety and therapeutic development. This guide provides a comparative analysis of atractyloside and its related toxic glycoside, carboxythis compound, across different Xanthium species, with a focus on providing clear, quantitative data and detailed experimental methodologies.

This compound (ATR) and its more toxic analogue, carboxythis compound (CATR), are potent mitochondrial toxins found in various members of the Asteraceae family, most notably the genus Xanthium.[1][2] These compounds act as inhibitors of the mitochondrial ADP/ATP translocase, a critical component of cellular energy production, leading to severe liver and kidney damage upon ingestion.[1][2][3] The concentration of these toxins can vary significantly between different Xanthium species, the part of the plant, and even the season of collection, making accurate quantification essential for toxicological studies and the safe use of these plants in traditional medicine.[1][3][4]

Quantitative Comparison of this compound and Carboxythis compound Content

The following table summarizes the quantitative data on this compound and carboxythis compound content in various Xanthium species as reported in the scientific literature. It is important to note that direct comparison between studies can be challenging due to variations in analytical methods, plant origin, and collection time.

Xanthium SpeciesPlant PartCompoundConcentration (mg/g)Analytical MethodReference
Xanthium strumariumSeeds (August)This compound3.043GC-MS[3][4][5]
Xanthium strumariumSeeds (September)This compound3.502GC-MS[3][4][5]
Xanthium strumariumSeeds (October)This compound3.800GC-MS[3][4][5]
Xanthium strumariumOther parts (root, stem, leaves)This compoundNot DetectedGC-MS[3][4][5]
Xanthium strumariumFruits (Burs)Carboxythis compound0.037Not Specified[3]
Xanthium strumariumBurs from rumenCarboxythis compound0.00017LC-HRMS[6]
Xanthium sibiricumFruits (untreated)Carboxythis compound & this compoundHigh (exact value not specified)RP-HPLC-DAD-MS/MS[7][8]
Xanthium sibiricumFruits (roasted)Carboxythis compoundLoweredRP-HPLC-DAD-MS/MS[7][8]
Xanthium sibiricumFruits (roasted)This compoundIncreasedRP-HPLC-DAD-MS/MS[7][8]
Xanthium spinosumAerial PartThis compoundIsolated (not quantified)Not Specified[9][10]

Experimental Protocols

Accurate quantification of this compound and carboxythis compound is crucial for comparative analysis. The following sections detail the common methodologies cited in the literature.

Sample Preparation and Extraction (GC-MS Method)

This protocol is based on the methodology described for the analysis of Xanthium strumarium seeds.[5]

  • Collection and Preparation of Plant Material : Plant material, such as seeds, is collected and dried.

  • Extraction : A known weight of the ground plant material is subjected to heated reflux extraction with purified water (e.g., a 1:5 w/v ratio) for a specified duration (e.g., 2 hours), repeated twice.

  • Concentration : The filtered extracts are combined and concentrated under reduced pressure using a rotary evaporator.

  • Hydrolysis and Derivatization : The concentrated extract undergoes hydrolysis followed by derivatization to make the analytes suitable for gas chromatography.

Analytical Quantification (GC-MS)
  • Instrumentation : A Gas Chromatography system coupled with a Mass Selective detector (GC-MS) is used for analysis.

  • Separation : The derivatized analytes are separated on a suitable GC column.

  • Detection and Quantification : The mass spectrometer is used to detect and quantify the target compounds based on their specific mass-to-charge ratios. Standard solutions of this compound are used for calibration.[5]

Sample Preparation and Analysis (HPLC-MS/MS Method)

This method is often employed for its high sensitivity and specificity in quantifying both this compound and carboxythis compound.[8][11][12]

  • Extraction : Plant material is extracted using a suitable solvent, such as 60% methanol.[11]

  • Solid-Phase Extraction (SPE) : The crude extract may be cleaned up using solid-phase extraction cartridges to remove interfering substances.

  • Chromatographic Separation : The cleaned extract is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a reversed-phase column (e.g., ZORBAX Eclipse Plus). A gradient elution program is typically used for separation.[11][12]

  • Mass Spectrometric Detection : The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS) operating in a negative electrospray ionization mode. Multiple reaction monitoring (MRM) is used for selective and sensitive quantification of the target analytes.[11][12]

Visualizing Experimental and Biological Pathways

To further clarify the processes involved in the analysis and the biological impact of this compound, the following diagrams have been generated.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification plant_material Xanthium Plant Material (e.g., Seeds, Fruits) grinding Grinding plant_material->grinding extraction Solvent Extraction (e.g., Water, Methanol) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration cleanup Sample Cleanup (e.g., SPE) concentration->cleanup hplc HPLC Separation (Reversed-Phase) cleanup->hplc msms MS/MS Detection (ESI-, MRM) hplc->msms data_analysis Data Analysis & Quantification msms->data_analysis

Caption: Experimental workflow for this compound analysis.

signaling_pathway cluster_mitochondrion Mitochondrion ant ADP/ATP Translocase (ANT) atp_out ATP ant->atp_out no_energy Cellular Energy Depletion ant->no_energy atp_synthase ATP Synthase adp_in ADP adp_in->ant cellular_respiration Cellular Respiration atp_out->cellular_respiration Powers matrix Mitochondrial Matrix ims Intermembrane Space This compound This compound This compound->inhibition inhibition->ant Inhibits cell_death Cell Death (Necrosis) no_energy->cell_death

Caption: this compound's inhibitory action on mitochondrial ADP/ATP translocase.

References

Validating Atractyloside as a Tool for Studying Mitochondrial Bioenergetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Atractyloside (ATR) with its primary alternatives, Carboxythis compound (CATR) and Bongkrekic acid (BKA), for studying mitochondrial bioenergetics. By presenting experimental data, detailed protocols, and visual aids, this document aims to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs and to validate the use of this compound as a valuable tool in mitochondrial research.

Introduction to ADP/ATP Translocase Inhibitors

Mitochondrial bioenergetics, the study of energy conversion processes in mitochondria, is fundamental to understanding cellular physiology and disease. The ADP/ATP translocase (ANT), an integral protein of the inner mitochondrial membrane, plays a crucial role in this process by facilitating the exchange of mitochondrial ATP for cytosolic ADP. The inhibition of ANT is a powerful method for investigating various aspects of mitochondrial function. This compound and its analogs, along with Bongkrekic acid, are the most widely used specific inhibitors of ANT.

This compound (ATR) is a competitive inhibitor of the ANT, binding to the translocase and preventing the transport of ADP into the mitochondrial matrix.[1] This inhibition can be overcome by high concentrations of ADP.[2] Its reversible nature makes it a useful tool for studying the kinetics of mitochondrial respiration and ATP synthesis.

Carboxythis compound (CATR) is a more potent, non-competitive inhibitor of the ANT.[3] Its effects are not readily reversed by increasing ADP concentrations, leading to a more sustained inhibition of oxidative phosphorylation.[3]

Bongkrekic acid (BKA) is another potent inhibitor of the ANT, but it functions through a different mechanism. BKA locks the translocase in a conformation that prevents the release of ATP into the cytosol, effectively halting the exchange process.

Comparative Analysis of ANT Inhibitors

The choice of inhibitor depends on the specific research question. The following tables provide a comparative summary of the key characteristics and effects of ATR, CATR, and BKA.

Table 1: General Characteristics and Mechanism of Action

FeatureThis compound (ATR)Carboxythis compound (CATR)Bongkrekic Acid (BKA)
Mechanism of Action Competitive inhibitor of ANTNon-competitive inhibitor of ANTUncompetitive inhibitor; locks ANT in a specific conformation
Reversibility Reversible with high [ADP][2]Essentially irreversible[3]Essentially irreversible
Binding Site Binds to the cytosolic side of ANTBinds to the cytosolic side of ANTBinds to the matrix side of ANT
Potency Less potentHigh potency (approx. 10-50x more potent than ATR)[3]High potency

Table 2: Quantitative Comparison of Inhibitory Activity

ParameterThis compound (ATR)Carboxythis compound (CATR)Bongkrekic Acid (BKA)Source
Binding Affinity (Kd) in potato mitochondria 0.45 µM10-20 nM10-20 nM[4]
Inhibition Constant (Ki) on human AAC2 Not reported in this study4 nM2.0 µM[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are representative protocols for key experiments used to assess mitochondrial bioenergetics, with guidance on incorporating ANT inhibitors.

Protocol 1: Measurement of Mitochondrial Respiration using a Seahorse XF Analyzer

This protocol outlines the use of a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and assess the effects of ANT inhibitors.

Materials:

  • Seahorse XF Analyzer (e.g., XFe96 or XFe24)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant Solution

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Cells of interest

  • This compound (ATR), Carboxythis compound (CATR), or Bongkrekic acid (BKA) stock solutions

  • Oligomycin, FCCP, Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant solution overnight in a non-CO2 incubator at 37°C.

  • Assay Medium Preparation: Prepare the assay medium by supplementing Seahorse XF Base Medium with desired substrates (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Warm to 37°C and adjust pH to 7.4.

  • Cell Preparation: Replace the cell culture medium with pre-warmed assay medium and incubate the cells in a non-CO2 incubator at 37°C for 1 hour.

  • Inhibitor Loading: Load the injector ports of the hydrated sensor cartridge with the desired inhibitors.

    • Port A: ANT inhibitor (ATR, CATR, or BKA) at various concentrations to determine a dose-response. Suggested starting concentrations: ATR (1-100 µM), CATR (10-1000 nM), BKA (1-50 µM).

    • Port B: Oligomycin (e.g., 1.5 µM)

    • Port C: FCCP (e.g., 1.0 µM, concentration should be optimized for the cell type)

    • Port D: Rotenone/Antimycin A (e.g., 0.5 µM)

  • Seahorse XF Assay: Calibrate the sensor cartridge and replace the calibrant plate with the cell plate. Initiate the assay protocol to measure basal OCR, followed by sequential injections of the inhibitors and measurement of OCR after each injection.

  • Data Analysis: Analyze the OCR data to determine parameters such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. Evaluate the effect of the ANT inhibitor on these parameters.

Protocol 2: Measurement of Mitochondrial Membrane Potential using TMRM

This protocol describes the use of the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to measure changes in mitochondrial membrane potential upon treatment with ANT inhibitors.

Materials:

  • Fluorescence microscope or plate reader

  • Cells of interest cultured on glass-bottom dishes or in black-walled microplates

  • TMRM stock solution (e.g., 1 mM in DMSO)

  • Tyrode's buffer or other suitable imaging buffer

  • This compound (ATR), Carboxythis compound (CATR), or Bongkrekic acid (BKA) stock solutions

  • FCCP (as a positive control for depolarization)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency.

  • TMRM Staining:

    • Prepare a fresh working solution of TMRM in imaging buffer (e.g., 20-200 nM).

    • Wash the cells once with pre-warmed imaging buffer.

    • Incubate the cells with the TMRM working solution for 20-45 minutes at 37°C, protected from light.

  • Inhibitor Treatment:

    • After TMRM incubation, wash the cells gently with imaging buffer.

    • Add fresh imaging buffer containing the desired concentration of the ANT inhibitor (ATR, CATR, or BKA). Suggested starting concentrations can be similar to those used in the Seahorse assay.

    • For a positive control, treat a separate set of cells with FCCP (e.g., 5-10 µM) to induce mitochondrial depolarization.

  • Image Acquisition/Fluorescence Measurement:

    • Immediately image the cells using a fluorescence microscope with appropriate filters (e.g., Ex/Em ~548/573 nm).

    • Alternatively, measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Quantify the changes in TMRM fluorescence intensity in inhibitor-treated cells compared to untreated controls. A decrease in fluorescence indicates mitochondrial depolarization.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental designs.

ANT_Inhibition cluster_membrane Inner Mitochondrial Membrane ANT Cytosolic Side ADP/ATP Translocase (ANT) Matrix Side ATP_out ATP ANT:m->ATP_out Exits ADP_out ADP ANT:c->ADP_out ADP_in ADP ADP_in->ANT:c Enters ATR This compound ATR->ANT:c Competitively Binds CATR Carboxythis compound CATR->ANT:c Non-competitively Binds BKA Bongkrekic Acid BKA->ANT:m Binds & Locks ATP_in ATP ATP_in->ANT:m

Caption: Mechanism of ANT inhibition by ATR, CATR, and BKA.

Seahorse_Workflow start Seed Cells in Seahorse Plate hydrate Hydrate Sensor Cartridge start->hydrate prepare_media Prepare Assay Medium start->prepare_media load_inhibitors Load Inhibitors into Cartridge (A: ANT Inhibitor, B: Oligo, C: FCCP, D: Rot/AA) hydrate->load_inhibitors incubate Incubate Cells in Assay Medium prepare_media->incubate run_assay Run Seahorse XF Assay incubate->run_assay load_inhibitors->run_assay analyze Analyze OCR Data run_assay->analyze

Caption: Experimental workflow for Seahorse XF Mito Stress Test.

Inhibitor_Selection start Research Question reversible Need for Reversible Inhibition? start->reversible potency High Potency Required? reversible->potency No atr Use this compound (ATR) reversible->atr Yes mechanism Specific Conformational State Study? potency->mechanism No catr Use Carboxythis compound (CATR) potency->catr Yes mechanism->catr No bka Use Bongkrekic Acid (BKA) mechanism->bka Yes

Caption: Decision tree for selecting an ANT inhibitor.

Conclusion

This compound is a valuable and widely used tool for studying mitochondrial bioenergetics. Its competitive and reversible inhibition of the ADP/ATP translocase allows for the investigation of dynamic cellular processes. However, for experiments requiring more potent and sustained inhibition, Carboxythis compound and Bongkrekic acid represent powerful alternatives. The choice of inhibitor should be carefully considered based on the specific experimental goals, the desired mechanism of action, and the required potency. This guide provides the necessary information for researchers to make an informed decision and to design robust and reproducible experiments in the field of mitochondrial research.

References

Differentiating Atractyloside-Induced Liver and Kidney Damage: A Mechanistic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Atractyloside (ATR), a potent toxic diterpenoid glycoside found in plants of the Asteraceae family, is a well-documented nephrotoxic and hepatotoxic agent.[1][2][3][4] While the primary molecular mechanism of ATR is the inhibition of the mitochondrial ADP/ATP translocase, leading to cellular energy depletion, the downstream cytotoxic effects manifest differently in the liver and kidneys.[3][4][5][6] This guide provides a comparative analysis of the mechanisms underlying ATR-induced damage in these two vital organs, supported by experimental data and detailed protocols to aid in research and drug development.

Core Mechanistic Differences: A Tale of Two Organs

The fundamental toxic action of this compound is the competitive inhibition of the adenine nucleotide translocator (ANT) in the inner mitochondrial membrane.[3][4][6] This blockade halts the exchange of mitochondrial ATP for cytosolic ADP, crippling the cell's energy supply.[3][4] However, the subsequent pathological cascades diverge between hepatocytes and renal proximal tubule cells, the primary targets in the liver and kidney, respectively.[6][7]

In the liver , ATR-induced cytotoxicity is strongly associated with oxidative stress.[1] This is evidenced by a significant increase in lipid peroxidation and a marked alteration in the reduced glutathione (GSH) to oxidized glutathione (GSSG) ratio.[1] In contrast, kidney damage induced by ATR, while also characterized by GSH depletion, does not appear to involve significant lipid peroxidation.[1][8] Another key distinction lies in the impact on cellular lipids; ATR causes a marked decrease in phospholipids in kidney tissue, a phenomenon not observed in the liver.[2][8]

These differential responses suggest that while ATP depletion is the common initiating event, the cellular context and subsequent molecular responses dictate the ultimate toxic outcome in each organ.

Comparative Analysis of Experimental Data

The following tables summarize quantitative data from studies on precision-cut tissue slices, a valuable in vitro model for studying organ-specific toxicity.[1][7][9]

ParameterLiver SlicesKidney SlicesSpeciesThis compound Conc.Key FindingReference
Cellular ATP Significantly depletedSignificantly depletedRat & Pig≥ 0.2 mMBoth organs show severe energy depletion.[1]
LDH Leakage Significantly elevatedMarkedly elevatedRat & PigAll concentrationsIndicates significant cytotoxicity in both organs.[1]
ALP Leakage Not significantly elevatedMarkedly elevatedRat & PigAll concentrationsSuggests more severe membrane damage in the kidney.[1]
Lipid Peroxidation Significantly increasedNo significant changeRat & Pig≥ 0.5 mMA key differentiator; indicates oxidative stress is central to hepatotoxicity.[1][8]
GSH Depletion Marked depletionMarked depletionRat & Pig≥ 0.2 mMCommon feature of toxicity in both organs.[1][8]
GSH/GSSG Ratio Significantly alteredNot significantly alteredRat & Pig≥ 0.2 mMReinforces the role of oxidative stress in the liver.[1]
Phospholipids No significant changeMarked decreasePig≥ 200 µMSuggests a distinct mechanism of membrane disruption in the kidney.[2][8]
Gluconeogenesis InhibitedInhibitedRat & Pig≥ 0.5 mMFunctional impairment linked to energy depletion in both organs.[1][8]
PAH Accumulation Not applicableSignificantly inhibitedRat & Pig≥ 0.2 mMIndicates specific disruption of renal transport processes.[1][8]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling cascades in the liver and kidney following this compound exposure, as well as a typical experimental workflow for studying its toxicity.

Atractyloside_Liver_Toxicity cluster_mito Mitochondrial Inner Membrane ATR This compound ANT ADP/ATP Translocase ATR->ANT Inhibits Mito Mitochondrion ATP_Depletion ATP Depletion Mito->ATP_Depletion Leads to ROS Oxidative Stress (Increased ROS) ATP_Depletion->ROS GSH_Depletion GSH Depletion ROS->GSH_Depletion Lipid_Perox Lipid Peroxidation ROS->Lipid_Perox Membrane_Damage Membrane Damage GSH_Depletion->Membrane_Damage Lipid_Perox->Membrane_Damage Necrosis Hepatocellular Necrosis Membrane_Damage->Necrosis Results in Atractyloside_Kidney_Toxicity cluster_mito Mitochondrial Inner Membrane ATR This compound ANT ADP/ATP Translocase ATR->ANT Inhibits Mito Mitochondrion ATP_Depletion ATP Depletion Mito->ATP_Depletion Leads to GSH_Depletion GSH Depletion ATP_Depletion->GSH_Depletion Phospholipid_Decrease Phospholipid Decrease ATP_Depletion->Phospholipid_Decrease Transport_Inhibition Transport Inhibition (e.g., PAH uptake) ATP_Depletion->Transport_Inhibition Membrane_Damage Membrane Damage GSH_Depletion->Membrane_Damage Phospholipid_Decrease->Membrane_Damage Necrosis Proximal Tubule Necrosis Membrane_Damage->Necrosis Results in Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Experimental Incubation cluster_analysis Biochemical Analysis Tissue Harvest Liver/Kidney Slicing Prepare Precision-Cut Tissue Slices (200 µm) Tissue->Slicing Incubation Incubate Slices with This compound (0.2 - 2.0 mM) for 3 hours at 37°C Slicing->Incubation Media Collect Incubation Media Incubation->Media Tissue_H Homogenize Tissue Slices Incubation->Tissue_H Enzyme_Assay LDH, ALP Leakage Assays Media->Enzyme_Assay ATP_Assay ATP Content Assay Tissue_H->ATP_Assay GSH_Assay GSH/GSSG Assay Tissue_H->GSH_Assay Lipid_Assay Lipid Peroxidation Assay Tissue_H->Lipid_Assay

References

A comparative study of analytical methods for Atractyloside detection.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the detection and quantification of Atractyloside, a toxic glycoside found in several plants of the Asteraceae family. The selection of an appropriate analytical method is critical for researchers in natural product chemistry, toxicology, and drug development to ensure accuracy, sensitivity, and efficiency in their investigations. This document details the experimental protocols, presents a comparative analysis of performance data, and visualizes key workflows and biological pathways associated with this compound.

Comparative Analysis of Analytical Methods

The choice of an analytical method for this compound detection depends on the specific requirements of the study, such as the need for high sensitivity, quantitative accuracy, or high throughput screening. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most robust and widely validated methods for the quantification of this compound.[1][2][3][4] While Thin-Layer Chromatography (TLC) offers a simpler, more cost-effective screening tool, its quantitative capabilities are more limited.[5] Spectroscopic methods such as UV-Vis and FTIR are generally less specific and are not typically used for standalone quantitative analysis of this compound in complex matrices.

Parameter HPLC-UV LC-MS/MS HPTLC UV-Vis Spectroscopy FTIR Spectroscopy
Limit of Detection (LOD) ~0.1 µg/mL0.066 µg/L[6]Not Reported for this compoundNot Reported for this compoundNot Reported for this compound
Limit of Quantitation (LOQ) ~0.3 µg/mL0.17 µg/L[2][6]Not Reported for this compoundNot Reported for this compoundNot Reported for this compound
Linearity Range 1-500 ng/mL[1]0.17 - 200 µg/L[6]Not Reported for this compoundNot Reported for this compoundNot Reported for this compound
Recovery >85%[1]71.1% (this compound)[7]Not Reported for this compoundNot Reported for this compoundNot Reported for this compound
Specificity Moderate to HighVery HighModerateLowLow to Moderate
Cost ModerateHighLowLowLow
Throughput Low to ModerateLow to ModerateHighHighHigh

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical technique. Below are generalized protocols for the most common methods used for this compound analysis.

Sample Preparation

Effective sample preparation is paramount for accurate and reliable analysis, aiming to extract this compound from the matrix and remove interfering substances.

From Plant Material:

  • Drying and Grinding: Air-dry or freeze-dry the plant material (e.g., rhizomes, seeds) and grind it into a fine powder.

  • Extraction: Perform extraction using a suitable solvent such as methanol, ethanol, or a mixture with water.[8][9] Sonication or reflux can be employed to enhance extraction efficiency.

  • Filtration and Concentration: Filter the extract to remove solid debris and concentrate the filtrate under reduced pressure.

  • Cleanup (Optional but Recommended): For cleaner samples, especially for HPLC and LC-MS analysis, a solid-phase extraction (SPE) step using a C18 cartridge is recommended to remove non-polar impurities.[4][6]

From Biological Fluids (e.g., Blood, Urine):

  • Protein Precipitation: For blood or plasma samples, precipitate proteins by adding a solvent like acetonitrile or methanol, followed by centrifugation.[1][6]

  • Solid-Phase Extraction (SPE): Load the supernatant onto a pre-conditioned SPE cartridge (e.g., Oasis HLB).[4][6]

  • Washing and Elution: Wash the cartridge to remove interfering substances and then elute this compound using a suitable solvent like methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for chromatographic analysis.[6]

High-Performance Liquid Chromatography (HPLC)
  • Chromatographic System: An HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water (or a buffer like ammonium acetate) is typically employed.

  • Flow Rate: A flow rate of 1.0 mL/min is standard.

  • Detection: UV detection at approximately 203-220 nm.

  • Quantification: Create a calibration curve using standard solutions of this compound to quantify the analyte in the samples.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • LC System: An LC system coupled to a mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer).

  • Chromatographic Conditions: Similar to HPLC, a C18 column with a gradient of acetonitrile and water is used.

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode is typically used for this compound.[1]

  • Mass Spectrometry Detection: Monitor specific precursor and product ion transitions for this compound (and its analogue carboxythis compound, if required) for high selectivity and sensitivity.

  • Quantification: Use a calibration curve generated from standards, often with an internal standard for improved accuracy.

High-Performance Thin-Layer Chromatography (HPTLC)
  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

  • Sample Application: Apply standard solutions and sample extracts as bands onto the HPTLC plate using an automated applicator.

  • Mobile Phase: A mixture of solvents such as chloroform, methanol, and ethyl acetate in appropriate ratios.

  • Development: Develop the plate in a saturated twin-trough chamber.

  • Detection: After drying, visualize the spots under UV light (e.g., 254 nm) and/or by spraying with a suitable derivatizing agent.

  • Quantification: Use a TLC scanner to measure the densitometric peak area of the spots and quantify against a calibration curve.

Visualizations

Experimental Workflow for this compound Detection

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample Plant Material or Biological Fluid Extraction Extraction (e.g., Sonication, Reflux) Sample->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Cleanup Solid-Phase Extraction (SPE Cleanup) Filtration->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration HPLC HPLC-UV Concentration->HPLC LCMS LC-MS/MS Concentration->LCMS HPTLC HPTLC Concentration->HPTLC Quantification Quantification HPLC->Quantification LCMS->Quantification HPTLC->Quantification Validation Method Validation Quantification->Validation

Caption: Generalized experimental workflow for this compound detection.

This compound Signaling Pathway

This compound is a known inhibitor of the mitochondrial Adenine Nucleotide Translocase (ANT), which plays a crucial role in cellular energy metabolism. By blocking ANT, this compound disrupts the exchange of ADP and ATP across the inner mitochondrial membrane, leading to an increase in the cellular ADP/ATP ratio. This energy stress activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK, in turn, inhibits the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, a key promoter of cell growth and proliferation.

G This compound This compound ANT Adenine Nucleotide Translocase (ANT) This compound->ANT Inhibits ADP_ATP_Ratio Increased ADP/ATP Ratio ANT->ADP_ATP_Ratio Leads to AMPK AMPK Activation ADP_ATP_Ratio->AMPK Activates mTORC1 mTORC1 Inhibition AMPK->mTORC1 Inhibits CellularEffects Downstream Cellular Effects (e.g., Inhibition of Protein Synthesis, Induction of Autophagy) mTORC1->CellularEffects Results in

Caption: this compound's inhibitory effect on the ANT-AMPK-mTORC1 signaling pathway.

References

Investigating the Synergistic and Antagonistic Toxic Effects of Atractyloside with Other Plant Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Atractyloside, a potent diterpenoid glycoside found in plants of the Asteraceae family, is a well-documented mitochondrial toxin.[1][2] Its primary mechanism of action involves the inhibition of the mitochondrial ADP/ATP translocator (ANT), leading to a depletion of cellular energy and subsequent cell death, primarily affecting the liver and kidneys.[1][2] While the toxicity of this compound alone is established, there is a notable gap in scientific literature regarding its synergistic toxic effects when combined with other specific plant-derived compounds. This guide aims to provide a comparative analysis of this compound's toxicological profile alongside other plant compounds that target similar cellular pathways, particularly mitochondrial function. It also explores compounds with potentially antagonistic effects, such as the hepatoprotective agent Silymarin.

While direct experimental data on the synergistic toxicity of this compound with other plant compounds is limited in the available literature, this guide will infer potential interactions based on their known mechanisms of action. The following sections will detail the individual toxicological profiles, propose potential synergistic or antagonistic interactions, and provide generalized experimental protocols for investigating these effects.

Comparative Analysis of Mitochondrial Toxins

A deeper understanding of potential synergistic toxicity can be gained by comparing the mechanisms of this compound with other plant compounds that also impact mitochondrial function.

Table 1: Comparison of this compound with Other Plant-Derived Mitochondrial Toxins

CompoundPlant Source(s)Primary Mechanism of Action on MitochondriaPotential for Synergistic Toxicity with this compound
This compound Atractylis gummifera, Xanthium strumariumPotent inhibitor of the Adenine Nucleotide Translocator (ANT), blocking ADP/ATP exchange and inducing the mitochondrial permeability transition pore (mPTP).[1][3]-
Berberine Berberis species (e.g., Barberry)Induces mitochondrial depolarization, inhibits mitochondrial respiration, and interacts with the ANT to induce the mPTP.[4][5][6]High: Both compounds target the ANT and induce the mPTP, suggesting a potential for additive or synergistic effects on mitochondrial dysfunction and cell death.
Quercetin Various fruits and vegetablesAt high concentrations, can inhibit the ANT and induce the mPTP, similar to carboxythis compound. It can also disrupt the outer mitochondrial membrane.[7][8]Moderate to High: Shared mechanism of ANT inhibition and mPTP induction suggests a potential for synergistic toxicity, particularly at higher concentrations of Quercetin.
Potential for Antagonistic Interactions: The Case of Silymarin

In contrast to synergistic toxicity, some plant compounds may exhibit antagonistic effects, offering protection against this compound-induced damage. Silymarin, a flavonoid complex from milk thistle (Silybum marianum), is a well-known hepatoprotective agent.

Table 2: Comparison of this compound with the Hepatoprotective Compound Silymarin

CompoundPlant SourcePrimary Mechanism of ActionPotential for Antagonistic Effects against this compound Toxicity
This compound Atractylis gummifera, Xanthium strumariumInhibition of mitochondrial ANT, leading to ATP depletion, oxidative stress, and apoptosis/necrosis.[1][2]-
Silymarin Silybum marianum (Milk Thistle)Acts as an antioxidant, stabilizes cellular membranes, and may prevent alterations in mitochondrial membrane potential.[9][10][11][12][13]High: Silymarin's antioxidant and membrane-stabilizing properties could counteract the oxidative stress and mitochondrial damage induced by this compound, thus reducing its hepatotoxicity.

Experimental Protocols for Investigating Synergistic Toxicity

The following are generalized methodologies for assessing the synergistic toxic effects of this compound with other plant compounds in vitro.

Cell Viability and Cytotoxicity Assays
  • Objective: To determine the individual and combined cytotoxic effects of this compound and a test compound on a relevant cell line (e.g., HepG2 human hepatoma cells).

  • Methodology:

    • Cell Culture: Culture HepG2 cells in appropriate media and conditions.

    • Treatment: Treat cells with a range of concentrations of this compound alone, the test compound alone, and combinations of both. A fixed-ratio combination design is often employed.

    • Incubation: Incubate the treated cells for a defined period (e.g., 24, 48 hours).

    • MTT Assay: Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured spectrophotometrically, which correlates with the number of viable cells.

    • LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of membrane damage and cytotoxicity.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each compound and the combination. Use the Combination Index (CI) method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Assessment of Mitochondrial Function
  • Objective: To evaluate the combined effects of this compound and a test compound on mitochondrial membrane potential and ATP production.

  • Methodology:

    • Mitochondrial Isolation: Isolate mitochondria from rat liver or cultured cells.

    • Mitochondrial Swelling Assay (mPTP Opening):

      • Suspend isolated mitochondria in a suitable buffer.

      • Induce mPTP opening with a triggering agent (e.g., Ca2+).

      • Treat with this compound, the test compound, or a combination, and monitor changes in absorbance at 540 nm, which indicates mitochondrial swelling.

    • Mitochondrial Membrane Potential (ΔΨm) Assay:

      • Use a fluorescent probe such as JC-1 or TMRE on intact cells treated with the compounds.

      • Measure the fluorescence using flow cytometry or a fluorescence microscope to quantify changes in ΔΨm. A decrease in the red/green fluorescence ratio for JC-1 indicates depolarization.

    • ATP Measurement:

      • Treat cells with the compounds for a specified time.

      • Lyse the cells and measure intracellular ATP levels using a luciferin/luciferase-based assay.

Apoptosis Assays
  • Objective: To determine if the combination of this compound and a test compound induces apoptosis.

  • Methodology:

    • Annexin V/Propidium Iodide (PI) Staining:

      • Treat cells with the compounds.

      • Stain with Annexin V-FITC and PI.

      • Analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Caspase Activity Assay:

      • Measure the activity of key executioner caspases (e.g., caspase-3/7) in cell lysates using a luminogenic or fluorogenic substrate.

Visualizing the Mechanisms of Action

The following diagrams illustrate the known signaling pathways of this compound and a potentially synergistic compound, Berberine, as well as a generalized workflow for assessing synergistic toxicity.

Atractyloside_Mechanism cluster_mito Inner Mitochondrial Membrane This compound This compound ANT ADP/ATP Translocator (ANT) This compound->ANT Inhibits mPTP Mitochondrial Permeability Transition Pore (mPTP) This compound->mPTP Induces Opening Mitochondrion Mitochondrion ATP_out ATP ANT->ATP_out Transport Out ADP_in ADP ADP_in->ANT Transport In ATP_Synthase ATP Synthase ADP_in->ATP_Synthase Substrate ATP_Synthase->ATP_out Produces Cell_Death Cell Death (Apoptosis/Necrosis) mPTP->Cell_Death Leads to

Caption: Mechanism of this compound-induced mitochondrial toxicity.

Berberine_Mechanism cluster_mito_b Mitochondrial Processes Berberine Berberine ETC Electron Transport Chain Berberine->ETC Inhibits Respiration DeltaPsi Mitochondrial Membrane Potential (ΔΨm) Berberine->DeltaPsi Causes Depolarization mPTP Mitochondrial Permeability Transition Pore (mPTP) Berberine->mPTP Induces Opening Mitochondrion Mitochondrion ETC->DeltaPsi Maintains Cell_Death Cell Death mPTP->Cell_Death Contributes to Synergistic_Toxicity_Workflow start Start: Select Cell Line and Compounds treatment Treat Cells: - Compound A alone - Compound B alone - A + B Combination start->treatment viability Assess Cell Viability (e.g., MTT Assay) treatment->viability mito_function Analyze Mitochondrial Function (ΔΨm, ATP levels) treatment->mito_function apoptosis Measure Apoptosis (Annexin V, Caspase activity) treatment->apoptosis data_analysis Data Analysis: Calculate Combination Index (CI) viability->data_analysis mito_function->data_analysis apoptosis->data_analysis conclusion Conclusion: Synergistic, Additive, or Antagonistic Effect data_analysis->conclusion

References

Safety Operating Guide

Proper Disposal of Atractyloside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of highly toxic compounds like atractyloside are of paramount importance. This document provides essential safety and logistical information, outlining a comprehensive operational plan for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental protection.

This compound is a potent toxic glycoside found in various plants of the Asteraceae family.[1][2] Its primary mechanism of toxicity involves the inhibition of the mitochondrial ADP/ATP translocator, leading to cellular energy depletion and cell death.[2][3] Due to its high toxicity, this compound waste must be handled and disposed of according to strict protocols and official regulations.[4] It is imperative that this compound waste is not mixed with household garbage or discharged into the sewage system without prior inactivation.[4]

Chemical Inactivation of this compound

The following experimental protocol is a proposed method for the chemical inactivation of this compound waste in a laboratory setting, based on the principles of acid and alkaline hydrolysis. It is crucial that this procedure is performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

Experimental Protocol: Chemical Hydrolysis of this compound Waste

This protocol outlines two potential methods for the degradation of this compound in aqueous waste streams: acid hydrolysis and alkaline hydrolysis. It is recommended to test the efficacy of the chosen method on a small scale before applying it to larger quantities of waste.

Materials:

  • This compound waste solution

  • Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

  • Sodium hydroxide (NaOH) pellets or concentrated solution

  • pH indicator strips or a calibrated pH meter

  • Heat-resistant borosilicate glass container

  • Heating mantle or hot plate with stirring capability

  • Stir bar

  • Appropriate neutralization agents (e.g., sodium bicarbonate for acid, dilute HCl for base)

Procedure:

Method 1: Acid Hydrolysis

  • Preparation: Carefully transfer the aqueous this compound waste to a heat-resistant borosilicate glass container equipped with a stir bar.

  • Acidification: Slowly and with constant stirring, add a concentrated acid (e.g., HCl or H₂SO₄) to the waste solution until a pH of 2-3 is achieved. Monitor the pH using pH indicator strips or a calibrated pH meter.

  • Heating: Gently heat the acidified solution to 95-100°C using a heating mantle or hot plate. Caution: Do not boil vigorously.

  • Reaction: Maintain the temperature and stirring for a minimum of 2-4 hours. Longer reaction times may lead to more complete degradation.

  • Cooling: Turn off the heat and allow the solution to cool to room temperature.

  • Neutralization: Slowly add a suitable neutralizing agent (e.g., sodium bicarbonate) with stirring until the pH of the solution is between 6 and 8. Be cautious as neutralization can generate heat and gas.

  • Disposal: Once neutralized, the solution can be disposed of in accordance with local regulations for non-hazardous aqueous waste.

Method 2: Alkaline Hydrolysis

  • Preparation: Transfer the aqueous this compound waste to a heat-resistant borosilicate glass container with a stir bar.

  • Alkalinization: Carefully add a concentrated solution of sodium hydroxide (NaOH) or solid pellets to the waste solution with constant stirring until a pH of 12-13 is reached. Caution: The dissolution of NaOH is highly exothermic.

  • Heating: Gently heat the alkaline solution to 95-100°C.

  • Reaction: Maintain the temperature and stirring for at least 2-4 hours.

  • Cooling: Allow the solution to cool to room temperature.

  • Neutralization: Slowly neutralize the solution by adding a dilute acid (e.g., 1M HCl) with stirring until the pH is between 6 and 8.

  • Disposal: The neutralized solution can then be disposed of according to local institutional guidelines.

Quantitative Data on this compound Degradation

The following table summarizes the available quantitative data on the chemical degradation of this compound.

Treatment MethodTemperature (°C)pHDuration (hours)Degradation Efficiency (%)Reference
Hydrothermal Processing982.32~40[5]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

This compound Disposal Workflow cluster_prep Preparation cluster_inactivation Chemical Inactivation cluster_verification Verification & Neutralization cluster_disposal Final Disposal Collect Collect this compound Waste Segregate Segregate from other lab waste Collect->Segregate PPE Wear appropriate PPE Segregate->PPE Choose Choose Inactivation Method (Acid or Alkaline Hydrolysis) PPE->Choose Perform Perform Hydrolysis (Heat and Stir) Choose->Perform Cool Cool to Room Temperature Perform->Cool Neutralize Neutralize to pH 6-8 Cool->Neutralize Verify Verify Neutralization Neutralize->Verify Dispose Dispose according to local regulations Verify->Dispose

Caption: Logical workflow for the safe disposal of this compound waste.

Handling of Solid Waste and Contaminated Materials

For solid this compound waste or materials contaminated with this compound (e.g., weighing boats, pipette tips, gloves), the following procedures should be followed:

  • Collection: Collect all contaminated solid waste in a designated, clearly labeled, and sealed hazardous waste container.[4]

  • Decontamination: Whenever possible, surfaces and non-disposable equipment should be decontaminated using the chemical inactivation procedures described above.

  • Packaging: Contaminated packaging, such as the original product vial, should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of as regular laboratory glass waste.[4]

  • Disposal: The sealed container of solid hazardous waste should be disposed of through your institution's hazardous waste management program.[4]

By adhering to these procedures, laboratories can effectively manage and dispose of this compound waste, minimizing risks to personnel and the environment, and fostering a culture of safety and responsibility.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Atractyloside

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Atractyloside. Adherence to these protocols is critical to ensure personal safety and mitigate risks associated with this highly toxic compound.

This compound is a potent and naturally occurring glycoside known for its significant toxicity.[1] Exposure through ingestion, skin contact, or inhalation can lead to severe health consequences, including fatality.[1][2][3] The primary mechanism of its toxicity is the inhibition of the mitochondrial ADP/ATP translocase, which disrupts cellular energy production.[1][4] This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to manage the risks associated with handling this compound in a laboratory setting.

Quantitative Toxicity Data

A summary of the available quantitative toxicity data for this compound is provided in the table below. It is important to note that occupational exposure limits, such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), have not been established for this compound, underscoring the need for stringent safety measures to minimize any potential exposure.

MetricValueSpeciesRoute of AdministrationSource
LD50143 mg/kgRatIntraperitoneal (i.p.)[1]
LD50155 mg/kgRatSubcutaneous (s.c.)[1]
LD50250 mg/kgRabbitSubcutaneous (s.c.)[1]
LD50200 mg/kgGuinea PigIntraperitoneal (i.p.)[1]
LD5015 mg/kgDogIntravenous (i.v.)[1]

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound. The following equipment must be worn at all times in the designated work area:

  • Respiratory Protection: A NIOSH-approved respirator is required, especially when handling the powdered form of this compound to prevent inhalation.[5]

  • Eye and Face Protection: Chemical safety goggles with side shields or a full-face shield are necessary to protect against splashes.[6]

  • Hand Protection: Double gloving with compatible chemical-resistant gloves (e.g., nitrile gloves) is required.[5][7] Gloves should be inspected for any signs of damage before use and changed frequently.

  • Body Protection: A disposable, solid-front lab coat or a chemical-resistant suit should be worn over personal clothing.[6]

  • Foot Protection: Closed-toe, chemical-resistant footwear that covers the entire foot is mandatory.

Operational Plan for Safe Handling

A systematic workflow is crucial to minimize the risk of exposure to this compound. All handling of this compound, particularly in its solid form, must be conducted within a certified chemical fume hood.

Preparation
  • Designated Area: Designate a specific area within a chemical fume hood for all this compound work. This area should be clearly labeled with a "High Toxicity" warning sign.

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.

  • Gather Materials: Before starting any work, gather all necessary equipment, including PPE, weighing papers, spatulas, and waste containers.

Handling
  • Weighing: Carefully weigh the required amount of this compound on a tared weighing paper inside the chemical fume hood. Avoid creating dust.

  • Dissolving: If preparing a solution, add the solvent to the this compound powder slowly to prevent splashing.

  • Transport: When moving this compound, even in a sealed container, use a secondary container to mitigate the risk of spills.

Post-Handling
  • Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound. A solution of sodium hypochlorite (bleach) followed by a rinse with 70% ethanol can be effective for surface decontamination.

  • Hand Washing: After removing all PPE, wash hands thoroughly with soap and water.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep1 Don appropriate PPE prep2 Prepare designated work area in fume hood prep1->prep2 prep3 Gather all necessary materials prep2->prep3 handle1 Weigh solid this compound prep3->handle1 handle2 Prepare solutions handle1->handle2 handle3 Conduct experiment handle2->handle3 post1 Decontaminate work surfaces and equipment handle3->post1 post2 Dispose of waste post1->post2 post3 Doff PPE post2->post3 post4 Wash hands thoroughly post3->post4

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound waste is critical to prevent environmental contamination and ensure the safety of all laboratory personnel.

  • Solid Waste: All solid waste contaminated with this compound, including gloves, weighing papers, and disposable lab coats, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: All solutions containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly approved by your institution's environmental health and safety (EHS) department.

  • Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container that is also labeled as containing this compound waste.

  • Waste Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of all this compound waste. Do not attempt to dispose of this waste through normal laboratory trash or down the drain.

Emergency Procedures

In the event of an exposure to this compound, immediate action is required.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

G Emergency Procedures for this compound Exposure cluster_actions Immediate Actions exposure Exposure Occurs skin Skin Contact: Flush with water for 15 min exposure->skin eye Eye Contact: Flush with water for 15 min exposure->eye inhalation Inhalation: Move to fresh air exposure->inhalation ingestion Ingestion: Rinse mouth (if conscious) exposure->ingestion medical Seek Immediate Medical Attention skin->medical eye->medical inhalation->medical ingestion->medical report Report incident to supervisor and EHS medical->report

Caption: A diagram outlining the immediate steps to take in case of exposure to this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Atractyloside
Reactant of Route 2
Atractyloside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.